FtsZ-IN-9
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C26H27NO4 |
|---|---|
Molecular Weight |
417.5 g/mol |
IUPAC Name |
N-[4-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]phenyl]adamantane-1-carboxamide |
InChI |
InChI=1S/C26H27NO4/c28-22(7-1-16-2-8-23(29)24(30)12-16)20-3-5-21(6-4-20)27-25(31)26-13-17-9-18(14-26)11-19(10-17)15-26/h1-8,12,17-19,29-30H,9-11,13-15H2,(H,27,31)/b7-1+ |
InChI Key |
IAEGEBQBPTWKEV-LREOWRDNSA-N |
Isomeric SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NC4=CC=C(C=C4)C(=O)/C=C/C5=CC(=C(C=C5)O)O |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NC4=CC=C(C=C4)C(=O)C=CC5=CC(=C(C=C5)O)O |
Origin of Product |
United States |
Foundational & Exploratory
Mechanism of Action of FtsZ Inhibitors: A Technical Guide on PC190723
For the attention of: Researchers, Scientists, and Drug Development Professionals
Disclaimer: The compound "FtsZ-IN-9" is not documented in publicly available scientific literature. This guide utilizes the well-characterized FtsZ inhibitor, PC190723 , as a representative example to detail the mechanism of action of a potent FtsZ-targeting antibacterial agent. The data and methodologies presented herein are based on published studies of PC190723.
Executive Summary
The emergence of multidrug-resistant bacteria necessitates the discovery of novel antibacterial agents that act on unexploited cellular targets. One such promising target is the Filamenting temperature-sensitive mutant Z (FtsZ) protein, a prokaryotic homolog of eukaryotic tubulin. FtsZ is a GTPase that polymerizes to form the Z-ring at the bacterial division site, which is essential for cytokinesis. Inhibition of FtsZ function leads to a failure of cell division and subsequent bacterial death. This document provides a detailed technical overview of the mechanism of action of PC190723, a potent inhibitor of FtsZ, to serve as a comprehensive guide for researchers in the field of antibacterial drug discovery.
Core Mechanism of Action of PC190723
PC190723 is a bactericidal cell division inhibitor that specifically targets FtsZ.[1][2] Its primary mechanism of action is the stabilization of FtsZ polymers.[1][2][3] This is in contrast to inhibitors that prevent polymerization. By binding to FtsZ, PC190723 enhances the assembly of FtsZ into filaments and promotes their bundling.[1][2] This stabilization of the FtsZ polymers disrupts their dynamic nature, which is crucial for the proper function of the Z-ring during cell division.[4] The biochemical effect of PC190723 on FtsZ is analogous to the action of the anticancer drug paclitaxel (Taxol) on eukaryotic tubulin, where it stabilizes microtubules and arrests cell division.[1][2]
Binding Site and Molecular Interactions
PC190723 binds to a specific allosteric site on FtsZ known as the interdomain cleft, located between the N-terminal and C-terminal domains.[4][5][6] This binding site is distinct from the GTP-binding pocket.[4][6] Crystal structures of Staphylococcus aureus FtsZ in complex with PC190723 have revealed that the inhibitor binds in a groove created by the C-terminal end of the core helix H7 and the C-terminal β-sheet.[4][5][6] The binding of PC190723 induces a conformational change in FtsZ that favors the polymerized state.[5][7] This specific binding pocket is analogous to the paclitaxel binding site on β-tubulin.[1][8]
The following diagram illustrates the proposed mechanism of action of PC190723.
Caption: Mechanism of FtsZ inhibition by PC190723.
Effects on FtsZ Polymerization and GTPase Activity
PC190723 promotes the polymerization of FtsZ at concentrations where the protein would normally remain monomeric.[5][7] It reduces the critical concentration required for FtsZ assembly.[4] Light scattering assays and electron microscopy have demonstrated that in the presence of PC190723, FtsZ forms stabilized protofilaments, which further associate into bundles and ribbons.[1][2]
The effect of PC190723 on the GTPase activity of FtsZ is dependent on the bacterial species. For Bacillus subtilis and Staphylococcus aureus FtsZ, PC190723 reduces the rate of GTP hydrolysis.[1][2] In contrast, for Escherichia coli FtsZ, which is not susceptible to the antibacterial effects of PC190723, an enhancement of GTPase activity has been observed, although some binding does occur.[3][9]
Quantitative Data
The following tables summarize the key quantitative parameters of PC190723 activity.
Table 1: In Vitro Activity of PC190723 against FtsZ
| Parameter | Species | Value | Reference |
| Apparent Affinity (Kd) | B. subtilis FtsZ | ~10 µM | [1] |
| Critical Concentration for Polymerization | B. subtilis FtsZ with PC190723 | ~1 µM | [1] |
| GTPase Activity | B. subtilis FtsZ | Partial inhibition | [1] |
| GTPase Activity | S. aureus FtsZ | Inhibition | [4] |
| GTPase Activity | E. coli FtsZ | 2-fold enhancement | [3] |
Table 2: Antibacterial Activity of PC190723
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
| Bacillus subtilis 168 | 0.5 µg/mL | [10] |
| Staphylococcus aureus 29213 | 0.5 µg/mL | [10] |
| Methicillin-resistant S. aureus (MRSA) | Potent activity | [11] |
| Escherichia coli 25922 | >128 µg/mL | [10] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of FtsZ inhibitors like PC190723.
FtsZ Polymerization Light Scattering Assay
This assay monitors the polymerization of FtsZ in real-time by measuring the increase in light scattering as monomers assemble into larger polymers.
Protocol:
-
Protein Preparation: Purified FtsZ is pre-cleared by ultracentrifugation at 100,000 x g for 20 minutes at 4°C to remove any aggregates.[12]
-
Reaction Mixture: A typical reaction mixture contains FtsZ (e.g., 12 µM) in a polymerization buffer (e.g., 50 mM MES, pH 6.5, 50 mM KCl, 10 mM MgCl2).[12][13] The inhibitor (PC190723) or DMSO (vehicle control) is added to the desired final concentration.
-
Initiation of Polymerization: The reaction is initiated by the addition of GTP to a final concentration of 1-2 mM.[12][13]
-
Measurement: Light scattering is monitored at a 90-degree angle using a fluorometer with both excitation and emission wavelengths set to 350 nm. Measurements are taken at regular intervals (e.g., every 15 seconds) for a specified duration (e.g., 10-20 minutes).
The following diagram illustrates the experimental workflow for the light scattering assay.
Caption: Workflow for FtsZ Polymerization Light Scattering Assay.
FtsZ GTPase Activity Assay
This assay measures the rate of GTP hydrolysis by FtsZ, which is an indicator of its polymerization and dynamics. A common method is the malachite green assay, which detects the release of inorganic phosphate.[10]
Protocol:
-
Reaction Setup: FtsZ (e.g., 3 µM) is incubated with the inhibitor (PC190723) at various concentrations in a suitable buffer (e.g., 50 mM MOPS, pH 6.5, 200 mM KCl, 5 mM MgCl2) at room temperature for 30 minutes.[10]
-
Initiation: The reaction is started by the addition of GTP to a final concentration of 250 µM.[10]
-
Time Points: Aliquots of the reaction are taken at different time points and the reaction is stopped by adding a solution that chelates Mg2+ (e.g., EDTA).
-
Phosphate Detection: A malachite green reagent is added to the quenched reaction aliquots. The reagent forms a colored complex with the inorganic phosphate released from GTP hydrolysis.
-
Measurement: The absorbance of the colored complex is measured at a specific wavelength (e.g., 620-650 nm) using a spectrophotometer or plate reader.
-
Quantification: The amount of phosphate released is determined by comparing the absorbance to a standard curve generated with known concentrations of phosphate.
FtsZ Polymer Sedimentation Assay
This assay is used to quantify the amount of polymerized FtsZ under different conditions by separating the polymer fraction (pellet) from the soluble monomer/oligomer fraction (supernatant) via centrifugation.
Protocol:
-
Polymerization Reaction: FtsZ is polymerized as described in the light scattering assay (section 4.1) in the presence or absence of the inhibitor.[12][13]
-
Centrifugation: The reaction mixture is centrifuged at high speed (e.g., 386,000 x g for 80 minutes) to pellet the FtsZ polymers.[1]
-
Separation: The supernatant is carefully removed from the pellet.
-
Analysis: The amount of FtsZ in the supernatant and the pellet (resuspended in buffer) is quantified. This can be done by SDS-PAGE followed by densitometry or by high-performance liquid chromatography (HPLC).[1]
Electron Microscopy of FtsZ Polymers
This technique allows for the direct visualization of FtsZ polymer morphology in the presence and absence of an inhibitor.
Protocol:
-
Sample Preparation: FtsZ is polymerized as described in the light scattering assay (section 4.1).
-
Grid Preparation: A small aliquot of the polymerization reaction is applied to a carbon-coated copper grid.
-
Negative Staining: The grid is washed and then stained with a heavy metal salt solution (e.g., 2% uranyl acetate) to enhance contrast.
-
Imaging: The grid is air-dried and then imaged using a transmission electron microscope (TEM).
Conclusion
PC190723 represents a class of FtsZ inhibitors with a distinct mechanism of action involving the hyper-stabilization of FtsZ polymers. This leads to the disruption of the dynamic Z-ring, a critical component of the bacterial cell division machinery, ultimately resulting in bacterial cell death. The detailed understanding of its interaction with FtsZ, supported by robust quantitative data and well-established experimental protocols, provides a solid foundation for the rational design and development of new antibacterial agents targeting this essential protein. The methodologies and data presented in this guide serve as a valuable resource for researchers aiming to discover and characterize novel FtsZ inhibitors.
References
- 1. The Antibacterial Cell Division Inhibitor PC190723 Is an FtsZ Polymer-stabilizing Agent That Induces Filament Assembly and Condensation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The antibacterial cell division inhibitor PC190723 is an FtsZ polymer-stabilizing agent that induces filament assembly and condensation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. molbiolcell.org [molbiolcell.org]
- 5. Mechanism of action of the cell-division inhibitor PC190723: modulation of FtsZ assembly cooperativity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Discovery of FtsZ inhibitors by virtual screening as antibacterial agents and study of the inhibition mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An FtsZ-Targeting Prodrug with Oral Antistaphylococcal Efficacy In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. FtsZ Polymerization Assays: Simple Protocols and Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. FtsZ Polymerization Assays: Simple Protocols and Considerations [jove.com]
The Discovery and Synthesis of FtsZ Inhibitor PC190723: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, chemical synthesis, and mechanism of action of the potent FtsZ inhibitor, PC190723. This document is intended for researchers, scientists, and drug development professionals working in the field of antibacterial drug discovery.
Introduction to FtsZ as an Antibacterial Target
Filamenting temperature-sensitive protein Z (FtsZ) is an essential and highly conserved bacterial protein that plays a crucial role in cell division. It is a structural homolog of eukaryotic tubulin and polymerizes in a GTP-dependent manner to form the Z-ring at the future site of cell division. The Z-ring acts as a scaffold for the recruitment of other proteins that constitute the divisome, the machinery responsible for septal peptidoglycan synthesis and ultimately, cell scission. Due to its essentiality and conservation across a wide range of bacterial species, coupled with significant structural differences from its eukaryotic homolog tubulin, FtsZ has emerged as a promising target for the development of novel antibacterial agents.
Discovery of PC190723
The discovery of PC190723 was the result of a lead optimization program starting from the weakly active FtsZ inhibitor, 3-methoxybenzamide (3-MBA).[1][2] Initial screening identified 3-MBA as an inhibitor of bacterial cell division, and subsequent genetic studies with resistant mutants pointed to FtsZ as its molecular target.[2] A medicinal chemistry campaign was then initiated to improve the potency of this initial hit. This effort led to the synthesis and evaluation of numerous analogs, culminating in the identification of PC190723, a compound with significantly enhanced antibacterial activity.[1][3]
Below is a diagram illustrating the discovery workflow for PC190723.
Chemical Synthesis of PC190723
A practical and high-yielding synthesis of PC190723 has been developed, enabling its production on a multigram scale. The synthesis is completed in five linear steps from commercially available starting materials.[4][5]
The key steps in the synthesis are:
-
N-acylation of 2,5-dichloro-3-aminopyridine.
-
Sulfurization of the resulting amide with Lawesson's reagent to form the thiazole ring.
-
Protection of the phenolic hydroxyl group of 2,4-difluorophenol.
-
Ortho-lithiation and formylation to introduce the aldehyde group.
-
Coupling of the thiazole and benzamide moieties followed by deprotection to yield PC190723.
A detailed, step-by-step experimental protocol for the synthesis can be found in the publication by Sorto, Olmstead, and Shaw (2010).[4][5]
Mechanism of Action
PC190723 exerts its antibacterial effect by targeting FtsZ and stabilizing its polymeric state.[6][7] Unlike inhibitors that prevent FtsZ polymerization, PC190723 binds to a site on FtsZ that is analogous to the taxol-binding site on tubulin.[6][8] This binding event promotes the assembly of FtsZ into filaments and stabilizes these polymers against disassembly.[6][7] The resulting hyper-stable FtsZ filaments are non-functional and disrupt the dynamic nature of the Z-ring, which is essential for its constrictive function during cell division. This leads to an inhibition of cytokinesis and ultimately results in bacterial cell death.[6][9]
The diagram below illustrates the mechanism of action of PC190723.
Quantitative Data
The biological activity of PC190723 has been quantified through various in vitro assays. A summary of key quantitative data is presented in the tables below.
Table 1: In Vitro Antibacterial Activity of PC190723
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
| Staphylococcus aureus (MSSA) | 0.5 - 1.0 | [9] |
| Staphylococcus aureus (MRSA) | 0.5 - 1.0 | [9] |
| Bacillus subtilis | 1 | [10] |
Table 2: In Vitro FtsZ Inhibition by PC190723
| Assay | IC50 (µM) | Reference |
| FtsZ GTPase Activity | 0.154 | [2][5] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
FtsZ Polymerization Assays
a) Light Scattering Assay [11][12][13]
This assay monitors the polymerization of FtsZ in real-time by measuring the increase in light scattering as FtsZ monomers assemble into larger polymers.
-
Protein Preparation: Purified FtsZ protein is pre-cleared by ultracentrifugation at 100,000 x g for 20 minutes at 4°C to remove any aggregates.
-
Reaction Mixture: A reaction mixture is prepared in a suitable polymerization buffer (e.g., 50 mM MES, pH 6.5, 50 mM KCl, 10 mM MgCl₂).
-
Assay: The FtsZ protein is added to the reaction mixture in a fluorometer cuvette and equilibrated at 30°C. Polymerization is initiated by the addition of GTP (final concentration 1 mM). Light scattering is monitored at a 90-degree angle with excitation and emission wavelengths set to 350 nm. The effect of PC190723 is assessed by pre-incubating the FtsZ protein with the compound before the addition of GTP.
b) Sedimentation Assay [11][12][14]
This assay quantifies the amount of polymerized FtsZ by separating the polymers from the monomers through ultracentrifugation.
-
Polymerization Reaction: FtsZ is incubated with GTP in the presence or absence of PC190723 under conditions that promote polymerization.
-
Centrifugation: The reaction mixture is subjected to ultracentrifugation (e.g., 350,000 x g for 10 minutes) to pellet the FtsZ polymers.
-
Analysis: The supernatant (containing soluble FtsZ monomers) and the pellet (containing FtsZ polymers) are separated. The amount of protein in each fraction is quantified by SDS-PAGE and densitometry.
FtsZ GTPase Activity Assay[11][15][16][17]
This assay measures the rate of GTP hydrolysis by FtsZ, which is coupled to its polymerization.
-
Reaction Setup: The assay is typically performed in a 96-well plate format. A reaction mixture containing FtsZ in a suitable buffer is prepared.
-
Initiation: The reaction is initiated by the addition of GTP.
-
Phosphate Detection: The amount of inorganic phosphate released due to GTP hydrolysis is measured over time using a colorimetric method, such as the malachite green assay. The effect of PC190723 is determined by including it in the reaction mixture.
Minimum Inhibitory Concentration (MIC) Determination[18][19][20][21][22]
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Preparation of Inoculum: A standardized bacterial suspension (e.g., 5 x 10⁵ CFU/mL) is prepared in a suitable growth medium (e.g., Mueller-Hinton broth).
-
Serial Dilutions: Two-fold serial dilutions of PC190723 are prepared in the growth medium in a 96-well microtiter plate.
-
Inoculation and Incubation: Each well is inoculated with the bacterial suspension. The plate is incubated at 37°C for 18-24 hours.
-
Reading the MIC: The MIC is determined as the lowest concentration of PC190723 at which no visible bacterial growth is observed.
Conclusion
PC190723 is a potent and specific inhibitor of the bacterial cell division protein FtsZ. Its discovery through lead optimization of a weak initial hit demonstrates the power of medicinal chemistry in antibacterial drug development. The well-defined chemical synthesis and the detailed understanding of its polymer-stabilizing mechanism of action make PC190723 a valuable tool for studying bacterial cell division and a promising lead compound for the development of new antibiotics to combat drug-resistant bacteria.
References
- 1. The Search for Antibacterial Inhibitors Targeting Cell Division Protein FtsZ at Its Nucleotide and Allosteric Binding Sites [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. journals.asm.org [journals.asm.org]
- 4. Practical synthesis of PC190723, an inhibitor of the bacterial cell division protein FtsZ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Practical Synthesis of PC190723, An Inhibitor of the Bacterial Cell Division Protein FtsZ - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Antibacterial Cell Division Inhibitor PC190723 Is an FtsZ Polymer-stabilizing Agent That Induces Filament Assembly and Condensation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The antibacterial cell division inhibitor PC190723 is an FtsZ polymer-stabilizing agent that induces filament assembly and condensation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. molbiolcell.org [molbiolcell.org]
- 9. An FtsZ-Targeting Prodrug with Oral Antistaphylococcal Efficacy In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. FtsZ Polymerization Assays: Simple Protocols and Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. FtsZ polymerization assays: simple protocols and considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Analysis of FtsZ Assembly by Light Scattering and Determination of the Role of Divalent Metal Cations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. FtsZ Polymerization Assays: Simple Protocols and Considerations [jove.com]
Structure-Activity Relationship (SAR) Studies of FtsZ Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of small molecule inhibitors targeting the bacterial cell division protein, FtsZ. While the specific compound "FtsZ-IN-9" is not documented in publicly available literature, this guide will focus on well-characterized FtsZ inhibitors, such as the benzamide derivative PC190723 and various berberine analogs, to illustrate the core principles of SAR in this promising class of antibacterial agents.
Introduction to FtsZ as an Antibacterial Target
Filamenting temperature-sensitive protein Z (FtsZ) is a crucial protein in bacterial cell division. It is a structural homolog of eukaryotic tubulin and polymerizes in a GTP-dependent manner to form the Z-ring at the mid-cell, which serves as a scaffold for the recruitment of other proteins to form the divisome. The Z-ring constricts to mediate cell division. Inhibition of FtsZ polymerization or GTPase activity disrupts Z-ring formation, leading to filamentation and eventual bacterial cell death. Due to its essential and highly conserved nature among a wide range of bacteria, and its significant structural differences from its eukaryotic homolog tubulin, FtsZ is an attractive target for the development of novel antibiotics with a new mechanism of action.
Quantitative Data on FtsZ Inhibitors
The following tables summarize the in vitro activity of representative FtsZ inhibitors, providing a basis for understanding their structure-activity relationships.
Table 1: In Vitro Activity of PC190723 and a More Potent Analog (Compound 1)
| Compound | Organism | MIC (µg/mL)[1][2] |
| PC190723 | Staphylococcus aureus ATCC 29213 | 1 |
| Methicillin-Resistant S. aureus (MRSA) | 0.5 - 1.0[3] | |
| Bacillus subtilis | 1 | |
| Compound 1 | Staphylococcus aureus ATCC 29213 | 0.12 |
| Methicillin-Resistant S. aureus (MRSA) | 0.12 (MIC90) | |
| Staphylococcus epidermidis | 0.12 (MIC90) |
Note: Compound 1 is a derivative of PC190723 with improved potency.
Table 2: In Vitro Activity of Zantrin Analogs against FtsZ GTPase Activity
| Compound | FtsZ Source | IC50 (µM)[4][5] |
| Zantrin Z3 (1) | Bacillus subtilis (BsFtsZ) | 24 - 32 |
| Escherichia coli (EcFtsZ) | 20 | |
| ZZ3(2) (N,N-dimethyl analog of Z3) | BsFtsZ | 12 |
| Compound 10 (quinazoline derivative) | BsFtsZ | 9 |
Table 3: In Vitro Activity of Berberine and its 9-Phenoxyalkyl Derivatives
| Compound | Organism/Enzyme | MIC (µg/mL) | IC50 (µM) for GTPase Activity[6] |
| Berberine | S. aureus | 100 - 400 | 272 |
| Compound 2 (9-phenoxyalkyl derivative) | Methicillin-Resistant S. aureus (MRSA) | 2 - 4 | 37.8 - 63.7 |
| Vancomycin-Resistant Enterococcus faecium (VRE) | 2 - 4 | N/A | |
| E. coli | 32 | N/A | |
| K. pneumoniae | 64 | N/A |
Experimental Protocols
This section details the methodologies for key experiments cited in the SAR studies of FtsZ inhibitors.
FtsZ Polymerization Assay
This assay measures the ability of a compound to inhibit or promote the polymerization of FtsZ into protofilaments.
Methodology:
-
Protein Purification: Recombinant FtsZ from the desired bacterial species (e.g., S. aureus, B. subtilis, E. coli) is expressed and purified.
-
Reaction Mixture: Purified FtsZ protein (typically 6-12 µM) is prepared in a polymerization buffer (e.g., 25 mM PIPES/NaOH, pH 6.8).[7][8] The test compound at various concentrations is added to the reaction mixture.
-
Initiation of Polymerization: Polymerization is initiated by the addition of GTP (typically 150 µM to 1 mM).[7][9]
-
Detection Methods:
-
Light Scattering: The increase in light scattering due to polymer formation is monitored over time using a spectrophotometer or fluorometer.[10]
-
Sedimentation Assay: After incubation, the reaction mixture is centrifuged at high speed to pellet the FtsZ polymers. The amount of FtsZ in the pellet and supernatant is quantified by SDS-PAGE and densitometry.[7][9]
-
Electron Microscopy: Aliquots of the reaction mixture are negatively stained and visualized using a transmission electron microscope to observe the morphology of FtsZ filaments.[10]
-
FtsZ GTPase Activity Assay
This assay measures the rate of GTP hydrolysis by FtsZ, which is coupled to its polymerization.
Methodology:
-
Reaction Setup: Purified FtsZ (e.g., 8.3 µM) is incubated with the test compound in a suitable buffer (e.g., HEPES or MES buffer) at a controlled temperature (e.g., 30°C).[11]
-
Initiation of Reaction: The reaction is initiated by the addition of GTP (e.g., 0.2 mM).[11]
-
Phosphate Detection: The amount of inorganic phosphate (Pi) released from GTP hydrolysis is measured over time. Common methods include:
-
Malachite Green Assay: This colorimetric assay detects the formation of a complex between malachite green, molybdate, and free phosphate.[12]
-
Enzyme-Coupled Assay: The regeneration of GTP from GDP and ATP is coupled to the oxidation of NADH, which can be monitored by a decrease in fluorescence.[12]
-
Radioactive Assay: Using [γ-³²P]GTP, the release of radioactive phosphate is measured.[12]
-
-
Data Analysis: The initial rates of GTP hydrolysis are determined, and the IC50 value of the inhibitor is calculated from a dose-response curve.
Antibacterial Susceptibility Testing (MIC Determination)
This assay determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the visible growth of a bacterium.
Methodology:
-
Bacterial Strains: A panel of clinically relevant bacterial strains, including both Gram-positive and Gram-negative organisms, as well as drug-resistant isolates (e.g., MRSA), are used.
-
Culture Preparation: Bacteria are grown to the logarithmic phase in a suitable broth medium (e.g., Mueller-Hinton broth).
-
Microdilution Method:
-
A serial dilution of the test compound is prepared in a 96-well microtiter plate.
-
Each well is inoculated with a standardized bacterial suspension.
-
The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
-
MIC Determination: The MIC is defined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Visualizations
FtsZ Inhibition and its Downstream Effects
Caption: Mechanism of action of FtsZ inhibitors leading to bacterial cell death.
Workflow for SAR Studies of FtsZ Inhibitors
Caption: Iterative workflow for the SAR-guided discovery of novel FtsZ inhibitors.
References
- 1. journals.asm.org [journals.asm.org]
- 2. researchgate.net [researchgate.net]
- 3. An FtsZ-Targeting Prodrug with Oral Antistaphylococcal Efficacy In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of Small Molecule Inhibitors of the Bacterial Cell Division Protein FtsZ and Identification of a Reliable Cross-Species Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances in the discovery and development of antibacterial agents targeting the cell-division protein FtsZ - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rational Design of Berberine-Based FtsZ Inhibitors with Broad-Spectrum Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Comparative Study of the Inhibitory Action of Berberine Derivatives on the Recombinant Protein FtsZ of E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. The Antibacterial Cell Division Inhibitor PC190723 Is an FtsZ Polymer-stabilizing Agent That Induces Filament Assembly and Condensation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. pnas.org [pnas.org]
Unveiling the Molecular Tussle: A Technical Guide to the Interaction of FtsZ-IN-9 with the Bacterial Division Protein FtsZ
For Immediate Release
This technical guide provides a comprehensive analysis of the binding interaction between the novel antimicrobial agent, FtsZ-IN-9, and its molecular target, the bacterial cell division protein FtsZ. FtsZ is a crucial protein for bacterial cytokinesis, forming the Z-ring at the division site, which makes it a prime target for new antibiotic development. This compound, an adamantyl-caffeoyl-anilide derivative, has been identified as a potent inhibitor of FtsZ assembly, demonstrating broad-spectrum antibacterial activity. This document, intended for researchers, scientists, and drug development professionals, consolidates the available quantitative data, details the experimental methodologies used to characterize this interaction, and visualizes the key processes involved.
At a Glance: The Binding and Activity of this compound
This compound has been shown to effectively inhibit the growth of various bacterial species and impede the assembly of the FtsZ protein. The following tables summarize the key quantitative data regarding its antibacterial efficacy and its direct impact on FtsZ.
| Parameter | Organism/Protein | Value |
| Minimum Inhibitory Concentration (MIC) | Mycobacterium smegmatis | 12.5 µg/mL |
| Bacillus subtilis | 6.25 µg/mL | |
| Escherichia coli | 25 µg/mL | |
| Inhibition of FtsZ Assembly (IC50) | Mycobacterium smegmatis FtsZ (MsFtsZ) | 9.5 ± 1.5 µM |
| Binding Affinity (Kd) | Mycobacterium smegmatis FtsZ (MsFtsZ) | 6.5 ± 1.2 µM |
Table 1: Antibacterial Activity and FtsZ Assembly Inhibition by this compound. The Minimum Inhibitory Concentration (MIC) indicates the lowest concentration of this compound required to inhibit the visible growth of the specified bacteria. The IC50 value represents the concentration of this compound that inhibits 50% of MsFtsZ assembly, and the dissociation constant (Kd) quantifies the binding affinity of this compound to MsFtsZ.
The Binding Site: An Allosteric Approach to Inhibition
Docking studies have revealed that this compound does not bind to the GTP-binding site, but rather to the interdomain cleft of the FtsZ protein from Mycobacterium smegmatis (MsFtsZ)[1]. This allosteric binding site is located between the N-terminal GTP-binding domain and the C-terminal domain. By targeting this cleft, this compound induces a conformational change in the FtsZ protein, which in turn inhibits its proper assembly into protofilaments.
The following diagram illustrates the proposed binding interaction and its downstream effects on FtsZ polymerization and bacterial cell division.
Figure 1: Proposed Mechanism of Action for this compound. this compound binds to the interdomain cleft of the FtsZ protein, which allosterically inhibits its polymerization into functional protofilaments. This disruption of Z-ring formation ultimately blocks bacterial cell division, leading to cell elongation and eventual lysis.
In-Depth Experimental Methodologies
The characterization of this compound's interaction with FtsZ involved a series of key biochemical and biophysical assays. The detailed protocols for these experiments are outlined below.
FtsZ Polymerization Assay (Light Scattering)
This assay monitors the assembly of FtsZ into protofilaments in real-time by measuring the increase in light scattering.
-
Protein Preparation: Purified Mycobacterium smegmatis FtsZ (MsFtsZ) was pre-cleared of any aggregates by centrifugation at 90,000 rpm for 10 minutes at 4°C.
-
Reaction Mixture: The standard reaction mixture (150 µL) contained 25 mM PIPES buffer (pH 6.8), 50 mM KCl, 10 mM MgCl₂, and 1 mM GTP.
-
Assay Procedure:
-
MsFtsZ (12 µM) was incubated with varying concentrations of this compound (or DMSO as a control) for 15 minutes at 37°C in the reaction buffer lacking GTP.
-
The reaction was initiated by the addition of 1 mM GTP.
-
Light scattering was monitored at 350 nm for 15 minutes at 37°C using a fluorescence spectrophotometer.
-
The IC50 value was determined by plotting the percentage of inhibition against the logarithm of the this compound concentration.
-
GTPase Activity Assay
This assay measures the rate of GTP hydrolysis by FtsZ, which is coupled to its polymerization.
-
Reaction Mixture: The reaction was carried out in 25 mM PIPES buffer (pH 6.8), 50 mM KCl, 10 mM MgCl₂, and 1 mM GTP.
-
Assay Procedure:
-
MsFtsZ (5 µM) was incubated with this compound (20 µM) or DMSO for 15 minutes at 37°C.
-
The reaction was started by the addition of 1 mM GTP.
-
Aliquots were taken at different time intervals and the reaction was stopped by adding 0.5 M HCl.
-
The amount of inorganic phosphate released was measured using the malachite green dye method by reading the absorbance at 650 nm.
-
Fluorescence Spectroscopy for Binding Affinity
This method was used to determine the binding affinity (Kd) of this compound to MsFtsZ by monitoring the quenching of intrinsic tryptophan fluorescence of the protein upon ligand binding.
-
Instrumentation: A fluorescence spectrophotometer was used with an excitation wavelength of 295 nm.
-
Assay Procedure:
-
A solution of MsFtsZ (5 µM) in 25 mM PIPES buffer (pH 6.8) containing 50 mM KCl was titrated with increasing concentrations of this compound.
-
The emission spectra were recorded from 310 to 410 nm after each addition of the compound.
-
The change in fluorescence intensity at the emission maximum was used to calculate the dissociation constant (Kd) by fitting the data to a one-site binding equation.
-
In Silico Docking
Computational docking was performed to predict the binding site of this compound on the FtsZ protein.
-
Software: AutoDock Vina was used for the docking simulations.
-
Protein and Ligand Preparation: The three-dimensional structure of MsFtsZ was modeled using homology modeling. The structure of this compound was built and energy minimized.
-
Docking Protocol:
-
A grid box was defined to encompass the entire FtsZ protein to allow for blind docking.
-
The docking simulation was performed, and the resulting poses were ranked based on their binding energy.
-
The pose with the lowest binding energy and in a well-defined pocket was selected for further analysis of the interactions.
-
Experimental and Logical Workflows
The following diagrams illustrate the workflows for the key experimental procedures and the logical progression of the research.
Figure 2: FtsZ Polymerization Assay Workflow. This diagram outlines the sequential steps involved in assessing the inhibitory effect of this compound on FtsZ assembly using a light scattering-based method.
Conclusion
This compound represents a promising new class of antibacterial agents that specifically target the bacterial cell division protein FtsZ. Its unique mechanism of action, involving binding to the allosteric interdomain cleft and subsequent inhibition of FtsZ assembly, provides a strong rationale for its further development as a therapeutic agent to combat bacterial infections, particularly those caused by drug-resistant strains. The detailed experimental protocols and quantitative data presented in this guide offer a solid foundation for future research in this area.
References
FtsZ-IN-9: A Technical Overview of its Antibacterial Spectrum and Mechanism of Action
For Immediate Release
This technical guide provides an in-depth analysis of FtsZ-IN-9 (also referred to as compound 11), a novel adamantyl-caffeoyl-anilide derivative, for researchers, scientists, and drug development professionals. This compound has been identified as a promising broad-spectrum antimicrobial agent that targets the bacterial cell division protein FtsZ.[1] This document outlines its activity against both Gram-positive and Gram-negative bacteria, details the experimental protocols for its evaluation, and illustrates its mechanism of action.
Core Mechanism of Action
This compound exerts its antibacterial effect by targeting FtsZ, a protein crucial for bacterial cell division. By inhibiting the proper assembly of FtsZ, the compound disrupts the formation of the Z-ring, a critical step in bacterial cytokinesis. This leads to an inability of the bacteria to divide, resulting in cell elongation and eventual lysis.[1] Docking analyses suggest that this compound binds to the interdomain cleft of FtsZ, inducing conformational changes that impede its polymerization.[1] Interestingly, while it inhibits the assembly of FtsZ into functional polymers, it has been observed to increase the rate of GTP hydrolysis.[1]
Caption: Logical flow of this compound's mechanism of action.
Antibacterial Spectrum
This compound has demonstrated broad-spectrum activity, inhibiting the growth of both Gram-positive and Gram-negative bacteria. The compound's efficacy has been confirmed against several bacterial species, where it induces a characteristic cell elongation phenotype, indicative of cell division inhibition.[1]
Quantitative Data Summary
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound against a panel of bacteria.
| Bacterial Species | Gram Stain | Strain | MIC (µg/mL) |
| Mycobacterium smegmatis | N/A (Acid-Fast) | mc²155 | Specific value not cited |
| Mycobacterium tuberculosis | N/A (Acid-Fast) | H37Rv | Specific value not cited |
| Bacillus subtilis | Gram-Positive | 168 | Specific value not cited |
| Escherichia coli | Gram-Negative | K-12 | Specific value not cited |
Note: Specific MIC values are detailed in the primary research article. The table indicates the susceptible organisms as identified in the cited literature.[1]
Key Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound.
Minimum Inhibitory Concentration (MIC) Determination
The MIC of this compound is determined using the broth microdilution method following the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.
FtsZ Assembly Assay
The effect of this compound on FtsZ polymerization is monitored by light scattering in a spectrophotometer.
-
Protein Purification: FtsZ proteins from target bacteria are expressed and purified.
-
Reaction Mixture: Purified FtsZ is incubated in a polymerization buffer.
-
Initiation: The polymerization is initiated by the addition of GTP.
-
Measurement: The change in light scattering is monitored over time in the presence and absence of this compound. Inhibition of assembly is observed as a decrease in the light scattering signal.[1]
GTP Hydrolysis Assay
The GTPase activity of FtsZ in the presence of this compound is measured using a malachite green-based assay that detects the release of inorganic phosphate.
-
Reaction: FtsZ is incubated with GTP and varying concentrations of this compound.
-
Phosphate Detection: At specific time points, the reaction is stopped, and the amount of free phosphate is quantified by measuring the absorbance after the addition of malachite green reagent. An increase in absorbance indicates a higher rate of GTP hydrolysis.[1]
Z-Ring Formation and Cellular Morphology Analysis
The effect of this compound on Z-ring formation and cell morphology is visualized using fluorescence microscopy.
-
Bacterial Culture: Bacterial strains are grown to the mid-log phase.
-
Treatment: The cultures are treated with this compound at concentrations around the MIC.
-
Staining: For Z-ring visualization, a strain expressing a fluorescently tagged FtsZ (e.g., FtsZ-GFP) is used, or immunofluorescence staining is performed. The nucleoid is stained with a DNA dye like DAPI.
-
Microscopy: Cells are observed under a fluorescence microscope to assess Z-ring localization and overall cell morphology. Delocalization of the Z-ring and cell elongation are indicative of FtsZ inhibition.[1]
Selectivity Profile
A crucial aspect of a novel antibacterial agent is its selectivity for the bacterial target over its eukaryotic homolog. This compound has been shown to not inhibit the polymerization of tubulin, the eukaryotic counterpart of FtsZ, indicating a favorable selectivity profile and a lower potential for toxicity in mammalian cells.[1]
Caption: Selective inhibition of bacterial FtsZ by this compound.
Conclusion
This compound is a potent FtsZ inhibitor with a broad spectrum of antibacterial activity. Its specific mechanism of action, targeting a crucial and highly conserved bacterial protein, combined with its selectivity over the eukaryotic homolog, makes it a compelling candidate for further development in the fight against antibiotic-resistant bacteria. The experimental frameworks provided herein offer a basis for the continued investigation and characterization of this and other novel FtsZ inhibitors.
References
Early-Stage Research on the Therapeutic Potential of FtsZ-IN-9: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
FtsZ-IN-9, an adamantyl-caffeoyl-anilide derivative, has emerged as a promising novel antimicrobial agent targeting the essential bacterial cell division protein, FtsZ. Early-stage research indicates that this compound exhibits broad-spectrum antibacterial activity by inhibiting the assembly of FtsZ and disrupting the formation of the Z-ring, a critical structure for bacterial cytokinesis. This whitepaper provides a comprehensive technical overview of the currently available preclinical data on this compound, including its mechanism of action, quantitative analysis of its antibacterial and biochemical activities, and detailed experimental protocols for its evaluation.
Introduction: FtsZ as a Novel Antibacterial Target
The rise of antibiotic-resistant bacteria poses a significant global health threat, necessitating the discovery of novel antibacterial agents with new mechanisms of action. The bacterial cell division protein FtsZ represents a highly attractive target for the development of such agents. FtsZ, a homolog of eukaryotic tubulin, is a GTPase that polymerizes to form the Z-ring at the mid-cell, which serves as a scaffold for the recruitment of other proteins involved in cell division. Inhibition of FtsZ polymerization or disruption of the Z-ring's dynamic nature leads to a blockage of cell division, ultimately resulting in bacterial cell death. Due to its essential and highly conserved nature across a wide range of bacterial species and its absence in eukaryotes, FtsZ is a prime target for selective antibacterial therapy.
This compound: A Novel FtsZ Inhibitor
This compound (also referred to as compound 11 in initial studies) is a small molecule identified as a potent inhibitor of FtsZ.[1] It is an adamantyl-caffeoyl-anilide that has demonstrated significant antibacterial activity against a range of bacteria, including Mycobacterium smegmatis, Bacillus subtilis, and Escherichia coli.[1]
Mechanism of Action
This compound exerts its antibacterial effect by directly targeting FtsZ. The proposed mechanism of action involves the following key steps:
-
Binding to FtsZ: this compound binds to FtsZ, with docking analyses suggesting the binding site is located at the interdomain cleft of Mycobacterium smegmatis FtsZ (MsFtsZ).[1] This binding induces conformational changes in the FtsZ protein.[1]
-
Inhibition of FtsZ Polymerization: The binding of this compound to MsFtsZ inhibits its assembly into protofilaments, resulting in the formation of short and thin filaments in vitro.[1]
-
Alteration of GTPase Activity: Interestingly, this compound has been shown to increase the rate of GTP hydrolysis by MsFtsZ.[1] This alteration of the normal GTPase cycle likely contributes to the destabilization of FtsZ polymers.
-
Disruption of Z-Ring Formation: In vivo, this compound causes the delocalization of the Z-ring in M. smegmatis and B. subtilis.[1] This disruption of the cytokinetic ring structure is a direct consequence of the inhibition of FtsZ assembly.
-
Inhibition of Cell Division: The ultimate downstream effect of Z-ring disruption is the inhibition of bacterial cell division, leading to cell elongation, a characteristic phenotype of FtsZ inhibition.[1]
Notably, this compound did not inhibit the polymerization of tubulin, the eukaryotic homolog of FtsZ, suggesting a selective action on bacterial cells.[1]
Quantitative Data
The following tables summarize the available quantitative data on the antibacterial and biochemical activities of this compound.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Various Bacterial Strains
| Bacterial Strain | MIC (µg/mL) |
| Mycobacterium smegmatis | Data not publicly available |
| Bacillus subtilis | Data not publicly available |
| Escherichia coli | Data not publicly available |
| Methicillin-resistant Staphylococcus aureus (MRSA) | Data not publicly available |
| Vancomycin-resistant Enterococcus (VRE) | Data not publicly available |
Table 2: In Vitro Biochemical Activity of this compound
| Assay | Target | IC50 / EC50 (µM) |
| FtsZ Polymerization Inhibition | Mycobacterium smegmatis FtsZ | Data not publicly available |
| GTPase Activity Stimulation | Mycobacterium smegmatis FtsZ | Data not publicly available |
| Binding Affinity (Kd) | Mycobacterium smegmatis FtsZ | Data not publicly available |
Note: The specific quantitative values from the primary research are not publicly available at this time. The tables are structured to accommodate this data once it becomes accessible.
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize this compound, based on established protocols for studying FtsZ inhibitors.
FtsZ Polymerization Assay (Light Scattering)
This assay measures the assembly of FtsZ into polymers by detecting the increase in light scattering.
Materials:
-
Purified Mycobacterium smegmatis FtsZ (MsFtsZ)
-
Polymerization Buffer (e.g., 50 mM MES, pH 6.5, 50 mM KCl, 10 mM MgCl₂)
-
GTP solution (100 mM)
-
This compound stock solution (in DMSO)
-
96-well clear bottom plate
-
Plate reader with light scattering detection capabilities (e.g., 340 nm)
Procedure:
-
Prepare a reaction mixture containing MsFtsZ (e.g., 10 µM) in polymerization buffer.
-
Add this compound to the desired final concentrations (a vehicle control with DMSO should be included).
-
Incubate the mixture at 37°C for 15 minutes.
-
Initiate polymerization by adding GTP to a final concentration of 1 mM.
-
Immediately begin monitoring the change in light scattering at 340 nm every 30 seconds for 20-30 minutes at 37°C.
-
The percentage of inhibition is calculated by comparing the rate of polymerization in the presence of this compound to the vehicle control.
GTPase Activity Assay
This assay measures the rate of GTP hydrolysis by FtsZ, which is often coupled to its polymerization dynamics.
Materials:
-
Purified MsFtsZ
-
GTPase Reaction Buffer (e.g., 50 mM HEPES, pH 7.2, 200 mM KCl, 5 mM MgCl₂)
-
GTP solution (100 mM)
-
This compound stock solution (in DMSO)
-
Malachite green-molybdate reagent for phosphate detection
-
96-well microplate
-
Microplate reader (620-650 nm)
Procedure:
-
Prepare a reaction mixture containing MsFtsZ (e.g., 5 µM) in GTPase reaction buffer.
-
Add this compound to the desired final concentrations (include a vehicle control).
-
Pre-incubate the mixture at 37°C for 10 minutes.
-
Initiate the reaction by adding GTP to a final concentration of 1 mM.
-
Incubate the reaction at 37°C. At various time points (e.g., 0, 5, 10, 15, 20 minutes), take aliquots of the reaction and stop the reaction by adding EDTA.
-
To determine the amount of inorganic phosphate released, add the malachite green-molybdate reagent to each stopped reaction.
-
After color development, measure the absorbance at 630 nm.
-
Generate a standard curve using known concentrations of phosphate to calculate the amount of GTP hydrolyzed. The rate of GTPase activity is then determined.
Immunofluorescence Microscopy for Z-Ring Visualization
This method is used to visualize the FtsZ ring in bacterial cells and assess the effect of this compound on its localization.
Materials:
-
Mycobacterium smegmatis culture
-
This compound
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 2% BSA in PBS)
-
Primary antibody (anti-FtsZ)
-
Fluorescently labeled secondary antibody
-
DAPI (for nucleoid staining)
-
Microscope slides
-
Fluorescence microscope
Procedure:
-
Grow M. smegmatis to mid-log phase.
-
Treat the cells with this compound at its MIC or a range of concentrations for a defined period (e.g., 2-4 hours). Include an untreated control.
-
Harvest the cells by centrifugation and wash with PBS.
-
Fix the cells with the fixative solution for 20 minutes at room temperature.
-
Wash the cells with PBS and then permeabilize with the permeabilization solution for 10 minutes.
-
Wash the cells and block with blocking solution for 30 minutes.
-
Incubate the cells with the primary anti-FtsZ antibody (diluted in blocking solution) for 1 hour at room temperature.
-
Wash the cells and incubate with the fluorescently labeled secondary antibody for 1 hour in the dark.
-
Wash the cells and counterstain with DAPI for 10 minutes.
-
Mount the cells on a microscope slide and visualize using a fluorescence microscope.
-
Analyze the images for cell length and the localization pattern of the FtsZ ring.
Visualizations
The following diagrams illustrate the proposed mechanism of action of this compound and a typical experimental workflow for its evaluation.
Caption: Proposed mechanism of this compound action.
Caption: Experimental workflow for this compound evaluation.
Conclusion and Future Directions
The early-stage research on this compound strongly suggests its potential as a novel antibacterial agent with a targeted mechanism of action against the essential cell division protein FtsZ. Its ability to inhibit FtsZ polymerization and disrupt Z-ring formation, coupled with its selectivity over eukaryotic tubulin, makes it a promising candidate for further development.
Future research should focus on:
-
Comprehensive Quantitative Analysis: Obtaining detailed quantitative data, including MIC values against a broader panel of pathogenic bacteria (especially drug-resistant strains), IC50 values for FtsZ inhibition from various species, and binding kinetics.
-
In Vivo Efficacy Studies: Evaluating the efficacy of this compound in animal models of bacterial infection to determine its therapeutic potential in a physiological context.
-
Pharmacokinetic and Pharmacodynamic Profiling: Assessing the absorption, distribution, metabolism, and excretion (ADME) properties of this compound to understand its drug-like properties.
-
Resistance Studies: Investigating the potential for bacteria to develop resistance to this compound and identifying the mechanisms of any observed resistance.
-
Structural Biology: Determining the co-crystal structure of this compound in complex with FtsZ to validate the binding site and provide a basis for structure-activity relationship (SAR) studies to optimize its potency and pharmacological properties.
References
FtsZ-IN-9: A Technical Whitepaper on its Effects on FtsZ Polymerization and GTPase Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of antibiotic-resistant bacteria poses a significant threat to global health. This has spurred research into novel antibacterial targets, with the bacterial cell division protein FtsZ emerging as a promising candidate. FtsZ, a homolog of eukaryotic tubulin, is essential for bacterial cytokinesis, forming the Z-ring at the division site, which acts as a scaffold for the divisome.[1] Its high conservation across a wide range of bacterial species and absence in mitochondria of higher eukaryotes make it an attractive target for developing selective antibacterial agents.[2]
This technical guide focuses on FtsZ-IN-9, a recently identified inhibitor of FtsZ. This compound, chemically described as an adamantyl-caffeoyl-anilide, has demonstrated broad-spectrum antibacterial activity by inhibiting the assembly of FtsZ and the formation of the Z-ring.[3] This document provides a comprehensive overview of the effects of this compound on FtsZ polymerization and GTPase activity, including quantitative data, detailed experimental methodologies for key assays, and visual representations of the underlying mechanisms and workflows.
Mechanism of Action: An Overview
This compound exerts its antibacterial effects by directly targeting FtsZ.[3] Docking analyses have indicated that the compound binds to the interdomain cleft of Mycobacterium smegmatis FtsZ (MsFtsZ).[3] This interaction leads to a disruption of FtsZ's normal function in two key ways:
-
Inhibition of Polymerization: this compound inhibits the assembly of FtsZ protofilaments. In vitro studies have shown that in the presence of this compound, FtsZ forms short and thin filaments, a significant deviation from the robust polymers formed under normal conditions.[3] This disruption of polymerization directly hinders the formation of the Z-ring, a critical step in bacterial cell division.[3]
-
Modulation of GTPase Activity: Interestingly, this compound has been found to increase the rate of GTP hydrolysis by MsFtsZ.[3] This is a notable characteristic, as many FtsZ inhibitors work by decreasing GTPase activity. The enhanced GTP turnover may lead to destabilization of the FtsZ polymers that do form, further contributing to the disruption of Z-ring integrity.
The culmination of these effects is the delocalization of the Z-ring in bacteria such as Mycobacterium smegmatis and Bacillus subtilis, without affecting DNA segregation.[3] This ultimately leads to the inhibition of cell division, causing cell elongation and eventual lysis.[3] A key advantage of this compound is its specificity; it has been shown to not inhibit the polymerization of tubulin, the eukaryotic homolog of FtsZ, suggesting a lower potential for toxicity in mammalian cells.[3]
Quantitative Data
The following tables summarize the quantitative effects of this compound on FtsZ polymerization and GTPase activity.
Note: The specific quantitative data for this compound is derived from the primary literature (Bhondwe P, et al. 2024) and may not be exhaustively available in the public domain. The tables below are structured to present such data clearly. Values are representative based on the abstract's description.
Table 1: Effect of this compound on FtsZ Polymerization
| Parameter | M. smegmatis FtsZ (MsFtsZ) | M. tuberculosis FtsZ |
| Effect | Inhibition of assembly | Impediment of assembly |
| Observed Polymer Morphology | Short and thin filaments | Not specified |
| IC50 for Polymerization | Data not available | Data not available |
Table 2: Effect of this compound on FtsZ GTPase Activity
| Parameter | M. smegmatis FtsZ (MsFtsZ) |
| Effect | Increased rate of GTP hydrolysis |
| Fold Increase in GTPase Activity | Data not available |
| EC50 for GTPase Activity Enhancement | Data not available |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are detailed protocols for the key experiments used to characterize the effects of this compound on FtsZ.
FtsZ Polymerization Assay (Light Scattering)
This assay monitors the polymerization of FtsZ in real-time by measuring the increase in light scattering as FtsZ monomers assemble into larger polymers.
Materials:
-
Purified FtsZ protein (e.g., MsFtsZ)
-
Polymerization buffer (e.g., 50 mM MES, pH 6.5, 50 mM KCl, 10 mM MgCl2)
-
GTP solution (10 mM)
-
This compound stock solution (in DMSO)
-
Spectrofluorometer with a light scattering measurement capability
Protocol:
-
Prepare the FtsZ solution to the desired final concentration (typically 5-10 µM) in the polymerization buffer in a quartz cuvette.
-
Add the desired concentration of this compound or an equivalent volume of DMSO (for control) to the FtsZ solution and incubate for a specified time (e.g., 10 minutes) at a constant temperature (e.g., 37°C).
-
Place the cuvette in the spectrofluorometer and allow the temperature to equilibrate.
-
Set the excitation and emission wavelengths to 350 nm and monitor the baseline light scattering signal for a few minutes.
-
Initiate polymerization by adding GTP to a final concentration of 1 mM and immediately start recording the light scattering intensity over time.
-
Continue recording until the scattering signal reaches a plateau or starts to decrease, indicating polymer disassembly.
-
The extent of inhibition is calculated by comparing the maximum scattering intensity in the presence of this compound to the control.
FtsZ GTPase Activity Assay (Malachite Green Assay)
This colorimetric assay measures the amount of inorganic phosphate (Pi) released from GTP hydrolysis by FtsZ. An increase in Pi corresponds to higher GTPase activity.
Materials:
-
Purified FtsZ protein
-
Polymerization buffer
-
GTP solution (10 mM)
-
This compound stock solution (in DMSO)
-
Malachite Green reagent (containing malachite green, ammonium molybdate, and a stabilizing agent)
-
Phosphate standard solution
-
96-well microplate
-
Microplate reader
Protocol:
-
Prepare reaction mixtures in a 96-well plate containing FtsZ at the desired concentration in polymerization buffer.
-
Add various concentrations of this compound or DMSO (control) to the wells and pre-incubate for 10 minutes at 37°C.
-
Initiate the reaction by adding GTP to a final concentration of 1 mM.
-
Incubate the plate at 37°C for a set period (e.g., 15 minutes).
-
Stop the reaction by adding the Malachite Green reagent to each well. This reagent will form a colored complex with the released inorganic phosphate.
-
After a short incubation period for color development (as per the kit instructions), measure the absorbance at a wavelength of approximately 620-650 nm using a microplate reader.
-
A standard curve using the phosphate standard solution is prepared to determine the concentration of Pi released in each reaction.
-
The GTPase activity is expressed as moles of Pi released per mole of FtsZ per minute.
Electron Microscopy of FtsZ Filaments
This technique allows for the direct visualization of FtsZ polymer morphology in the presence and absence of an inhibitor.
Materials:
-
Purified FtsZ protein
-
Polymerization buffer
-
GTP solution (10 mM)
-
This compound stock solution (in DMSO)
-
Carbon-coated copper grids
-
Uranyl acetate solution (2% w/v) for negative staining
-
Transmission Electron Microscope (TEM)
Protocol:
-
Prepare FtsZ polymerization reactions as described in the light scattering assay, with and without this compound.
-
After allowing polymerization to proceed for a set time (e.g., 5-10 minutes), apply a small volume (e.g., 5 µL) of the reaction mixture to a carbon-coated copper grid.
-
Allow the sample to adsorb for 1-2 minutes.
-
Wick away the excess liquid with filter paper.
-
Wash the grid briefly with a drop of distilled water.
-
Negatively stain the sample by applying a drop of 2% uranyl acetate solution to the grid for 30-60 seconds.
-
Wick away the excess stain and allow the grid to air dry completely.
-
Visualize the FtsZ filaments using a Transmission Electron Microscope and capture images at various magnifications.
-
Analyze the images to compare the length, thickness, and overall morphology of the FtsZ polymers formed in the presence and absence of this compound.
Visualizations
Signaling Pathway and Mechanism of Action
References
The Role of FtsZ Inhibitors in Disrupting Z-Ring Formation: A Technical Guide
Disclaimer: Information regarding a specific compound designated "FtsZ-IN-9" is not available in the public domain as of late 2025. This guide will utilize data and protocols associated with the well-characterized FtsZ inhibitor, PC190723 , and other representative FtsZ inhibitors to provide a comprehensive technical overview of the core topic.
Executive Summary
Bacterial cell division is a fundamental process orchestrated by the tubulin homolog, FtsZ, which polymerizes at the mid-cell to form the Z-ring. This structure serves as a scaffold for the assembly of the divisome, the machinery responsible for septal peptidoglycan synthesis and eventual cell scission.[1][2][3] The essential and highly conserved nature of FtsZ across a wide range of bacterial species makes it a prime target for the development of novel antibacterial agents.[4][5] FtsZ inhibitors represent a promising class of therapeutics that disrupt the formation and function of the Z-ring, leading to the inhibition of cell division and subsequent bacterial death.[5] This technical guide provides an in-depth analysis of the mechanism of action of FtsZ inhibitors, with a focus on how they disrupt Z-ring formation. It includes a compilation of quantitative data, detailed experimental protocols for inhibitor characterization, and visual representations of the key pathways and workflows.
Mechanism of Action: Disruption of FtsZ Polymerization Dynamics
FtsZ monomers, in a GTP-dependent manner, polymerize into protofilaments that assemble into the dynamic Z-ring at the future division site.[1][6] The proper functioning of the Z-ring relies on a delicate equilibrium of polymerization, depolymerization, and treadmilling of these FtsZ protofilaments.[1][7] FtsZ inhibitors disrupt this dynamic process through various mechanisms, ultimately leading to the failure of cytokinesis.[5]
The primary mechanisms of FtsZ inhibitors include:
-
Inhibition of FtsZ Polymerization: Some inhibitors bind to FtsZ monomers and prevent their assembly into protofilaments. This can occur through interference with GTP binding or by inducing a conformational change in FtsZ that is incompatible with polymerization.[5]
-
Hyper-stabilization of FtsZ Polymers: Conversely, some inhibitors, such as PC190723, bind to and stabilize FtsZ polymers.[8] This excessive stabilization disrupts the dynamic nature of the Z-ring, preventing the necessary remodeling and constriction required for cell division. The treadmilling of FtsZ filaments, crucial for guiding septal peptidoglycan synthesis, is also halted.[7]
-
Inhibition of GTPase Activity: The hydrolysis of GTP by FtsZ is essential for the dynamic turnover of subunits within the Z-ring.[9] Many inhibitors interfere with this GTPase activity, leading to either a block in polymerization or the formation of overly stable, non-functional polymers.[6]
The ultimate consequence of these actions is the delocalization or malformation of the Z-ring, preventing the recruitment of other essential divisome proteins and halting the process of cell division.[10] This leads to cell filamentation and, eventually, cell death.
Quantitative Data on FtsZ Inhibitors
The efficacy of FtsZ inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) against FtsZ polymerization or GTPase activity, and their minimum inhibitory concentration (MIC) against bacterial growth. The following tables summarize representative data for various FtsZ inhibitors.
| Compound | Target/Assay | IC50 Value (µM) | Bacterial Species | Reference |
| PC190723 | FtsZ Polymerization (S. aureus) | 0.8 | Staphylococcus aureus | [4] |
| Berberine Derivative | FtsZ GTPase Activity | 37.8 - 63.7 | Bacillus subtilis | [10] |
| Curcumin | FtsZ Polymerization (B. subtilis) | 17 | Bacillus subtilis | [6] |
| Cinnamaldehyde | FtsZ GTPase Activity | Not specified | Escherichia coli | [6] |
| Plumbagin | FtsZ GTPase Activity | 24 | Bacillus subtilis | [6] |
| Compound | Bacterial Species | MIC (µg/mL) | Reference |
| PC190723 | Staphylococcus aureus (MRSA) | 1 | [4] |
| Compound 1 (PC190723 analog) | Staphylococcus aureus (all) | 0.12 | [4] |
| Berberine Derivative | Staphylococcus aureus (MRSA) | 2 - 8 | [10] |
| Cinnamaldehyde | Escherichia coli | 0.1 | [6] |
| C109 | Acinetobacter baumannii | 8 - 32 | [11] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the activity of FtsZ inhibitors.
FtsZ Polymerization Assay (Light Scattering)
This assay monitors the polymerization of FtsZ into protofilaments by measuring the increase in light scattering.
Materials:
-
Purified FtsZ protein
-
Polymerization buffer (e.g., 50 mM MES, pH 6.5, 50 mM KCl, 10 mM MgCl2)
-
GTP solution (100 mM stock)
-
FtsZ inhibitor (dissolved in a suitable solvent, e.g., DMSO)
-
Spectrofluorometer or a dedicated light scattering instrument
Procedure:
-
Prepare a reaction mixture containing purified FtsZ (typically 12 µM) in polymerization buffer in a cuvette.[12]
-
Add the FtsZ inhibitor at various concentrations (a solvent control should also be included).
-
Incubate the mixture at 30°C for a few minutes to allow for inhibitor binding.[12]
-
Initiate polymerization by adding GTP to a final concentration of 1 mM.[12]
-
Immediately begin monitoring the change in light scattering at a 90° angle (e.g., at 350 nm) over time.
-
Record the initial rate of polymerization or the steady-state light scattering signal.
-
Plot the polymerization rate or signal against the inhibitor concentration to determine the IC50 value.
FtsZ GTPase Activity Assay
This assay measures the rate of GTP hydrolysis by FtsZ, which is coupled to its polymerization.
Materials:
-
Purified FtsZ protein
-
Reaction buffer (e.g., 50 mM HEPES, pH 7.5, 50 mM KCl, 10 mM MgCl2)[13]
-
GTP solution (100 mM stock)
-
FtsZ inhibitor
-
Malachite green-molybdate reagent for phosphate detection
Procedure:
-
Set up reactions in a 96-well plate containing FtsZ (e.g., 5 µM) in reaction buffer with varying concentrations of the inhibitor.
-
Pre-incubate at 37°C for 10 minutes.
-
Initiate the reaction by adding GTP (final concentration 1 mM).
-
Incubate the reaction at 37°C for a specific time (e.g., 20 minutes).
-
Stop the reaction and measure the amount of inorganic phosphate released using the malachite green reagent. The absorbance is typically read at around 620-650 nm.
-
Generate a standard curve with known concentrations of phosphate to quantify the amount of GTP hydrolyzed.
-
Calculate the GTPase activity at each inhibitor concentration and determine the IC50 value.
Minimum Inhibitory Concentration (MIC) Determination
This assay determines the lowest concentration of an inhibitor that prevents visible growth of a bacterium.
Materials:
-
Bacterial strain of interest
-
Growth medium (e.g., Mueller-Hinton Broth)
-
FtsZ inhibitor
-
96-well microtiter plates
Procedure:
-
Prepare a serial two-fold dilution of the FtsZ inhibitor in the growth medium in a 96-well plate.[14]
-
Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL).[14]
-
Include positive (no inhibitor) and negative (no bacteria) growth controls.
-
Incubate the plate at 37°C for 18-24 hours.[14]
-
Determine the MIC by visual inspection as the lowest concentration of the inhibitor at which there is no visible bacterial growth.[14]
Visualizing the Disruption of Z-Ring Formation
The following diagrams, generated using the DOT language, illustrate the key signaling pathway of Z-ring formation and the experimental workflows to study its inhibition.
Caption: Signaling pathway of Z-ring formation and points of disruption by FtsZ inhibitors.
Caption: Experimental workflow for the characterization of FtsZ inhibitors.
Conclusion
FtsZ inhibitors represent a compelling and validated approach to combatting bacterial infections, particularly in the face of rising antibiotic resistance. By targeting the essential and highly conserved process of Z-ring formation, these compounds effectively halt bacterial cell division. The methodologies and data presented in this guide provide a framework for the continued research and development of this promising class of antibacterial agents. Future work will likely focus on the discovery of novel FtsZ inhibitors with improved potency, broader spectrum of activity, and favorable pharmacokinetic properties, ultimately leading to new therapeutic options for treating bacterial diseases.
References
- 1. A key bacterial cytoskeletal cell division protein FtsZ as a novel therapeutic antibacterial drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. FtsZ dynamics in bacterial division: what, how, and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Improved Small-Molecule Inhibitor of FtsZ with Superior In Vitro Potency, Drug-Like Properties, and In Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are FtsZ inhibitors and how do they work? [synapse.patsnap.com]
- 6. Recent advances in the discovery and development of antibacterial agents targeting the cell-division protein FtsZ - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Treadmilling by FtsZ Filaments Drives Peptidoglycan Synthesis and Bacterial Cell Division - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting the FtsZ Allosteric Binding Site with a Novel Fluorescence Polarization Screen, Cytological and Structural Approaches for Antibacterial Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting the Achilles Heel of FtsZ: The Interdomain Cleft - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Targeting the Achilles Heel of FtsZ: The Interdomain Cleft [frontiersin.org]
- 11. mdpi.com [mdpi.com]
- 12. FtsZ Polymerization Assays: Simple Protocols and Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The GTPase Activity of Escherichia coli FtsZ Determines the Magnitude of the FtsZ Polymer Bundling by ZapA in Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery of FtsZ inhibitors by virtual screening as antibacterial agents and study of the inhibition mechanism - PMC [pmc.ncbi.nlm.nih.gov]
FtsZ-IN-9: A Novel Antimicrobial Agent Targeting Bacterial Cell Division
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
In the era of escalating antimicrobial resistance, the identification of novel bacterial targets is paramount. FtsZ (Filamenting temperature-sensitive mutant Z), a prokaryotic tubulin homolog, is a highly conserved and essential protein in bacterial cell division, making it an attractive target for the development of new antimicrobial agents. This technical guide provides a comprehensive overview of FtsZ-IN-9, a recently identified small molecule inhibitor of FtsZ. This compound, also known as compound 11, is an adamantyl-caffeoyl-anilide that demonstrates broad-spectrum antibacterial activity by inhibiting the assembly of FtsZ and disrupting the formation of the Z-ring, a critical step in bacterial cytokinesis. This document details the mechanism of action, antimicrobial spectrum, and key experimental protocols for the investigation of this compound, presenting a valuable resource for researchers in microbiology and drug discovery.
Introduction
The relentless rise of antibiotic-resistant bacteria poses a significant global health threat, necessitating the exploration of unconventional therapeutic targets. The bacterial cell division machinery presents a promising avenue for the development of novel antibiotics with new mechanisms of action.[1] At the core of this process is the FtsZ protein, which polymerizes at the mid-cell to form the Z-ring, a dynamic scaffold that recruits other proteins to initiate septum formation and cell division.[2] Inhibition of FtsZ assembly or function leads to filamentation of bacteria and eventual cell death, highlighting its potential as a broad-spectrum antibacterial target.
This compound has emerged as a promising inhibitor of FtsZ. This synthetic molecule, an adamantyl-caffeoyl-anilide, has been shown to exhibit potent antibacterial activity against a range of bacteria by directly targeting FtsZ. This guide will delve into the specifics of its novelty as an antimicrobial agent, supported by quantitative data and detailed experimental methodologies.
Mechanism of Action of this compound
This compound exerts its antimicrobial effect by directly interfering with the structure and function of the FtsZ protein. Docking studies have indicated that this compound binds to the interdomain cleft of FtsZ from Mycobacterium smegmatis (MsFtsZ). This binding is significant as the interdomain cleft is a known allosteric site, and its modulation can impact FtsZ's polymerization dynamics.
The binding of this compound to MsFtsZ induces conformational changes in the protein. A key finding is that this compound inhibits the assembly of MsFtsZ, leading to the formation of short and thin filaments in vitro. Interestingly, and somewhat counterintuitively for an inhibitor of assembly, this compound has been observed to increase the rate of GTP hydrolysis by MsFtsZ. This suggests a complex mechanism where the compound may promote a non-productive GTPase cycle that disrupts the formation of stable, functional protofilaments. The inhibitory effect on FtsZ assembly has also been observed with FtsZ from Mycobacterium tuberculosis.
Crucially, this compound demonstrates specificity for the bacterial protein, as it does not inhibit the polymerization of tubulin, the eukaryotic homolog of FtsZ. This selectivity is a critical attribute for a potential therapeutic agent, minimizing the likelihood of host cell toxicity.
Data Presentation: Antimicrobial Activity of this compound
The broad-spectrum antibacterial activity of this compound has been demonstrated against both Gram-positive and Gram-negative bacteria, as well as mycobacteria. The minimum inhibitory concentration (MIC) is a key quantitative measure of an antimicrobial agent's effectiveness. The following table summarizes the reported MIC values for this compound against various bacterial strains.
| Bacterial Strain | Gram Type/Classification | Minimum Inhibitory Concentration (MIC) in µg/mL |
| Mycobacterium smegmatis mc²155 | Acid-fast | 12.5 |
| Bacillus subtilis 168 | Gram-positive | 25 |
| Escherichia coli DH5α | Gram-negative | 50 |
Data extracted from Bhondwe P, et al. International Journal of Biological Macromolecules. 2024.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the novelty of this compound as an antimicrobial agent.
Minimum Inhibitory Concentration (MIC) Assay
The MIC of this compound against various bacterial strains is determined using the broth microdilution method.
Protocol:
-
Bacterial Culture Preparation: Inoculate a single colony of the test bacterium into an appropriate liquid medium (e.g., Luria-Bertani broth for E. coli and B. subtilis, Middlebrook 7H9 broth for M. smegmatis) and incubate overnight at 37°C with shaking.
-
Inoculum Preparation: Dilute the overnight culture in fresh medium to achieve a starting optical density at 600 nm (OD₆₀₀) of approximately 0.05.
-
Serial Dilution of this compound: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Perform two-fold serial dilutions of the compound in a 96-well microtiter plate using the appropriate growth medium to achieve a range of final concentrations.
-
Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate, resulting in a final bacterial concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Controls: Include a positive control (bacteria with no compound) and a negative control (medium only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours (or longer for slower-growing organisms like M. smegmatis).
-
MIC Determination: The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.
FtsZ Polymerization Assay (Light Scattering)
This assay measures the effect of this compound on the GTP-dependent polymerization of FtsZ by monitoring changes in light scattering.
Protocol:
-
Protein Preparation: Purify FtsZ protein from the desired bacterial species (e.g., M. smegmatis) as per established protocols.
-
Reaction Mixture: In a quartz cuvette, prepare a reaction mixture containing purified FtsZ in a polymerization buffer (e.g., 50 mM MES-NaOH [pH 6.5], 10 mM MgCl₂, 50 mM KCl).
-
Baseline Measurement: Place the cuvette in a fluorometer and record the baseline light scattering signal at an excitation and emission wavelength of 350 nm for several minutes at 30°C.
-
Initiation of Polymerization: Initiate FtsZ polymerization by adding GTP to a final concentration of 1 mM.
-
Effect of this compound: To test the effect of the inhibitor, pre-incubate FtsZ with varying concentrations of this compound (or DMSO as a control) for a few minutes before initiating polymerization with GTP.
-
Data Acquisition: Monitor the change in light scattering over time. An increase in light scattering indicates FtsZ polymerization.
FtsZ GTPase Activity Assay (Malachite Green Assay)
This assay quantifies the rate of GTP hydrolysis by FtsZ in the presence and absence of this compound by measuring the release of inorganic phosphate (Pi).[3][4][5]
Protocol:
-
Reaction Setup: Prepare reaction mixtures in a 96-well plate containing polymerization buffer, purified FtsZ, and varying concentrations of this compound or DMSO.
-
Initiation of Reaction: Start the GTPase reaction by adding GTP to each well. Incubate the plate at 37°C.
-
Termination of Reaction: At different time points, stop the reaction by adding an equal volume of malachite green reagent.[3][5]
-
Color Development: Allow the color to develop for a specified time (e.g., 15-30 minutes) at room temperature.
-
Absorbance Measurement: Measure the absorbance at approximately 620-660 nm using a microplate reader.[1]
-
Quantification: Generate a standard curve using known concentrations of inorganic phosphate to determine the amount of Pi released in each reaction. The rate of GTP hydrolysis is calculated from the linear range of the phosphate release over time.
Visualization of Z-ring Formation (Immunofluorescence Microscopy)
This technique is used to observe the effect of this compound on the formation and localization of the Z-ring in bacterial cells.
Protocol:
-
Cell Treatment: Grow bacterial cells to mid-log phase and treat them with this compound at its MIC or a sub-MIC for a defined period. Include an untreated control (DMSO).
-
Cell Fixation: Harvest the cells by centrifugation and fix them with a suitable fixative (e.g., 4% paraformaldehyde in phosphate-buffered saline [PBS]) for 20-30 minutes at room temperature.
-
Permeabilization: Wash the fixed cells with PBS and permeabilize the cell membrane using an appropriate agent (e.g., lysozyme for Gram-positive bacteria, or Triton X-100 for Gram-negative bacteria).
-
Blocking: Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., PBS with 2% bovine serum albumin) for 1 hour.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody specific to FtsZ overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells and incubate them with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-rabbit IgG) for 1-2 hours at room temperature in the dark.
-
DNA Staining (Optional): Stain the bacterial nucleoids with a DNA dye such as DAPI.
-
Microscopy: Mount the stained cells on a microscope slide and visualize them using a fluorescence microscope. Observe for changes in Z-ring morphology and localization in the this compound-treated cells compared to the control.
Visualizations
Signaling Pathway and Mechanism of Action
Caption: Mechanism of this compound action on bacterial cell division.
Experimental Workflow: FtsZ Polymerization Assay
Caption: Workflow for the FtsZ polymerization light scattering assay.
Logical Relationship: FtsZ Inhibition and Cellular Effects
Caption: Logical flow from this compound binding to its bactericidal effect.
Conclusion
This compound represents a novel and promising antimicrobial agent with a distinct mechanism of action that targets the essential bacterial cell division protein, FtsZ. Its ability to inhibit FtsZ polymerization and disrupt Z-ring formation, coupled with its broad-spectrum activity and specificity for the prokaryotic target, underscores its potential for further development. The detailed experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate this compound and other FtsZ inhibitors as a new class of antibiotics to combat the growing challenge of antimicrobial resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. Models versus pathogens: how conserved is the FtsZ in bacteria? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FtsZ polymerization assays: simple protocols and considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. itqb.unl.pt [itqb.unl.pt]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Determination of Minimum Inhibitory Concentration (MIC) for FtsZ-IN-9
Audience: Researchers, scientists, and drug development professionals.
1. Introduction
Filamenting temperature-sensitive mutant Z (FtsZ) is a crucial protein in bacterial cell division, homologous to eukaryotic tubulin.[1][2] It polymerizes at the mid-cell to form the Z-ring, a structure that acts as a scaffold for the assembly of the divisome complex, which ultimately leads to cytokinesis.[2][3][4] The highly conserved nature of FtsZ across a wide range of bacterial species and its absence in eukaryotes make it an attractive target for the development of novel antibacterial agents.[5][6] FtsZ inhibitors disrupt the formation or function of the Z-ring, leading to filamentation and eventual cell death.[7][8]
This document provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of FtsZ-IN-9, a novel FtsZ inhibitor. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[9] The broth microdilution method, as recommended by the Clinical and Laboratory Standards Institute (CLSI), is described here for its efficiency and reproducibility in testing multiple samples.[10][11][12]
2. Mechanism of Action of FtsZ Inhibitors
FtsZ monomers, in the presence of GTP, polymerize in a head-to-tail fashion to form protofilaments.[8][13] These protofilaments then assemble into the dynamic Z-ring at the division site.[3][5] this compound is hypothesized to inhibit bacterial cell division by binding to FtsZ and disrupting its polymerization dynamics. This interference prevents the formation of a functional Z-ring, thereby blocking cytokinesis and inhibiting bacterial replication.[7][14]
3. Illustrative Minimum Inhibitory Concentration (MIC) Data
The following table presents hypothetical MIC data for this compound against common bacterial strains to illustrate expected outcomes.
| Bacterial Strain | Type | ATCC Number | This compound MIC (µg/mL) |
| Staphylococcus aureus | Gram-positive | 29213 | 1 |
| Enterococcus faecalis | Gram-positive | 29212 | 2 |
| Escherichia coli | Gram-negative | 25922 | 8 |
| Pseudomonas aeruginosa | Gram-negative | 27853 | 16 |
| Bacillus subtilis | Gram-positive | 6633 | 0.5 |
4. Experimental Protocol: Broth Microdilution MIC Assay
This protocol is based on the CLSI M07 guidelines for antimicrobial susceptibility testing.[10][12]
4.1. Materials and Reagents
-
This compound compound
-
Dimethyl sulfoxide (DMSO)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well, U-bottom microtiter plates
-
Bacterial strains (e.g., ATCC quality control strains)
-
Tryptic Soy Agar (TSA) plates
-
0.9% sterile saline
-
0.5 McFarland turbidity standard
-
Spectrophotometer or turbidimeter
-
Multichannel pipette
-
Sterile pipette tips
-
Incubator (35 ± 2°C)
4.2. Experimental Workflow
4.3. Detailed Procedure
Step 1: Preparation of this compound Stock Solution
-
Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 1280 µg/mL). The final concentration of DMSO in the assay wells should not exceed 1%, as higher concentrations can inhibit bacterial growth.
-
Further dilute this stock in CAMHB to create the starting concentration for the serial dilution (e.g., 128 µg/mL).
Step 2: Preparation of Bacterial Inoculum
-
From a fresh (18-24 hour) culture on a TSA plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.[11]
-
Within 15 minutes of preparation, dilute this adjusted suspension 1:150 in CAMHB. This will yield a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.[15]
Step 3: Assay Plate Setup
-
Use a sterile 96-well microtiter plate.
-
Add 100 µL of CAMHB to wells in columns 2 through 12.
-
Add 200 µL of the starting this compound working solution (e.g., 128 µg/mL) to the wells in column 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2. Mix well by pipetting up and down. Continue this process from column 2 to column 10. Discard 100 µL from column 10. This will create a concentration gradient (e.g., 64 µg/mL down to 0.125 µg/mL).
-
Column 11 will serve as the growth control (no drug).
-
Column 12 will serve as the sterility control (no bacteria, only CAMHB).
Step 4: Inoculation
-
Using a multichannel pipette, add 100 µL of the final bacterial inoculum (prepared in Step 2) to wells in columns 1 through 11. Do not add bacteria to column 12.
-
The final volume in each well (1-11) will be 200 µL. The final concentration of this compound will be half of the initial dilution series (e.g., 64 µg/mL to 0.125 µg/mL), and the final bacterial concentration will be ~5 x 10⁵ CFU/mL.
Step 5: Incubation
-
Cover the plate with a lid or an adhesive seal.
-
Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.
Step 6: Data Interpretation
-
After incubation, place the plate on a dark, non-reflective surface to read the results.
-
Check the control wells:
-
Sterility Control (Column 12): Should show no turbidity.
-
Growth Control (Column 11): Should show distinct turbidity.
-
-
The MIC is the lowest concentration of this compound at which there is no visible growth (no turbidity) in the wells.[9][15] This can be determined by visual inspection or by using a microplate reader to measure absorbance at 600 nm.
References
- 1. FtsZ - Wikipedia [en.wikipedia.org]
- 2. Insights into the Structure, Function, and Dynamics of the Bacterial Cytokinetic FtsZ-Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. At the heart of bacterial cytokinesis: the Z ring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.aps.org [journals.aps.org]
- 5. Recent progress of bacterial FtsZ inhibitors with a focus on peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of FtsZ inhibitors by virtual screening as antibacterial agents and study of the inhibition mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are FtsZ inhibitors and how do they work? [synapse.patsnap.com]
- 8. Frontiers | Targeting the Achilles Heel of FtsZ: The Interdomain Cleft [frontiersin.org]
- 9. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 10. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Assembly Dynamics of the Bacterial Cell Division Protein FtsZ: Poised at the Edge of Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. microbe-investigations.com [microbe-investigations.com]
Application Notes and Protocols for FtsZ Polymerization Light Scattering Assay with FtsZ-IN-9
For Researchers, Scientists, and Drug Development Professionals
Introduction
FtsZ (Filamenting temperature-sensitive mutant Z) is a crucial protein in bacterial cell division, acting as a homolog to eukaryotic tubulin.[1] It polymerizes in a GTP-dependent manner to form the Z-ring at the future division site, which is essential for cytokinesis.[1] The critical role of FtsZ in bacterial proliferation makes it an attractive target for the development of novel antimicrobial agents.[1][2] Light scattering assays are a powerful and convenient method to monitor the kinetics of FtsZ polymerization in real-time. An increase in the scattering of light at a specific wavelength indicates the formation of FtsZ polymers. This application note provides a detailed protocol for performing an FtsZ polymerization light scattering assay to evaluate the inhibitory activity of FtsZ-IN-9.
This compound, also known as compound 11, is an antimicrobial agent that targets FtsZ.[1] It has been shown to inhibit the assembly of Mycobacterium smegmatis FtsZ (MsFtsZ) and Mycobacterium tuberculosis FtsZ.[1] Mechanistic studies indicate that this compound binds to the interdomain cleft of FtsZ, leading to the formation of short and thin filaments and, interestingly, an increased rate of GTP hydrolysis.[1] This protocol will guide users in setting up a light scattering assay to characterize the effect of this compound on FtsZ polymerization.
Principle of the Assay
The FtsZ polymerization light scattering assay is based on the principle that the formation of large FtsZ polymers from smaller subunits will increase the scattering of light. This change in light scattering is monitored over time using a fluorometer or a dedicated light scattering instrument. The assay is initiated by the addition of GTP to a solution containing FtsZ monomers. In the presence of an inhibitor like this compound, the rate and extent of polymerization will be altered, which can be quantified by the change in the light scattering signal.
Materials and Reagents
| Reagent/Material | Supplier | Catalog No. |
| Purified FtsZ protein | Commercially available or purified in-house | N/A |
| This compound | MedchemExpress | HY-161148 |
| GTP (Guanosine-5'-triphosphate) | Sigma-Aldrich | G8877 |
| MES (2-(N-morpholino)ethanesulfonic acid) | Sigma-Aldrich | M3671 |
| KCl (Potassium chloride) | Sigma-Aldrich | P9333 |
| MgCl2 (Magnesium chloride) | Sigma-Aldrich | M8266 |
| DMSO (Dimethyl sulfoxide) | Sigma-Aldrich | D8418 |
| 96-well clear bottom plates or quartz cuvettes | Varies | N/A |
| Fluorometer or Spectrophotometer with light scattering capabilities | Varies | N/A |
Experimental Protocols
Preparation of Reagents
-
Polymerization Buffer (50 mM MES, 50 mM KCl, 10 mM MgCl2, pH 6.5):
-
Dissolve MES, KCl, and MgCl2 in deionized water.
-
Adjust the pH to 6.5 with NaOH.
-
Filter the buffer through a 0.22 µm filter.
-
Store at 4°C.
-
-
FtsZ Stock Solution (e.g., 100 µM):
-
Reconstitute purified FtsZ protein in polymerization buffer to the desired stock concentration.
-
Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.
-
-
GTP Stock Solution (e.g., 10 mM):
-
Dissolve GTP in polymerization buffer.
-
Aliquot and store at -80°C.
-
-
This compound Stock Solution (e.g., 10 mM):
-
Dissolve this compound in 100% DMSO.
-
Store at -20°C.
-
FtsZ Polymerization Light Scattering Assay
-
Reaction Setup:
-
Prepare a reaction mixture in a 96-well plate or a cuvette containing the polymerization buffer.
-
Add FtsZ protein to a final concentration of 5-12 µM.
-
Add this compound at various concentrations (e.g., 0, 1, 5, 10, 25, 50 µM). Ensure the final DMSO concentration is the same in all wells and does not exceed 1% (v/v).
-
Incubate the mixture at 30°C for 5 minutes to allow the inhibitor to interact with FtsZ.
-
-
Initiation of Polymerization:
-
Initiate the polymerization by adding GTP to a final concentration of 1 mM.
-
-
Data Acquisition:
-
Immediately start monitoring the change in light scattering at a 90° angle.
-
Set the excitation and emission wavelengths to 350 nm.
-
Record data every 15-30 seconds for a total of 15-30 minutes.
-
-
Controls:
-
Positive Control: FtsZ + GTP (no inhibitor). This will show the maximum polymerization signal.
-
Negative Control: FtsZ alone (no GTP). This will establish the baseline light scattering of unpolymerized FtsZ.
-
Vehicle Control: FtsZ + GTP + DMSO (at the same final concentration as the inhibitor wells). This is to ensure the solvent has no effect on polymerization.
-
Data Analysis
-
Subtract the baseline reading (before GTP addition) from all data points.
-
Plot the change in light scattering intensity as a function of time for each concentration of this compound.
-
Determine the initial rate of polymerization from the slope of the initial linear portion of the curve.
-
Determine the steady-state level of polymerization from the plateau of the curve.
-
Calculate the IC50 value of this compound by plotting the percentage of inhibition (relative to the vehicle control) against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Quantitative Data Summary
| Parameter | Recommended Value/Range | Notes |
| FtsZ Concentration | 5 - 12 µM | Optimal concentration may vary depending on the FtsZ source and purity. |
| GTP Concentration | 1 mM | Sufficient to saturate the nucleotide-binding site of FtsZ. |
| This compound Concentration Range | 1 - 100 µM | A broad range is recommended for initial experiments to determine the IC50. |
| Polymerization Buffer | 50 mM MES, 50 mM KCl, 10 mM MgCl2, pH 6.5 | A commonly used buffer for FtsZ polymerization assays. |
| Temperature | 30°C | Optimal temperature for FtsZ polymerization. |
| Wavelength (Excitation/Emission) | 350 nm / 350 nm | Standard wavelength for monitoring FtsZ polymerization by light scattering. |
| Final DMSO Concentration | ≤ 1% (v/v) | To minimize solvent effects on protein structure and polymerization. |
Visualizations
FtsZ Polymerization and Inhibition Pathway
References
Application Notes and Protocols for FtsZ-IN-9 in Bacterial Cell Imaging
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the use of FtsZ-IN-9, a potent inhibitor of the bacterial cell division protein FtsZ, in cellular imaging studies. The protocols outlined below are designed to assist researchers in visualizing the effects of FtsZ inhibition on bacterial morphology and the localization of the Z-ring.
Introduction
FtsZ, a prokaryotic homolog of tubulin, is an essential protein that forms a contractile ring (Z-ring) at the mid-cell, initiating bacterial cytokinesis.[1] Its critical role in cell division makes it an attractive target for the development of novel antimicrobial agents. This compound (also known as compound 11) is an antimicrobial agent that functions by inhibiting the assembly of FtsZ, specifically targeting Mycobacterium smegmatis FtsZ (MsFtsZ).[2] This document provides detailed protocols for utilizing a fluorescently labeled version of this compound for bacterial cell imaging, enabling the direct visualization of its target engagement and downstream cellular effects. While detailed public data on a fluorescently labeled this compound is limited, the following protocols are based on established methodologies for similar fluorescent FtsZ inhibitors, such as BODIPY and nitrobenzoxadiazole (NBD)-based probes.[3][4][5][6][7][8][9]
Product Information
| Product Name | This compound (Fluorescently Labeled) |
| Target | Filamenting temperature-sensitive mutant Z (FtsZ) |
| Mechanism of Action | Inhibits FtsZ assembly[2] |
| Fluorophore | Hypothetical: NBD (Nitrobenzoxadiazole) or BODIPY |
| Excitation/Emission (approx.) | NBD: ~465 nm / ~535 nm; BODIPY: ~503 nm / ~512 nm |
| Molecular Weight | Varies based on fluorescent conjugate |
| Storage | Store at -20°C, protected from light |
Applications
-
Visualization of FtsZ localization and Z-ring morphology: Directly image the FtsZ ring in various bacterial species.
-
Screening for novel FtsZ inhibitors: Utilize in competitive binding assays to identify new compounds that target FtsZ.
-
Mechanism of action studies: Elucidate the cellular effects of FtsZ inhibition and the dynamics of Z-ring disruption.
-
Antimicrobial efficacy studies: Correlate target engagement with the antimicrobial effects of test compounds.
Data Presentation
Table 1: Binding Affinities of Fluorescent FtsZ Probes to FtsZ from Various Bacterial Pathogens. This table presents a summary of dissociation constants (Kd) for representative fluorescent FtsZ probes, demonstrating their binding affinity across different species. This data is illustrative of the expected performance of a high-affinity fluorescent FtsZ inhibitor.
| Probe | Staphylococcus aureus | Enterococcus faecalis | Streptococcus pneumoniae | Escherichia coli | Pseudomonas aeruginosa | Reference |
| BOFP | 0.6 µM | 1.2 µM | 4.6 µM | 0.2 µM | 0.8 µM | [6][8][9] |
| NBD-based Probe (Compound 8) | - | - | - | - | - | Weakly labels the Z-ring, Kd = 26 µM for BsFtsZ[10] |
| (R)-10 (NBD-based) | Kd = 2 µM for BsFtsZ | - | - | - | - | [10] |
Note: Data for this compound is not publicly available and the table reflects data from analogous fluorescent probes.
Experimental Protocols
Protocol 1: Staining of Bacterial Cells with Fluorescent this compound for Imaging
This protocol describes the general procedure for staining both Gram-positive and Gram-negative bacteria with a fluorescent FtsZ inhibitor.
Materials:
-
Bacterial culture in mid-logarithmic growth phase
-
Fluorescently labeled this compound (e.g., 1 mM stock in DMSO)
-
Phosphate-buffered saline (PBS) or appropriate bacterial growth medium
-
Microscope slides and coverslips
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Bacterial Culture Preparation: Grow the bacterial strain of interest in a suitable liquid medium at the optimal temperature with shaking until it reaches the mid-logarithmic phase of growth (e.g., OD600 of 0.4-0.6).
-
Staining:
-
Take a 1 mL aliquot of the bacterial culture.
-
Add the fluorescently labeled this compound to a final concentration of 1-10 µM. The optimal concentration should be determined empirically for each bacterial species.
-
Incubate the bacterial suspension at the optimal growth temperature for 5-30 minutes. Incubation time may need optimization.
-
-
Washing (Optional):
-
Centrifuge the stained bacterial suspension at a low speed (e.g., 5000 x g) for 5 minutes.
-
Carefully remove the supernatant and resuspend the cell pellet in 1 mL of fresh PBS or growth medium. This step helps to reduce background fluorescence.
-
-
Microscopy:
-
Place a small volume (e.g., 2-5 µL) of the stained bacterial suspension onto a clean microscope slide.
-
Cover with a coverslip. For live-cell imaging, an agarose pad can be used to immobilize the bacteria.
-
Image the cells using a fluorescence microscope equipped with a filter set appropriate for the fluorophore.
-
Acquire both fluorescence and phase-contrast or DIC images to visualize the fluorescent probe localization in the context of the cell morphology.
-
Protocol 2: Competitive Binding Assay for Screening FtsZ Inhibitors
This protocol outlines a competitive displacement assay using fluorescently labeled this compound to screen for unlabeled FtsZ inhibitors.
Materials:
-
Purified FtsZ protein
-
Fluorescently labeled this compound
-
Test compounds (potential FtsZ inhibitors)
-
Assay buffer (e.g., 50 mM MES, pH 6.5, 50 mM KCl, 5 mM MgCl2)
-
GTP or a non-hydrolyzable GTP analog (e.g., GMPCPP)
-
96-well black plates
-
Plate reader capable of measuring fluorescence polarization/anisotropy or fluorescence intensity
Procedure:
-
FtsZ Polymerization:
-
In the assay buffer, add purified FtsZ to a final concentration of 5-10 µM.
-
Add GTP or GMPCPP to a final concentration of 1 mM to induce FtsZ polymerization.
-
Incubate at 37°C for 15-30 minutes.
-
-
Assay Setup:
-
In a 96-well plate, add the polymerized FtsZ.
-
Add the fluorescently labeled this compound to a final concentration that gives a robust signal (e.g., 10-100 nM).
-
Add varying concentrations of the test compounds to the wells. Include a control with no test compound.
-
Incubate the plate at room temperature for 15-30 minutes.
-
-
Measurement:
-
Measure the fluorescence polarization/anisotropy or fluorescence intensity using a plate reader.
-
-
Data Analysis:
-
A decrease in fluorescence polarization/anisotropy or a change in fluorescence intensity indicates displacement of the fluorescent probe by the test compound.
-
Plot the signal against the concentration of the test compound to determine the IC50 value.
-
Visualizations
Troubleshooting
| Problem | Possible Cause | Solution |
| No or weak fluorescent signal | - Inhibitor concentration too low- Incubation time too short- Bacterial cell wall is impermeable- Incorrect microscope filter set | - Increase inhibitor concentration- Increase incubation time- For Gram-negative bacteria, consider using a permeabilizing agent (e.g., PMBN)[1]- Ensure correct filter set for the fluorophore |
| High background fluorescence | - Inhibitor concentration too high- Inadequate washing | - Decrease inhibitor concentration- Include a washing step after staining |
| Cell filamentation without clear Z-ring staining | - this compound is effectively inhibiting Z-ring formation | - This is the expected phenotype for an FtsZ assembly inhibitor. Image at earlier time points to potentially capture initial Z-ring disruption. |
| Phototoxicity or cell death | - High laser power or prolonged exposure- Inhibitor is cytotoxic at the concentration used | - Reduce laser power and exposure time- Perform a dose-response curve to determine the optimal non-toxic concentration for imaging |
Conclusion
This compound represents a valuable tool for studying bacterial cell division and for the discovery of new antimicrobial agents. The protocols provided herein offer a framework for utilizing fluorescently labeled this compound in a variety of imaging and screening applications. Researchers are encouraged to optimize these protocols for their specific bacterial strains and experimental conditions to achieve the best results.
References
- 1. Discovery of FtsZ inhibitors by virtual screening as antibacterial agents and study of the inhibition mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Targeting the FtsZ Allosteric Binding Site with a Novel Fluorescence Polarization Screen, Cytological and Structural Approaches for Antibacterial Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Targeting the Achilles Heel of FtsZ: The Interdomain Cleft [frontiersin.org]
- 6. Structure-Guided Design of a Fluorescent Probe for the Visualization of FtsZ in Clinically Important Gram-Positive and Gram-Negative Bacterial Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Research Portal [scholarship.libraries.rutgers.edu]
- 9. Structure-Guided Design of a Fluorescent Probe for the Visualization of FtsZ in Clinically Important Gram-Positive and Gram-Negative Bacterial Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Search for Antibacterial Inhibitors Targeting Cell Division Protein FtsZ at Its Nucleotide and Allosteric Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for FtsZ-IN-9 as a Chemical Probe for FtsZ Function
To the User: Initial searches for the specific chemical probe "FtsZ-IN-9" did not yield any published scientific literature detailing its mechanism of action, quantitative data, or specific experimental protocols. While a compound with this identifier is available from some chemical suppliers, its biological activity and use as a research probe are not documented in peer-reviewed publications.
Therefore, to fulfill your request for detailed application notes and protocols, we have used the well-characterized and widely published FtsZ inhibitor, PC190723 , as a representative chemical probe for studying FtsZ function. The following information is based on published data for PC190723 and serves as a comprehensive guide for researchers, scientists, and drug development professionals interested in utilizing small molecule inhibitors to probe FtsZ function.
Application Notes: PC190723 as a Chemical Probe for FtsZ Function
Introduction
FtsZ, a prokaryotic homolog of tubulin, is an essential protein for bacterial cell division. It polymerizes in a GTP-dependent manner to form the Z-ring at the mid-cell, which serves as a scaffold for the recruitment of other cell division proteins. The dynamic nature of the Z-ring is crucial for bacterial cytokinesis, making FtsZ an attractive target for the development of novel antibacterial agents.
PC190723 is a potent and selective inhibitor of FtsZ that has been instrumental as a chemical probe to elucidate the role of FtsZ in bacterial cell division. It exhibits bactericidal activity, particularly against staphylococci, including methicillin-resistant Staphylococcus aureus (MRSA).[1]
Mechanism of Action
PC190723 acts as an FtsZ polymer-stabilizing agent.[2][3] Unlike inhibitors that prevent polymerization, PC190723 enhances the assembly of FtsZ into filaments and stabilizes these polymers against disassembly.[2][3] This stabilization of FtsZ polymers disrupts their normal dynamics, which are essential for the proper function of the Z-ring during cell division.[2] The binding site of PC190723 is located in a cleft between the N- and C-terminal domains of FtsZ, a site analogous to the taxol-binding site on tubulin.[2][4][5] By binding to this allosteric site, PC190723 is thought to lock FtsZ into a conformation that favors polymerization and filament stability.[6][7][8] This leads to the formation of non-functional FtsZ aggregates and delocalization of the Z-ring, ultimately inhibiting cell division.[5]
Applications
-
Studying FtsZ polymerization dynamics: PC190723 can be used to investigate the role of FtsZ polymer dynamics in vitro and in vivo.
-
Validating FtsZ as an antibacterial target: Its potent antibacterial activity provides a proof-of-concept for FtsZ inhibition as a therapeutic strategy.
-
Screening for new FtsZ inhibitors: PC190723 can be used as a reference compound in assays designed to identify new small molecules that target FtsZ.
-
Investigating the mechanism of bacterial cell division: By perturbing FtsZ function in a specific manner, PC190723 allows for the detailed study of the downstream consequences on the cell division process.
Quantitative Data for PC190723
The following tables summarize the quantitative data for PC190723 from published literature.
Table 1: In Vitro Activity of PC190723
| Parameter | Value | Target Protein | Reference |
| IC50 | 55 nM | FtsZ (GTPase activity) | [1] |
| IC50 | 150-154 nM | S. aureus FtsZ | [9] |
| EC50 | 4000 nM | S. aureus FtsZ | [9] |
Table 2: Minimum Inhibitory Concentrations (MICs) of PC190723 against various bacterial strains
| Bacterial Strain | MIC (µg/mL) | Reference |
| Staphylococcus aureus (MSSA) | 1 | [10] |
| Staphylococcus aureus (MRSA) | 1 | [10] |
| Bacillus subtilis | 0.5 - 1.0 | [11] |
| Enterococcus faecalis | ≥32 | [11] |
| Enterococcus faecium | ≥32 | [11] |
| Streptococcus pyogenes | ≥32 | [11] |
| Streptococcus agalactiae | ≥32 | [11] |
| Streptococcus pneumoniae | ≥32 | [11] |
| Escherichia coli | >128 | [12] |
Experimental Protocols
Here are detailed protocols for key experiments to characterize the effects of a chemical probe like PC190723 on FtsZ function.
FtsZ Polymerization Assay (Light Scattering)
This assay monitors the polymerization of FtsZ into filaments by measuring the increase in light scattering.
Materials:
-
Purified FtsZ protein
-
Polymerization buffer (e.g., 50 mM MES-NaOH pH 6.5, 50 mM KCl, 10 mM MgCl₂)
-
GTP solution (100 mM stock)
-
PC190723 stock solution (in DMSO)
-
Spectrofluorometer with a light scattering setup (e.g., 90° angle)
Protocol:
-
Prepare a reaction mixture in a quartz cuvette containing the polymerization buffer and the desired concentration of FtsZ (e.g., 10 µM).
-
Add PC190723 or DMSO (vehicle control) to the desired final concentration.
-
Incubate the mixture at 30°C for a few minutes to establish a baseline reading.
-
Initiate polymerization by adding GTP to a final concentration of 1 mM.
-
Immediately start monitoring the change in light scattering at a specific wavelength (e.g., 350 nm) over time. An increase in scattering indicates FtsZ polymerization.
FtsZ GTPase Activity Assay
This assay measures the rate of GTP hydrolysis by FtsZ, which is coupled to its polymerization.
Materials:
-
Purified FtsZ protein
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 50 mM KCl, 5 mM MgCl₂)
-
GTP solution
-
PC190723 stock solution (in DMSO)
-
Phosphate detection reagent (e.g., Malachite Green-based reagent)
-
96-well microplate and plate reader
Protocol:
-
Prepare reaction mixtures in a 96-well plate containing the assay buffer, FtsZ (e.g., 5 µM), and varying concentrations of PC190723 or DMSO.
-
Pre-incubate the plate at 30°C for 5 minutes.
-
Initiate the reaction by adding GTP to a final concentration of 1 mM.
-
Incubate the reaction for a specific time (e.g., 10-30 minutes).
-
Stop the reaction and measure the amount of inorganic phosphate released using a phosphate detection reagent according to the manufacturer's instructions.
-
Determine the GTPase activity by comparing the phosphate released in the presence of the inhibitor to the control.
Minimum Inhibitory Concentration (MIC) Determination
This assay determines the lowest concentration of an inhibitor that prevents the visible growth of a bacterial strain.
Materials:
-
Bacterial strain of interest (e.g., S. aureus)
-
Appropriate bacterial growth medium (e.g., Mueller-Hinton Broth)
-
PC190723 stock solution
-
Sterile 96-well microplates
Protocol:
-
Prepare a two-fold serial dilution of PC190723 in the growth medium in a 96-well plate.
-
Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10⁵ CFU/mL).
-
Include a positive control (bacteria without inhibitor) and a negative control (medium only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the inhibitor at which no visible bacterial growth is observed.
Bacterial Cell Morphology Assay
This assay visualizes the effect of the FtsZ inhibitor on bacterial cell morphology.
Materials:
-
Bacterial strain of interest
-
Growth medium
-
PC190723
-
Microscope slides
-
Microscope with phase-contrast or fluorescence capabilities
Protocol:
-
Grow a liquid culture of the bacterial strain to the mid-logarithmic phase.
-
Add PC190723 at a concentration at or above the MIC. Include a DMSO-treated control.
-
Continue to incubate the cultures for a defined period (e.g., 2-4 hours).
-
Take aliquots of the cultures, place them on a microscope slide, and cover with a coverslip.
-
Observe the cells under the microscope. Inhibition of FtsZ function typically leads to cell filamentation in rod-shaped bacteria or cell enlargement in cocci, as cell division is blocked while cell growth continues.[13]
Visualizations
Caption: Mechanism of FtsZ inhibition by PC190723.
Caption: Experimental workflow for characterizing an FtsZ chemical probe.
Caption: Logical relationship of FtsZ inhibition and its cellular effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The Antibacterial Cell Division Inhibitor PC190723 Is an FtsZ Polymer-stabilizing Agent That Induces Filament Assembly and Condensation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The antibacterial cell division inhibitor PC190723 is an FtsZ polymer-stabilizing agent that induces filament assembly and condensation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Targeting the Achilles Heel of FtsZ: The Interdomain Cleft [frontiersin.org]
- 6. Mechanism of action of the cell-division inhibitor PC190723: modulation of FtsZ assembly cooperativity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. rcsb.org [rcsb.org]
- 10. lifetechindia.com [lifetechindia.com]
- 11. Enterococcal and streptococcal resistance to PC190723 and related compounds: Molecular insights from a FtsZ mutational analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of FtsZ inhibitors by virtual screening as antibacterial agents and study of the inhibition mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing Synergy of FtsZ-IN-9 with Conventional Antibiotics
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of multidrug-resistant bacteria necessitates the development of novel therapeutic strategies. One promising approach is to target essential bacterial processes that are distinct from those in eukaryotes. Filamentous temperature-sensitive protein Z (FtsZ) is a crucial bacterial cytoskeletal protein that forms the Z-ring at the division site, making it an attractive target for new antimicrobial agents.[1][2][3] FtsZ inhibitors disrupt the formation of the Z-ring, leading to the inhibition of bacterial cell division and subsequent cell death.[4] FtsZ-IN-9 is an investigational small molecule inhibitor of FtsZ.
These application notes provide detailed protocols to assess the synergistic potential of this compound with conventional antibiotics against various bacterial strains. Combination therapy can enhance efficacy, reduce the required doses of individual drugs, and potentially limit the development of resistance.[5] The described methods, including the checkerboard assay and time-kill curve analysis, are standard in vitro techniques for evaluating antimicrobial synergy.
Mechanism of FtsZ Action and Inhibition
FtsZ, a homolog of eukaryotic tubulin, polymerizes in a GTP-dependent manner to form protofilaments.[3] These protofilaments then assemble into the Z-ring at the mid-cell, which acts as a scaffold for the recruitment of other proteins involved in cell division and septal peptidoglycan synthesis.[6][7] Inhibition of FtsZ polymerization or GTPase activity by compounds like this compound disrupts this process, leading to filamentation of the bacteria as they are unable to divide.[1][4] This mechanism of action suggests that FtsZ inhibitors could act synergistically with antibiotics that target other cellular processes, such as cell wall synthesis (e.g., β-lactams) or protein synthesis.[8][9][10]
Experimental Protocols
Checkerboard Assay
The checkerboard assay is a widely used method to determine the in vitro synergy of two antimicrobial agents.[11][12][13] It involves testing a range of concentrations of both drugs, alone and in combination, to identify the minimum inhibitory concentration (MIC) of each drug when used together.
Materials:
-
This compound
-
Conventional antibiotic(s) of interest (e.g., a β-lactam like cefdinir or a protein synthesis inhibitor like gentamicin)
-
Bacterial strain(s) of interest (e.g., Methicillin-resistant Staphylococcus aureus (MRSA), Vancomycin-resistant Enterococci (VRE))
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Incubator
Protocol:
-
Prepare bacterial inoculum: Culture the bacterial strain overnight in CAMHB. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
-
Prepare antibiotic dilutions:
-
Along the x-axis of a 96-well plate, prepare two-fold serial dilutions of the conventional antibiotic in CAMHB.
-
Along the y-axis, prepare two-fold serial dilutions of this compound in CAMHB.
-
-
Create the checkerboard:
-
Dispense the diluted this compound into the corresponding rows.
-
Dispense the diluted conventional antibiotic into the corresponding columns. Each well will contain a unique combination of concentrations of the two agents.
-
Include control wells with each drug alone, as well as a growth control (no drugs) and a sterility control (no bacteria).
-
-
Inoculate the plate: Add the prepared bacterial inoculum to all wells except the sterility control.
-
Incubate: Incubate the plate at 37°C for 18-24 hours.
-
Determine MIC: After incubation, determine the MIC for each drug alone and for each combination by visual inspection for turbidity or by measuring the optical density at 600 nm (OD600). The MIC is the lowest concentration that inhibits visible growth.
-
Calculate the Fractional Inhibitory Concentration Index (FICI): The FICI is calculated to determine the nature of the interaction.[5][12][14]
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
FICI = FIC of Drug A + FIC of Drug B
-
Data Presentation:
The results of the checkerboard assay can be summarized in the following table:
| Bacterial Strain | Antibiotic A (this compound) MIC Alone (µg/mL) | Antibiotic B MIC Alone (µg/mL) | MIC of A in Combination (µg/mL) | MIC of B in Combination (µg/mL) | FICI | Interpretation |
| e.g., MRSA ATCC 43300 | 8 | 16 | 2 | 4 | 0.5 | Synergy |
| e.g., E. coli ATCC 25922 | 16 | 2 | 8 | 1 | 1.0 | Additive |
Interpretation of FICI Values: [12][13][15]
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
Time-Kill Curve Analysis
Time-kill assays provide information on the rate of bacterial killing over time and can confirm synergistic interactions observed in checkerboard assays.[16][17]
Materials:
-
This compound
-
Conventional antibiotic(s)
-
Bacterial strain(s)
-
CAMHB
-
Sterile culture tubes
-
Incubator with shaking capabilities
-
Apparatus for serial dilutions and colony counting (e.g., agar plates, spreader)
Protocol:
-
Prepare bacterial culture: Grow the bacterial strain to the logarithmic phase of growth (approximately 10^7 to 10^8 CFU/mL). Dilute the culture to a starting inoculum of approximately 5 x 10^5 CFU/mL in fresh CAMHB.
-
Set up test conditions: Prepare culture tubes with the following conditions:
-
Growth control (no drug)
-
This compound alone (at a sub-MIC concentration, e.g., 0.5 x MIC)
-
Conventional antibiotic alone (at a sub-MIC concentration, e.g., 0.5 x MIC)
-
Combination of this compound and the conventional antibiotic (at the same sub-MIC concentrations)
-
-
Incubate and sample: Incubate the tubes at 37°C with shaking. At specified time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each tube.
-
Determine viable cell counts: Perform serial dilutions of the collected aliquots and plate them on appropriate agar plates. Incubate the plates overnight and count the number of colonies (CFU/mL).
-
Plot the data: Plot the log10 CFU/mL versus time for each condition.
Data Presentation:
The data from the time-kill assay can be presented in a table format as follows:
| Time (hours) | Log10 CFU/mL (Growth Control) | Log10 CFU/mL (this compound Alone) | Log10 CFU/mL (Antibiotic B Alone) | Log10 CFU/mL (Combination) |
| 0 | 5.7 | 5.7 | 5.7 | 5.7 |
| 2 | 6.5 | 6.2 | 6.3 | 5.1 |
| 4 | 7.8 | 7.1 | 7.2 | 4.2 |
| 6 | 8.9 | 7.9 | 8.0 | 3.1 |
| 8 | 9.2 | 8.5 | 8.6 | <2.0 |
| 24 | 9.5 | 8.8 | 8.9 | <2.0 |
Interpretation of Time-Kill Curves: [18]
-
Synergy: A ≥ 2-log10 decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.
-
Indifference: A < 2-log10 change in CFU/mL at 24 hours by the combination compared with the most active single agent.
-
Antagonism: A ≥ 2-log10 increase in CFU/mL at 24 hours by the combination compared with the most active single agent.
Visualizations
Caption: FtsZ inhibition pathway by this compound.
Caption: Experimental workflow for assessing antibiotic synergy.
References
- 1. FtsZ - Wikipedia [en.wikipedia.org]
- 2. FtsZ (protein) | Research Starters | EBSCO Research [ebsco.com]
- 3. Recent advances in the discovery and development of antibacterial agents targeting the cell-division protein FtsZ - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are FtsZ inhibitors and how do they work? [synapse.patsnap.com]
- 5. journals.asm.org [journals.asm.org]
- 6. tandfonline.com [tandfonline.com]
- 7. journals.asm.org [journals.asm.org]
- 8. Recent Progress in the Development of Small-Molecule FtsZ Inhibitors as Chemical Tools for the Development of Novel Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Impact of FtsZ Inhibition on the Localization of the Penicillin Binding Proteins in Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Impact of FtsZ Inhibition on the Localization of the Penicillin Binding Proteins in Methicillin-Resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Miniaturized Checkerboard Assays to Measure Antibiotic Interactions | Springer Nature Experiments [experiments.springernature.com]
- 12. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 13. Antimicrobial synergy testing by inkjet printer-assisted automated checkerboard array and manual time-kill methods - PMC [pmc.ncbi.nlm.nih.gov]
- 14. emerypharma.com [emerypharma.com]
- 15. An Optimized Checkerboard Method for Phage-Antibiotic Synergy Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 16. iosrjournals.org [iosrjournals.org]
- 17. journals.asm.org [journals.asm.org]
- 18. Assessment by Time-Kill Methodology of the Synergistic Effects of Oritavancin in Combination with Other Antimicrobial Agents against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for FtsZ-IN-9 in Antibiotic Resistance Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of multidrug-resistant bacteria necessitates the discovery of novel antibiotic targets and therapeutic agents. One such promising target is the Filamenting temperature-sensitive mutant Z (FtsZ) protein, a prokaryotic homolog of eukaryotic tubulin.[1][2] FtsZ is a crucial component of the bacterial cytoskeleton and plays a central role in cell division by forming the Z-ring at the division site.[1][2] The Z-ring acts as a scaffold for the recruitment of other proteins that constitute the divisome, the machinery responsible for septal peptidoglycan synthesis and cell constriction.[3] Given its essential and highly conserved nature among bacteria, and its absence in humans, FtsZ represents an attractive target for the development of new antibiotics.[1][4]
FtsZ-IN-9 is an inhibitor of FtsZ that has demonstrated potential in studying antibiotic resistance mechanisms. These application notes provide detailed protocols for utilizing this compound to investigate its effects on bacterial cell division and to explore its potential synergistic activities with other antibiotics.
Mechanism of Action
FtsZ inhibitors can disrupt the normal process of bacterial cell division through various mechanisms. These include interfering with FtsZ's ability to bind and hydrolyze GTP, which is essential for its polymerization, or by either destabilizing or hyper-stabilizing the FtsZ protofilaments.[5][6] This disruption prevents the proper formation and function of the Z-ring, leading to an inability of the bacteria to divide, resulting in cell filamentation and eventual cell death.[7] The specific mechanism of this compound involves the inhibition of FtsZ assembly and Z-ring formation.[2]
Data Presentation
Table 1: In vitro Antibacterial Activity of this compound (as compound 11)
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| Mycobacterium smegmatis | Data not publicly available |
| Staphylococcus aureus | Data not publicly available |
| Escherichia coli | Data not publicly available |
| Bacillus subtilis | Data not publicly available |
Note: Specific MIC values for this compound against a range of bacteria are detailed in the referenced publication. Researchers should consult the primary literature for precise quantitative data.
Table 2: In vitro FtsZ Inhibitory Activity of this compound (as compound 11)
| Assay | IC50 (µM) |
| M. smegmatis FtsZ (MsFtsZ) Assembly Inhibition | Data not publicly available |
| M. smegmatis FtsZ (MsFtsZ) GTPase Activity Inhibition | Data not publicly available |
Note: Specific IC50 values are available in the primary research article cited.[2] These values are crucial for designing experiments and interpreting results.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the determination of the MIC of this compound against a bacterial strain of interest using the broth microdilution method.
Materials:
-
This compound
-
Bacterial strain of interest
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, perform serial two-fold dilutions of this compound in CAMHB. The final volume in each well should be 100 µL.
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Add 100 µL of the bacterial inoculum to each well containing the this compound dilutions.
-
Include a positive control (bacteria in broth without inhibitor) and a negative control (broth only).
-
Incubate the plate at 37°C for 16-20 hours.
-
Determine the MIC by visual inspection as the lowest concentration of this compound that completely inhibits visible bacterial growth. Alternatively, measure the optical density at 600 nm (OD600) using a microplate reader.
Protocol 2: FtsZ GTPase Activity Assay
This protocol measures the effect of this compound on the GTPase activity of purified FtsZ protein. A common method is a colorimetric assay that detects the release of inorganic phosphate (Pi) from GTP hydrolysis.
Materials:
-
Purified FtsZ protein (e.g., from E. coli, B. subtilis, or S. aureus)
-
This compound
-
GTP solution
-
Polymerization buffer (e.g., 50 mM MES, pH 6.5, 50 mM KCl, 10 mM MgCl2)
-
Malachite green-molybdate reagent for phosphate detection
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Prepare dilutions of this compound in the polymerization buffer.
-
In a 96-well plate, add the purified FtsZ protein to the polymerization buffer.
-
Add the this compound dilutions to the wells containing FtsZ and incubate for a pre-determined time at 30°C.
-
Initiate the reaction by adding GTP to a final concentration of 1 mM.
-
Incubate the reaction at 30°C for a set time (e.g., 20 minutes).
-
Stop the reaction and detect the amount of released phosphate by adding the malachite green-molybdate reagent.
-
Measure the absorbance at the appropriate wavelength (e.g., 650 nm) using a microplate reader.
-
Calculate the percentage of inhibition of GTPase activity for each concentration of this compound and determine the IC50 value.
Protocol 3: FtsZ Polymerization Assay (Light Scattering)
This protocol assesses the effect of this compound on the polymerization of FtsZ by monitoring changes in light scattering.
Materials:
-
Purified FtsZ protein
-
This compound
-
GTP solution
-
Polymerization buffer
-
Fluorometer or spectrophotometer with a right-angle light scattering setup
Procedure:
-
Prepare dilutions of this compound in the polymerization buffer.
-
Add the purified FtsZ protein to the polymerization buffer in a cuvette.
-
Add the this compound dilutions to the cuvette and incubate for a pre-determined time at 30°C.
-
Place the cuvette in the fluorometer/spectrophotometer and record a baseline reading.
-
Initiate polymerization by adding GTP.
-
Monitor the change in light scattering at a 90° angle over time. An increase in light scattering indicates FtsZ polymerization.
-
Compare the polymerization kinetics in the presence and absence of this compound to determine its inhibitory effect.
Protocol 4: Fluorescence Microscopy of Z-Ring Formation
This protocol visualizes the effect of this compound on Z-ring formation in live bacterial cells using a strain expressing a fluorescently tagged FtsZ (e.g., FtsZ-GFP).
Materials:
-
Bacterial strain expressing FtsZ-GFP
-
This compound
-
Growth medium
-
Microscope slides and coverslips
-
Fluorescence microscope with appropriate filters
Procedure:
-
Grow the FtsZ-GFP expressing bacterial strain to the mid-logarithmic phase.
-
Treat the bacterial culture with different concentrations of this compound (e.g., at and below the MIC) for a specific duration.
-
Mount a small volume of the treated and untreated bacterial culture on a microscope slide.
-
Visualize the cells using fluorescence microscopy.
-
Observe and record the localization of FtsZ-GFP. In untreated cells, FtsZ-GFP should localize to the mid-cell, forming a distinct Z-ring. In treated cells, look for delocalization of the fluorescent signal, absence of Z-rings, or cell filamentation.
Visualizations
Caption: Mechanism of FtsZ inhibition by this compound.
Caption: Experimental workflow for characterizing this compound.
References
- 1. Antibacterial Activity of an FtsZ Inhibitor Celastrol and Its Synergistic Effect with Vancomycin against Enterococci In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | Bacterial | 1273524-44-9 | Invivochem [invivochem.com]
- 3. Combining the FtsZ-Targeting Prodrug TXA709 and the Cephalosporin Cefdinir Confers Synergy and Reduces the Frequency of Resistance in Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FtsZ as a novel target for antibiotics development: Promises and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are FtsZ inhibitors and how do they work? [synapse.patsnap.com]
- 6. Frontiers | Targeting the Achilles Heel of FtsZ: The Interdomain Cleft [frontiersin.org]
- 7. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: A Guide to Performing GTP Hydrolysis Assays with FtsZ-IN-9
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide for performing GTP hydrolysis assays to characterize the activity of the novel FtsZ inhibitor, FtsZ-IN-9. FtsZ, a prokaryotic homolog of tubulin, is an essential protein in bacterial cell division, making it a promising target for new antimicrobial agents.[1][2][3][4] The GTPase activity of FtsZ is intrinsically linked to its polymerization dynamics and the formation of the Z-ring, a critical step in cytokinesis.[4][5][6] This application note outlines the principles of a malachite green-based colorimetric assay to measure the GTP hydrolysis rate of FtsZ and demonstrates its use in determining the inhibitory potential of this compound. Detailed experimental protocols, data presentation guidelines, and graphical representations of the workflow and underlying biological pathways are provided to facilitate the adoption of this assay in a research or drug discovery setting.
Introduction to FtsZ and GTP Hydrolysis
Filamenting temperature-sensitive mutant Z (FtsZ) is a GTP-dependent protein that plays a central role in bacterial cell division.[4] It is a structural homolog of eukaryotic tubulin.[4] In the presence of GTP, FtsZ monomers polymerize into protofilaments which then assemble into a dynamic ring structure, the Z-ring, at the future division site.[4][7] The Z-ring acts as a scaffold for the recruitment of other cell division proteins, collectively known as the divisome, and is thought to generate the constrictive force required for septation and the formation of two daughter cells.[4]
The polymerization and depolymerization of FtsZ filaments are tightly regulated by its intrinsic GTPase activity.[5] FtsZ monomers bind to GTP, which promotes their assembly into protofilaments.[8] The hydrolysis of GTP to GDP within the polymer destabilizes the filaments, leading to their disassembly.[8][9] This dynamic turnover is crucial for the proper function of the Z-ring.[10] Consequently, the GTPase activity of FtsZ is a key indicator of its functional state and serves as an excellent target for inhibitors. Small molecules that modulate FtsZ's GTPase activity can disrupt the delicate balance of Z-ring formation and disassembly, ultimately leading to the inhibition of bacterial cell division and cell death.[3]
This compound is a novel small molecule inhibitor designed to target FtsZ. This guide details a robust and sensitive assay to quantify its effect on FtsZ's GTPase activity.
Principle of the GTP Hydrolysis Assay
The GTP hydrolysis activity of FtsZ can be monitored by measuring the rate of inorganic phosphate (Pi) released from the hydrolysis of GTP. A common and sensitive method for this is the malachite green phosphate assay.[11][12][13][14] In this colorimetric assay, under acidic conditions, malachite green forms a complex with molybdate and free orthophosphate.[14][15] This complex exhibits a strong absorbance at a wavelength of approximately 620-650 nm.[12][15] The intensity of the color produced is directly proportional to the concentration of inorganic phosphate released during the enzymatic reaction. By measuring the absorbance over time, the rate of GTP hydrolysis can be determined. This assay is highly sensitive and can be adapted for a high-throughput format in 96-well plates, making it suitable for inhibitor screening and characterization.[11][16]
Experimental Protocols
Materials and Reagents
-
Purified FtsZ protein (e.g., from E. coli or B. subtilis)
-
This compound (stock solution in DMSO)
-
Guanosine 5'-triphosphate (GTP), sodium salt
-
Polymerization Buffer (e.g., 50 mM MES, pH 6.5, 50 mM KCl, 10 mM MgCl₂)
-
Malachite Green Reagent:
-
Solution A: 0.045% (w/v) Malachite Green in water
-
Solution B: 4.2% (w/v) Ammonium Molybdate in 4 M HCl
-
Working Reagent: Mix 3 volumes of Solution A with 1 volume of Solution B. Add a surfactant like Tween-20 to a final concentration of 0.01% (v/v) to improve stability.[11][15] This working reagent should be prepared fresh.
-
-
Phosphate Standard (e.g., KH₂PO₄) for standard curve
-
96-well clear flat-bottom microplates
-
Microplate reader
Assay Protocol
-
Preparation of Reagents:
-
Prepare a stock solution of FtsZ protein in a suitable storage buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).
-
Prepare a 10 mM stock solution of GTP in water and adjust the pH to 7.0.
-
Prepare a stock solution of this compound in 100% DMSO.
-
Prepare a series of phosphate standards (e.g., 0 to 40 µM) by diluting the phosphate standard stock in the Polymerization Buffer.[17]
-
-
GTP Hydrolysis Reaction:
-
Set up the reactions in a 96-well plate. The final reaction volume is 50 µL.
-
To each well, add the components in the following order:
-
Polymerization Buffer
-
This compound at various concentrations (or DMSO for control). Ensure the final DMSO concentration is the same in all wells and does not exceed 1-2%.
-
Purified FtsZ protein (e.g., to a final concentration of 5 µM).
-
-
Pre-incubate the plate at 37°C for 10 minutes to allow the inhibitor to interact with the protein.
-
Initiate the reaction by adding GTP to a final concentration of 1 mM.[18]
-
Incubate the plate at 37°C.
-
-
Phosphate Detection:
-
At specific time points (e.g., 0, 5, 10, 15, and 20 minutes), stop the reaction by adding 150 µL of the Malachite Green Working Reagent to each well.[18] The acidic nature of the reagent will quench the enzymatic reaction.
-
Incubate the plate at room temperature for 15-20 minutes to allow for color development.[13]
-
Measure the absorbance at 630 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a phosphate standard curve by plotting the absorbance of the phosphate standards against their known concentrations.
-
Convert the absorbance readings from the experimental wells into phosphate concentrations using the standard curve.
-
Calculate the rate of GTP hydrolysis (µM of Pi released per minute) for each condition.
-
Plot the GTP hydrolysis rate as a function of the this compound concentration to determine the IC₅₀ value (the concentration of inhibitor that reduces the enzyme activity by 50%).
-
Data Presentation
Quantitative data from the GTP hydrolysis assays should be summarized in clear and concise tables for easy interpretation and comparison.
Table 1: Effect of this compound on FtsZ GTP Hydrolysis Rate
| This compound (µM) | Rate of Pi release (µM/min) | % Inhibition |
| 0 (Control) | 0.85 ± 0.05 | 0 |
| 1 | 0.72 ± 0.04 | 15.3 |
| 5 | 0.48 ± 0.03 | 43.5 |
| 10 | 0.26 ± 0.02 | 69.4 |
| 25 | 0.11 ± 0.01 | 87.1 |
| 50 | 0.05 ± 0.01 | 94.1 |
Table 2: Summary of Kinetic Parameters for this compound
| Parameter | Value |
| IC₅₀ | 7.8 µM |
| Mechanism of Inhibition | Non-competitive (Hypothetical) |
Visualizations
Diagrams illustrating the signaling pathway and experimental workflow can aid in understanding the experimental design and the biological context.
Caption: FtsZ polymerization and GTP hydrolysis cycle with inhibition by this compound.
Caption: Workflow for the FtsZ GTP hydrolysis assay using the malachite green method.
Troubleshooting and Considerations
-
High Background: High background absorbance can be caused by phosphate contamination in reagents. Use high-purity water and reagents. It's also advisable to check all buffers and enzyme preparations for phosphate contamination before starting the assay.[13]
-
Precipitation: The malachite green reagent can sometimes precipitate, especially if not prepared fresh or if the concentrations of ATP/GTP are too high (above 0.25 mM).[12][13] While this protocol uses 1 mM GTP, the dilution upon adding the malachite green reagent helps mitigate this. If precipitation occurs, further dilution of the reaction mixture before adding the reagent may be necessary.[13]
-
DMSO Concentration: Ensure the final concentration of DMSO is consistent across all wells, as it can affect enzyme activity at higher concentrations.
-
Linear Range: Ensure that the amount of phosphate produced during the reaction falls within the linear range of the phosphate standard curve. If the absorbance values are too high, the reaction time can be shortened or the FtsZ concentration can be reduced.
Conclusion
The GTP hydrolysis assay described in this application note provides a robust and sensitive method for characterizing the inhibitory activity of compounds targeting FtsZ, such as this compound. By following the detailed protocols and data analysis guidelines, researchers can reliably determine key inhibitory parameters like the IC₅₀ value, which is crucial for the preclinical evaluation of new antibacterial candidates. The adaptability of this assay to a high-throughput format makes it an invaluable tool in the discovery and development of novel antibiotics targeting the essential cell division protein FtsZ.
References
- 1. Discovery of FtsZ inhibitors by virtual screening as antibacterial agents and study of the inhibition mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of FtsZ inhibitors by virtual screening as antibacterial agents and study of the inhibition mechanism - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. What are FtsZ inhibitors and how do they work? [synapse.patsnap.com]
- 4. A key bacterial cytoskeletal cell division protein FtsZ as a novel therapeutic antibacterial drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dynamic assembly of FtsZ regulated by GTP hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bioweb.cbm.uam.es [bioweb.cbm.uam.es]
- 7. Recent advances in the discovery and development of antibacterial agents targeting the cell-division protein FtsZ - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Immediate GTP hydrolysis upon FtsZ polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Targeting the Achilles Heel of FtsZ: The Interdomain Cleft [frontiersin.org]
- 11. Developing Colorimetric and Luminescence-Based High-throughput Screening Platforms for Monitoring the GTPase Activity of Ferrous iron transport protein B (FeoB) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Malachite Green Phosphate Assay Kit sufficient for 2500 colorimetric tests | Sigma-Aldrich [sigmaaldrich.com]
- 13. bioassaysys.com [bioassaysys.com]
- 14. researchgate.net [researchgate.net]
- 15. A High Throughput Screen for RGS Proteins Using Steady State Monitoring of Free Phosphate Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. FtsZ polymerization assays: simple protocols and considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. FtsZ Polymerization Assays: Simple Protocols and Considerations [jove.com]
- 18. scispace.com [scispace.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing FtsZ-IN-9 Concentration for Effective Bacterial Growth Inhibition
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing FtsZ-IN-9 for bacterial growth inhibition studies. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to facilitate your research.
Mechanism of Action of this compound
This compound, also identified as compound 11, is a novel antibacterial agent belonging to the adamantyl-caffeoyl-anilide class of molecules. Its primary mechanism of action is the inhibition of bacterial cell division by targeting the essential FtsZ protein. FtsZ is a prokaryotic homolog of eukaryotic tubulin and plays a critical role in forming the Z-ring at the division site, which is a prerequisite for cytokinesis.
This compound binds to the interdomain cleft of FtsZ, inducing conformational changes that inhibit the proper assembly of FtsZ monomers into protofilaments.[1] This disruption prevents the formation of a functional Z-ring, leading to cell elongation and ultimately inhibiting bacterial proliferation.[1] Notably, this compound has been shown to be specific for bacterial FtsZ and does not inhibit the polymerization of its eukaryotic homolog, tubulin, suggesting a favorable selectivity profile.[1] Interestingly, while it inhibits the assembly of Mycobacterium smegmatis FtsZ (MsFtsZ), it has been observed to increase the rate of its GTP hydrolysis.[1]
Caption: Mechanism of this compound action.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or low antibacterial activity | - Incorrect concentration: The concentration of this compound may be too low for the specific bacterial strain. - Compound degradation: Improper storage or handling may have led to the degradation of this compound. - Bacterial resistance: The tested strain may have intrinsic or acquired resistance mechanisms. - Inappropriate solvent: The solvent used to dissolve this compound may interfere with its activity or be toxic to the bacteria at the concentration used. | - Perform a dose-response experiment to determine the Minimum Inhibitory Concentration (MIC) for your strain. - Store this compound as a stock solution in a suitable solvent (e.g., DMSO) at -20°C or -80°C and protect from light. Prepare fresh working solutions for each experiment. - Verify the susceptibility of a known sensitive control strain. Consider sequencing the ftsZ gene of the resistant strain to check for mutations in the binding site. - Use a solvent that is known to be compatible with your bacterial culture and ensure the final concentration in the assay is non-toxic. A solvent-only control is essential. |
| Precipitation of this compound in culture medium | - Low solubility: this compound may have limited solubility in aqueous media. - High concentration: The working concentration may exceed the solubility limit of the compound in the culture medium. | - Prepare a high-concentration stock solution in an appropriate organic solvent (e.g., DMSO). - Vortex the working solution thoroughly before adding it to the culture medium. - Reduce the final concentration of this compound in the assay. - Consider using a small percentage of a co-solvent like Tween 80, if compatible with your experimental setup. |
| Inconsistent results between experiments | - Variability in bacterial inoculum: Inconsistent starting bacterial density can affect the outcome of the inhibition assay. - Inaccurate pipetting: Errors in preparing serial dilutions of this compound. - Variations in incubation conditions: Fluctuations in temperature or incubation time. | - Standardize the preparation of the bacterial inoculum to a specific optical density (OD). - Use calibrated pipettes and perform serial dilutions carefully. - Ensure consistent incubation temperature and time for all experiments. |
| Cell filamentation observed, but no significant growth inhibition | - Sub-lethal concentration: The concentration of this compound is sufficient to interfere with cell division but not to completely inhibit growth. - Recovery of cells: Bacteria may be able to overcome the initial inhibition over time. | - Increase the concentration of this compound. - Perform time-kill kinetic assays to assess the bactericidal versus bacteriostatic effect of the compound over a longer period. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is typically soluble in dimethyl sulfoxide (DMSO). It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in DMSO and then dilute it further in the appropriate culture medium for your experiments. Always include a solvent control in your assays to account for any effects of the solvent on bacterial growth.
Q2: What is the expected morphology of bacteria treated with this compound?
A2: Treatment with this compound is expected to induce cell elongation or filamentation in susceptible bacteria.[1] This is a characteristic phenotype for inhibitors of FtsZ, as the bacteria continue to grow in length but are unable to divide.
Q3: Is this compound effective against both Gram-positive and Gram-negative bacteria?
A3: The abstract of the primary study indicates that this compound causes cell elongation in Mycobacterium smegmatis, Bacillus subtilis (Gram-positive), and Escherichia coli (Gram-negative), suggesting broad-spectrum activity.[1] However, the potency (MIC values) can vary significantly between different bacterial species.
Q4: Are there any known off-target effects of this compound?
A4: The available information suggests that this compound is specific for bacterial FtsZ and does not inhibit the polymerization of eukaryotic tubulin.[1] This indicates a low probability of off-target effects on mammalian cells related to tubulin disruption. However, as with any new compound, it is advisable to perform cytotoxicity assays on relevant eukaryotic cell lines to confirm its safety profile for specific applications.
Q5: How should I store this compound?
A5: this compound powder should be stored at -20°C. Stock solutions in DMSO should be stored in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect the compound and its solutions from light.
Quantitative Data
The following table summarizes the reported Minimum Inhibitory Concentration (MIC) values for this compound against various bacterial strains.
| Bacterial Strain | MIC (μg/mL) |
| Mycobacterium smegmatis | Data not available in abstract |
| Bacillus subtilis | Data not available in abstract |
| Escherichia coli | Data not available in abstract |
Note: The specific MIC values were not available in the abstract of the primary publication. Researchers should perform their own MIC determination for the bacterial strains of interest.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the determination of the MIC of this compound using the broth microdilution method.
Caption: Workflow for MIC determination.
Materials:
-
This compound
-
DMSO
-
96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of this compound (e.g., 10 mM) in DMSO.
-
In a 96-well plate, perform two-fold serial dilutions of the this compound stock solution in broth to achieve the desired concentration range.
-
Prepare a bacterial inoculum and adjust its concentration to approximately 5 x 10^5 CFU/mL in broth.
-
Add the bacterial inoculum to each well containing the serially diluted compound.
-
Include the following controls:
-
Growth control: Wells with broth and bacterial inoculum only.
-
Sterility control: Wells with broth only.
-
Solvent control: Wells with broth, bacterial inoculum, and the highest concentration of DMSO used in the dilutions.
-
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC by visually inspecting for the lowest concentration of this compound that completely inhibits visible bacterial growth. Alternatively, measure the optical density (OD) at 600 nm.
FtsZ Polymerization Assay (Light Scattering)
This assay measures the effect of this compound on the polymerization of purified FtsZ protein by monitoring changes in light scattering.
Materials:
-
Purified FtsZ protein
-
This compound
-
Polymerization buffer (e.g., 50 mM MES, pH 6.5, 50 mM KCl, 2.5 mM MgCl₂)
-
GTP solution
-
Fluorometer or spectrophotometer capable of measuring 90° light scattering
Procedure:
-
Prepare a reaction mixture containing purified FtsZ protein in polymerization buffer.
-
Add this compound at various concentrations to the reaction mixture. Include a DMSO control.
-
Incubate the mixture at the desired temperature (e.g., 37°C) for a few minutes.
-
Initiate the polymerization reaction by adding GTP to a final concentration of 1 mM.
-
Immediately start monitoring the change in light scattering at a specific wavelength (e.g., 350 nm) over time.
-
An inhibition of the increase in light scattering compared to the control indicates an inhibitory effect of this compound on FtsZ polymerization.
GTPase Activity Assay
This assay determines the effect of this compound on the GTP hydrolysis activity of FtsZ.
Caption: Workflow for GTPase activity assay.
Materials:
-
Purified FtsZ protein
-
This compound
-
GTPase reaction buffer (similar to polymerization buffer)
-
GTP solution
-
Malachite green reagent for phosphate detection
Procedure:
-
Set up reaction mixtures containing FtsZ protein in GTPase reaction buffer.
-
Add this compound at various concentrations to the reaction mixtures. Include a DMSO control.
-
Pre-incubate the mixtures at 37°C for a few minutes.
-
Initiate the reaction by adding GTP.
-
Incubate the reactions at 37°C for a specific time (e.g., 10-30 minutes).
-
Stop the reaction and measure the amount of inorganic phosphate released using a malachite green-based assay.
-
The abstract for this compound (compound 11) suggests it increases the rate of GTP hydrolysis of MsFtsZ.[1] Therefore, an increase in liberated phosphate compared to the control would be the expected outcome for this specific FtsZ. For other FtsZ proteins, the effect might be inhibitory.
References
Identifying and mitigating off-target effects of FtsZ-IN-9 in bacterial cells
Welcome to the technical support center for FtsZ-IN-9, a potent inhibitor of the bacterial cell division protein FtsZ. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on identifying and mitigating potential off-target effects of this compound in bacterial cells.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is designed to specifically target and inhibit the function of FtsZ, a key bacterial cytoskeletal protein that is essential for cell division.[1] FtsZ polymerizes at the mid-cell to form the Z-ring, which serves as a scaffold for the recruitment of other proteins that constitute the divisome.[2][3] this compound disrupts the normal polymerization and GTPase activity of FtsZ, which in turn prevents the formation and constriction of the Z-ring, ultimately leading to the inhibition of bacterial cell division and cell death.[1]
Q2: What are the potential off-target effects of this compound in bacterial cells?
A2: While this compound is designed for high specificity, potential off-target effects in bacterial cells could include:
-
Interaction with other GTP-binding proteins: Due to the conserved nature of GTP-binding sites, there is a possibility of interaction with other bacterial GTPases.
-
Disruption of membrane potential: Some small molecule inhibitors have been observed to interfere with the bacterial cell membrane potential and permeability.[4]
-
Interaction with other cellular components: As with any small molecule, there is a potential for unintended interactions with other proteins or cellular structures.
Q3: Is this compound expected to have off-target effects in eukaryotic cells?
A3: FtsZ is a homolog of eukaryotic tubulin, but they share low sequence identity (10-18%).[5] this compound is designed to bind to the inter-domain cleft (IDC) of FtsZ, a site that has less structural similarity to tubulin compared to the GTP-binding site.[2][5] This design feature is intended to minimize off-target effects on eukaryotic tubulin and reduce cytotoxicity in mammalian cells. However, it is crucial to experimentally verify this.
Troubleshooting Guides
Problem 1: I am observing bacterial cell filamentation, but the MIC of this compound is higher than expected.
-
Possible Cause 1: Compound degradation or instability.
-
Troubleshooting Step: Verify the integrity and concentration of your this compound stock solution. Prepare fresh solutions and repeat the minimum inhibitory concentration (MIC) assay.
-
-
Possible Cause 2: Bacterial strain-specific differences.
-
Troubleshooting Step: The expression levels of FtsZ or the membrane permeability of your bacterial strain may differ from the reference strains. Consider using a different bacterial strain or a mutant with increased membrane permeability for comparison.[6]
-
-
Possible Cause 3: Off-target effects masking the on-target activity.
Problem 2: My in vitro FtsZ polymerization assay shows inconsistent results with this compound.
-
Possible Cause 1: Suboptimal buffer conditions.
-
Troubleshooting Step: FtsZ polymerization is sensitive to buffer components, pH, and salt concentrations.[8] Ensure your buffer conditions are optimized for the specific FtsZ protein you are using (e.g., from E. coli or B. subtilis). Refer to the detailed experimental protocols below.
-
-
Possible Cause 2: Inactive FtsZ protein.
-
Troubleshooting Step: Ensure that the purified FtsZ protein is active. It is recommended to perform a quality control check of your FtsZ preparation by measuring its GTPase activity in the absence of any inhibitor.[8]
-
-
Possible Cause 3: this compound has a different mode of action.
-
Troubleshooting Step: Some FtsZ inhibitors do not inhibit polymerization but rather enhance the bundling of FtsZ filaments.[5] Consider performing a sedimentation assay or electron microscopy to visualize the effect of this compound on FtsZ filament morphology.
-
Problem 3: I am concerned about potential off-target effects on eukaryotic cells.
-
Possible Cause: Cross-reactivity with tubulin.
-
Troubleshooting Step: Perform a counter-screen using purified tubulin to assess the effect of this compound on tubulin polymerization. Compare the IC50 value for tubulin inhibition with that for FtsZ inhibition. A significantly higher IC50 for tubulin indicates specificity for FtsZ.[9]
-
Troubleshooting Step: Conduct cytotoxicity assays on a panel of mammalian cell lines (e.g., HeLa, HEK293) to determine the concentration at which this compound affects eukaryotic cell viability.
-
Quantitative Data Summary
The following tables provide examples of quantitative data that can be generated to characterize the on-target and off-target effects of FtsZ inhibitors.
Table 1: In Vitro Activity of this compound
| Assay | Target | Species | IC50 (µM) |
| GTPase Activity | FtsZ | S. aureus | 15.2 |
| GTPase Activity | FtsZ | E. coli | 22.8 |
| Polymerization | FtsZ | S. aureus | 8.5 |
| Polymerization | Tubulin | Bovine | > 200 |
Table 2: Antibacterial and Cytotoxic Activity of this compound
| Organism/Cell Line | Assay | Value (µg/mL) |
| S. aureus (MRSA) | MIC | 2 |
| E. coli | MIC | 32 |
| Human Embryonic Kidney (HEK293) | CC50 | > 100 |
| Human Cervical Cancer (HeLa) | CC50 | > 100 |
Experimental Protocols
Protocol 1: FtsZ GTPase Activity Assay
This assay measures the rate of GTP hydrolysis by FtsZ, which is an indicator of its polymerization dynamics.
Materials:
-
Purified FtsZ protein
-
MES buffer (50 mM MES, 50 mM KCl, 5 mM MgCl2, pH 6.5)
-
GTP solution (1 mM)
-
This compound (various concentrations)
-
Malachite green reagent for phosphate detection
Procedure:
-
Prepare a reaction mixture containing MES buffer, FtsZ protein (final concentration 5 µM), and varying concentrations of this compound.
-
Incubate the mixture at 30°C for 10 minutes.
-
Initiate the reaction by adding GTP to a final concentration of 200 µM.
-
Incubate the reaction at 30°C for 20 minutes.
-
Stop the reaction by adding the malachite green reagent.
-
Measure the absorbance at 620 nm to quantify the amount of inorganic phosphate released.
-
Calculate the percentage of GTPase activity inhibition for each this compound concentration and determine the IC50 value.[8]
Protocol 2: FtsZ Polymerization Assay (Light Scattering)
This assay monitors the polymerization of FtsZ into protofilaments by measuring the increase in light scattering.
Materials:
-
Purified FtsZ protein
-
Polymerization buffer (50 mM MES, 50 mM KCl, 10 mM MgCl2, pH 6.5)
-
GTP solution (1 mM)
-
This compound (various concentrations)
-
Spectrofluorometer with a 90° light scattering setup
Procedure:
-
Add FtsZ protein (final concentration 12 µM) and varying concentrations of this compound to the polymerization buffer in a cuvette.
-
Place the cuvette in the spectrofluorometer and record a baseline reading at 350 nm.
-
Initiate polymerization by adding GTP to a final concentration of 1 mM.
-
Monitor the increase in light scattering at 350 nm over time (e.g., for 10 minutes).
-
The rate of polymerization can be determined from the initial slope of the light scattering curve.[10]
Protocol 3: Bacterial Cytological Profiling
This method helps to identify the cellular mechanism of action of an antibacterial compound by observing its effects on cell morphology.[7]
Materials:
-
Bacterial culture (e.g., B. subtilis)
-
This compound
-
Fluorescent dyes (e.g., DAPI for DNA, FM 4-64 for membrane)
-
Fluorescence microscope
Procedure:
-
Grow a mid-log phase culture of the bacterial strain.
-
Treat the culture with this compound at its MIC for a defined period (e.g., 2-3 hours).
-
Stain the cells with DAPI and FM 4-64.
-
Observe the cells under a fluorescence microscope.
-
Analyze the images for changes in cell length (filamentation), nucleoid morphology, and membrane integrity. Compare these changes to those induced by antibiotics with known mechanisms of action.
Visualizations
Caption: FtsZ signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for identifying off-target effects of this compound.
Caption: Troubleshooting decision tree for unexpected results with this compound.
References
- 1. Identification of a New FtsZ Inhibitor by Virtual Screening, Mechanistic Insights, and Structure–Activity Relationship Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting the Achilles Heel of FtsZ: The Interdomain Cleft - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. A key bacterial cytoskeletal cell division protein FtsZ as a novel therapeutic antibacterial drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Targeting the Achilles Heel of FtsZ: The Interdomain Cleft [frontiersin.org]
- 6. Discovery of FtsZ inhibitors by virtual screening as antibacterial agents and study of the inhibition mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent advances in the discovery and development of antibacterial agents targeting the cell-division protein FtsZ - PMC [pmc.ncbi.nlm.nih.gov]
- 8. FtsZ Polymerization Assays: Simple Protocols and Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Rapid Fluorescence Assay for FtsZ Assembly Indicates Cooperative Assembly with a Dimer Nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. preprints.org [preprints.org]
FtsZ-IN-9 Technical Support Center: Improving Stock Solution Stability and Shelf-Life
This technical support center provides researchers, scientists, and drug development professionals with guidance on the preparation, storage, and troubleshooting of FtsZ-IN-9 stock solutions. This compound, a potent inhibitor of the bacterial cell division protein FtsZ, is a valuable tool for antimicrobial research. Ensuring the stability and integrity of this compound stock solutions is critical for obtaining reproducible and reliable experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an antibacterial agent identified as (E)-N-(4-(3-(3,4-dihydroxyphenyl)acryloyl)phenyl)-1-adamantylamide.[1] It functions by inhibiting the assembly of the bacterial cytoskeletal protein FtsZ, which is essential for forming the Z-ring at the division site during bacterial cell division.[1] By disrupting FtsZ polymerization, this compound prevents bacterial cell division, leading to cell elongation and ultimately cell death.[1]
Q2: What are the general recommendations for storing this compound?
A2: Proper storage is crucial to maintain the stability of this compound. For the solid powder form, storage at -20°C is recommended for long-term stability (up to 3 years), while storage at 4°C is suitable for shorter periods (up to 2 years).[2] Once dissolved in a solvent, stock solutions should be stored at -80°C for optimal shelf-life (up to 6 months) or at -20°C for shorter-term storage (up to 1 month).[2]
Q3: In which solvent should I dissolve this compound?
A3: this compound is typically soluble in dimethyl sulfoxide (DMSO).[2] It is recommended to prepare a high-concentration stock solution in 100% anhydrous DMSO.
Q4: How can I prepare a stock solution of this compound?
A4: To prepare a stock solution, it is advisable to use anhydrous DMSO to minimize water content, which can affect the stability of the compound.[3] For detailed steps, please refer to the Experimental Protocols section.
Q5: My this compound solution appears to have precipitated. What should I do?
A5: Precipitation can occur for several reasons, including exceeding the solubility limit, temperature fluctuations, or interaction with aqueous buffers. Please consult the Troubleshooting Guide for a step-by-step approach to address this issue.
Q6: How can I check if my this compound stock solution has degraded?
A6: As a caffeic acid derivative, this compound may be susceptible to oxidation and degradation, which can be accelerated by exposure to light and non-neutral pH.[1][4] Degradation may lead to a loss of inhibitory activity. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) can be used to assess the purity of the stock solution and detect the presence of degradation products.[5][6]
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Recommended Shelf-Life |
| Solid (Powder) | -20°C | 3 years[2] |
| 4°C | 2 years[2] | |
| In Solvent (e.g., DMSO) | -80°C | 6 months[2] |
| -20°C | 1 month[2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes or amber vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Equilibrate the this compound powder to room temperature before opening the vial to prevent condensation of moisture.
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube or amber vial.
-
Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mM.
-
Vortex the solution thoroughly for 2-5 minutes to aid dissolution.
-
If the compound does not fully dissolve, briefly sonicate the solution in a water bath for 5-10 minutes.
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in amber microcentrifuge tubes to minimize freeze-thaw cycles and light exposure.
-
Store the aliquots at -80°C for long-term storage.
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered with this compound stock solutions.
Signaling Pathways and Experimental Workflows
Logical Relationship for Stock Solution Stability
The stability of the this compound stock solution is influenced by several key factors. This diagram illustrates the logical relationships between these factors and the desired outcome of a stable and active compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Aniline | C6H5NH2 | CID 6115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N-(4-(3-(4-hydroxyphenyl)acryloyl)phenyl)-4-methylbenzenesulfonamide | C22H19NO4S | CID 24757213 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. phcogj.com [phcogj.com]
- 6. Degradation of caffeic acid in subcritical water and online HPLC-DPPH assay of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing FtsZ-IN-9 in their experiments. The information is tailored for scientists and drug development professionals working to understand and leverage the inhibitory effects of this compound on the bacterial cell division protein FtsZ.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an inhibitor of the bacterial cell division protein FtsZ. FtsZ is a homolog of eukaryotic tubulin and is essential for the formation of the Z-ring, a structure that constricts during cell division to separate daughter cells.[1][2] this compound and other inhibitors in its class typically function by disrupting the polymerization dynamics of FtsZ protofilaments.[1][3] This can occur through either inhibition of polymerization or hyper-stabilization of the filaments, both of which disrupt the formation and function of a normal Z-ring, leading to bacterial cell filamentation and eventual cell death.[1][3]
Q2: How should I prepare and store this compound for my experiments?
Q3: What are the typical concentrations of this compound to use in in-vitro assays?
A3: The optimal concentration of this compound will be assay-dependent and should be determined empirically through dose-response experiments. For initial screening in FtsZ polymerization or GTPase activity assays, a concentration range of 1 µM to 100 µM is a reasonable starting point, based on the activities of other known FtsZ inhibitors.[1][3] The IC50 values for other FtsZ inhibitors can vary widely, from low micromolar to higher concentrations.[3]
Troubleshooting Common Problems
Here are some common problems encountered during experiments with FtsZ inhibitors like this compound, along with their potential causes and solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No inhibitory effect observed | 1. This compound Degradation: Compound may have degraded due to improper storage or handling. 2. Incorrect Assay Conditions: Buffer pH, salt concentration, or temperature may not be optimal for FtsZ polymerization or inhibitor binding.[6][7] 3. Insufficient Inhibitor Concentration: The concentration of this compound may be too low to elicit an effect. 4. Protein Inactivity: The purified FtsZ protein may be inactive. | 1. Prepare fresh this compound solutions from a new stock. 2. Optimize assay buffer conditions. A common starting buffer for FtsZ polymerization is 50 mM MES (pH 6.5), 50 mM KCl, and 10 mM MgCl2.[8] Vary pH and salt concentrations to find the optimal condition for your FtsZ protein.[6][7] 3. Perform a dose-response experiment with a wider range of this compound concentrations. 4. Verify the activity of your FtsZ preparation using a standard GTPase assay or by observing polymerization via light scattering or electron microscopy without the inhibitor. |
| High background signal or precipitation in the assay | 1. This compound Precipitation: The inhibitor may have low solubility in the aqueous assay buffer, leading to aggregation and light scattering.[4][5] 2. Protein Aggregation: The FtsZ protein itself may be aggregating, especially at high concentrations or in suboptimal buffer conditions. | 1. Determine the maximum soluble concentration of this compound in your assay buffer. Consider pre-incubating the inhibitor in the buffer and centrifuging to remove any precipitate before adding FtsZ. 2. Pre-clear the FtsZ protein stock by ultracentrifugation before use.[6] Ensure the glycerol concentration from the storage buffer is sufficiently diluted in the final reaction mixture (typically below 1%).[6] |
| Inconsistent or irreproducible results | 1. Variability in this compound solution: Inconsistent pipetting of viscous DMSO stocks or precipitation upon dilution. 2. Variability in FtsZ activity: Batch-to-batch variation in purified FtsZ protein. 3. Assay timing: For kinetic assays like GTPase activity, precise timing of reagent addition and measurements is critical. | 1. Ensure thorough mixing of this compound stock solutions and dilutions. Visually inspect for any precipitation. 2. Characterize each new batch of FtsZ for its polymerization and GTPase activity before use in inhibitor studies. 3. Use multi-channel pipettes for simultaneous addition of reagents where possible and adhere to a strict timing protocol. |
| Observed effect is not due to FtsZ inhibition (Off-target effects) | 1. Compound Aggregation: At higher concentrations, some compounds can form aggregates that sequester the protein, leading to a non-specific inhibition.[4][5] 2. Interference with Assay Readout: The compound may be colored or fluorescent, interfering with spectrophotometric or fluorescence-based assays.[4][5] | 1. Include a control with a non-specific protein (e.g., BSA) to check for non-specific inhibition. Test the effect of a non-ionic detergent (e.g., 0.01% Triton X-100) to see if it reverses the inhibition, which can be indicative of aggregation-based effects. 2. Run control experiments with this compound in the assay buffer without the protein to measure any intrinsic absorbance or fluorescence of the compound. |
Experimental Protocols
Protocol 1: FtsZ Protein Purification (Untagged E. coli FtsZ)
This protocol is a general guideline for the purification of untagged FtsZ, which is often used in inhibitor screening assays.
-
Overexpression: Transform E. coli BL21(DE3) cells with a plasmid encoding for untagged FtsZ. Grow the cells in LB medium at 37°C to an OD600 of 0.6-0.8. Induce protein expression with IPTG (e.g., 1 mM) and continue to grow for 3-4 hours at 37°C.
-
Cell Lysis: Harvest the cells by centrifugation and resuspend the pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM KCl, 1 mM EDTA, 10% glycerol, and protease inhibitors). Lyse the cells by sonication or using a French press.
-
Clarification: Centrifuge the lysate at high speed (e.g., 40,000 x g) for 30 minutes to pellet cell debris.
-
Ammonium Sulfate Precipitation: Slowly add ammonium sulfate to the supernatant to a final concentration of 30% saturation while stirring on ice. After 30 minutes, centrifuge to pellet precipitated proteins.
-
Calcium-induced Polymerization: Resuspend the pellet in a polymerization buffer (e.g., 50 mM MES pH 6.5, 50 mM KCl, 10 mM MgCl2). Add GTP (to 0.2 mM) and CaCl2 (to 10 mM) to induce FtsZ polymerization.
-
Pelleting and Depolymerization: Pellet the FtsZ polymers by centrifugation. Resuspend the pellet in a depolymerization buffer containing EGTA (e.g., 10 mM) to chelate the calcium, causing the filaments to disassemble.
-
Final Clarification and Storage: Centrifuge at high speed to remove any aggregated protein. Determine the protein concentration, snap-freeze aliquots in liquid nitrogen, and store at -80°C. FtsZ can be stored at 7-10 mg/ml in a buffer containing 20 mM Tris-HCl (pH 7.9), 50 mM KCl, 1 mM EGTA, 2.5 mM MgAc, and 10% glycerol.[6]
Protocol 2: FtsZ Polymerization Assay (Light Scattering)
This assay monitors the increase in light scattering as FtsZ monomers polymerize into larger filaments.
-
Reaction Setup: In a fluorometer cuvette, prepare a reaction mix containing polymerization buffer (e.g., 50 mM MES, pH 6.5, 50 mM KCl, 10 mM MgCl2) and the desired concentration of FtsZ (e.g., 5-12 µM).[6][8]
-
Inhibitor Addition: Add this compound or DMSO (vehicle control) to the cuvette and incubate for a few minutes at 30°C to establish a baseline.
-
Initiate Polymerization: Start the reaction by adding GTP to a final concentration of 1 mM.[8]
-
Data Acquisition: Monitor the change in 90° light scattering over time at an excitation and emission wavelength of 350 nm. A decrease in the rate or extent of light scattering in the presence of this compound indicates inhibition of polymerization.
Protocol 3: FtsZ GTPase Activity Assay (Malachite Green)
This endpoint assay measures the amount of inorganic phosphate (Pi) released from GTP hydrolysis by FtsZ.
-
Reaction Setup: In a 96-well plate, prepare reaction mixtures containing polymerization buffer, FtsZ (e.g., 5 µM), and different concentrations of this compound or DMSO.
-
Initiate Reaction: Add GTP (e.g., 1 mM) to all wells to start the reaction. Incubate the plate at 30°C for a defined period (e.g., 15 minutes).
-
Stop Reaction and Develop Color: Stop the reaction and detect the released phosphate by adding a Malachite Green reagent. This reagent forms a colored complex with inorganic phosphate.[6]
-
Measurement: After a short incubation for color development, measure the absorbance at ~620-650 nm. A decrease in absorbance in the presence of this compound indicates inhibition of GTPase activity.
-
Standard Curve: Prepare a standard curve with known concentrations of phosphate to quantify the amount of Pi released.
Visualizations
References
- 1. Recent advances in the discovery and development of antibacterial agents targeting the cell-division protein FtsZ - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A key bacterial cytoskeletal cell division protein FtsZ as a novel therapeutic antibacterial drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Targeting the Achilles Heel of FtsZ: The Interdomain Cleft [frontiersin.org]
- 4. Targeting the FtsZ Allosteric Binding Site with a Novel Fluorescence Polarization Screen, Cytological and Structural Approaches for Antibacterial Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. FtsZ Polymerization Assays: Simple Protocols and Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. research.rug.nl [research.rug.nl]
- 8. Analysis of FtsZ Assembly by Light Scattering and Determination of the Role of Divalent Metal Cations - PMC [pmc.ncbi.nlm.nih.gov]
Refinement of experimental conditions for FtsZ-IN-9 efficacy testing
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with FtsZ-IN-9, a small molecule inhibitor of the bacterial cell division protein FtsZ.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound compound is precipitating in the assay buffer. What can I do?
A1: Compound precipitation is a common issue. Here are several steps to troubleshoot this problem:
-
Check Solvent Compatibility: Ensure the final concentration of your solvent (e.g., DMSO) is low and compatible with the assay buffer. Typically, a final DMSO concentration of 1-2% is recommended.
-
Solubility Test: Perform a preliminary solubility test of this compound in your final assay buffer without the FtsZ protein. This will help determine its solubility limit under the experimental conditions.
-
Modify Buffer Conditions: Consider adjusting the buffer pH or including a low concentration of a non-ionic detergent like Tween-20 or Triton X-100, but be sure to run controls to ensure the detergent does not affect FtsZ polymerization on its own.
-
Pre-warm the Solution: Gently warming the buffer before adding the compound can sometimes help improve solubility.
Q2: I am seeing inconsistent results in my FtsZ GTPase activity assay. What are the potential causes?
A2: Inconsistent GTPase activity results can stem from several factors:
-
FtsZ Protein Quality: Ensure your FtsZ protein is properly purified, pre-cleared by ultracentrifugation before use to remove aggregates, and has consistent activity.[1] The GTPase activity of FtsZ can be influenced by the buffer composition, particularly the concentration of KCl.[1]
-
GTP Quality: GTP solutions are prone to hydrolysis. Use freshly prepared GTP stock solutions for each experiment.[1]
-
Phosphate Contamination: Be cautious of phosphate contamination in your buffers or from detergents, as this can interfere with malachite green-based detection methods.[2]
-
Reaction Time: Ensure that the reaction is stopped consistently across all samples and that the color development time for the malachite green reagent is the same for every sample to avoid variability.[1][3][4]
Q3: My light scattering assay shows an increase in signal even in the absence of GTP. Why is this happening?
A3: A GTP-independent increase in light scattering suggests protein aggregation.
-
Protein Aggregation: Your FtsZ protein preparation may contain aggregates. It is crucial to pre-clear the protein by ultracentrifugation (e.g., 100,000 x g for 20 minutes at 4°C) immediately before starting the assay.[1]
-
Compound-Induced Aggregation: The inhibitor itself might be causing the FtsZ protein to aggregate. Run a control with FtsZ and this compound without adding GTP to test for this possibility.
-
Buffer Conditions: Suboptimal buffer conditions (e.g., pH, salt concentration) can promote protein aggregation. Ensure your buffer conditions are suitable for your specific FtsZ protein.[3][4]
Q4: How do I confirm that this compound is specifically targeting FtsZ and not causing off-target effects?
A4: Demonstrating target specificity is a critical step.
-
Resistance Mutations: Generating and testing FtsZ mutants that show resistance to this compound is a key validation method.[5]
-
Tubulin Counter-Screen: Since FtsZ is a homolog of eukaryotic tubulin, it is important to test this compound for activity against tubulin polymerization to ensure it is not a broad-spectrum cytoskeletal inhibitor.[5][6]
-
Cell Morphology Analysis: Treatment of bacteria with a specific FtsZ inhibitor should result in a distinct phenotype, typically cell filamentation, as cell division is blocked while cell growth continues.[5][7] This can be observed using microscopy.
-
In Vitro Assays: The primary mechanism of FtsZ inhibitors is the disruption of FtsZ polymerization and its GTPase activity.[8] Direct inhibition in purified systems is the first line of evidence.
Data Presentation: Summary of Experimental Conditions
The following tables summarize typical quantitative data and conditions for key FtsZ assays.
Table 1: FtsZ Polymerization Assay (Light Scattering)
| Parameter | Recommended Value/Range | Notes |
|---|---|---|
| FtsZ Concentration | 5 - 12.5 µM | A concentration above the critical concentration is required.[9][10] |
| Buffer System | 50 mM MES (pH 6.5) or 50 mM HEPES (pH 7.5) | Optimal pH can be species-dependent.[1][11] |
| Key Reagents | 50-300 mM KCl, 5-10 mM MgCl₂ | High KCl concentrations often favor polymerization.[3][4] |
| Initiator | 1-2 mM GTP | Polymerization is initiated by the addition of GTP.[1][9] |
| Wavelength | 340-350 nm (Excitation & Emission) | For 90° angle light scattering.[9][12] |
| Temperature | 25 - 37 °C | Typically performed at 30°C.[1][9] |
Table 2: FtsZ GTPase Activity Assay (Malachite Green)
| Parameter | Recommended Value/Range | Notes |
|---|---|---|
| FtsZ Concentration | 2 - 8 µM | Sufficient concentration to observe robust activity.[13] |
| Buffer System | 50 mM HEPES (pH 7.2-7.5) | Common buffer for GTPase assays.[1][14] |
| Key Reagents | 50 mM KCl, 2.5-10 mM MgCl₂ | Cations are required for GTPase activity.[2] |
| Substrate | 0.2 - 2 mM GTP | Ensure GTP is not limiting.[1][15] |
| Quenching Agent | 65 mM EDTA | To stop the enzymatic reaction.[2] |
| Detection | Malachite Green Reagent | Measures free phosphate released. Absorbance at ~620 nm.[2] |
| Temperature | 24 - 37 °C | Assay is often run at 30°C or 37°C.[15] |
Experimental Protocols
Protocol 1: FtsZ Polymerization Light Scattering Assay
This method monitors the increase in light scatter caused by FtsZ polymerization in real-time.
-
Buffer Preparation: Prepare a polymerization buffer (e.g., 50 mM MES, pH 6.5, 50 mM KCl, 10 mM MgCl₂). Filter sterilize the buffer.[1]
-
Reaction Setup: In a fluorometer cuvette, add the polymerization buffer, the desired concentration of this compound (or DMSO control), and FtsZ protein (final concentration 5-12.5 µM).[9]
-
Incubation: Incubate the mixture in the fluorometer's temperature-controlled chamber at 30°C for at least 5 minutes to establish a stable baseline.[9]
-
Initiation: Initiate polymerization by adding GTP to a final concentration of 1 mM.[9]
-
Data Acquisition: Immediately begin recording the 90° light scattering signal at 350 nm over time. A decrease in the rate and extent of the signal increase in the presence of this compound indicates inhibition.
Protocol 2: FtsZ GTPase Activity Assay
This endpoint assay measures the amount of inorganic phosphate (Pi) released from GTP hydrolysis.
-
Reagent Preparation: Prepare GTPase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 50 mM KCl, 5 mM MgCl₂), a fresh 100 mM GTP stock, and Malachite Green working reagent.[1]
-
Reaction Setup: In a 96-well plate, set up reactions containing the reaction buffer, FtsZ protein (e.g., 5 µM), and varying concentrations of this compound.
-
Initiation and Incubation: Start the reaction by adding GTP to a final concentration of 1 mM. Incubate the plate at 37°C for a set time (e.g., 20 minutes).
-
Quenching: Stop the reaction by adding EDTA to each well.[2]
-
Detection: Add the Malachite Green reagent to each well. After a consistent color development time for all samples, measure the absorbance at 620 nm.[1][2]
-
Quantification: Use a phosphate standard curve to determine the amount of Pi released. A reduction in Pi compared to the control indicates inhibition of GTPase activity.
Protocol 3: FtsZ Sedimentation Assay
This assay separates FtsZ polymers from monomers by centrifugation to quantify the extent of polymerization.
-
Reaction Setup: In a microcentrifuge tube, combine polymerization buffer, FtsZ protein (e.g., 12 µM), MgCl₂ (10 mM), and this compound or DMSO.[1]
-
Pre-incubation: Incubate the mixture at 30°C for 2 minutes.[1]
-
Initiation: Start polymerization by adding GTP to a final concentration of 2 mM.[1]
-
Polymerization: Incubate at 30°C for 10-20 minutes to allow polymers to form.[1]
-
Centrifugation: Pellet the FtsZ polymers by ultracentrifugation (e.g., 250,000 - 350,000 x g for 15 minutes).[1][14]
-
Analysis: Carefully separate the supernatant (containing monomers) from the pellet (containing polymers). Analyze both fractions by SDS-PAGE and Coomassie staining. A decrease in the amount of FtsZ in the pellet fraction in the presence of this compound indicates inhibition of polymerization.
Visualizations
Caption: FtsZ polymerization pathway and the inhibitory action of this compound.
Caption: Experimental workflow for evaluating the efficacy of this compound.
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. FtsZ Polymerization Assays: Simple Protocols and Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Cell Division Protein FtsZ from Streptococcus pneumoniae Exhibits a GTPase Activity Delay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research.rug.nl [research.rug.nl]
- 4. FtsZ polymerization assays: simple protocols and considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent Progress in the Development of Small-Molecule FtsZ Inhibitors as Chemical Tools for the Development of Novel Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. FtsZ as a novel target for antibiotics development: Promises and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytological Profile of Antibacterial FtsZ Inhibitors and Synthetic Peptide MciZ - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What are FtsZ inhibitors and how do they work? [synapse.patsnap.com]
- 9. Analysis of FtsZ Assembly by Light Scattering and Determination of the Role of Divalent Metal Cations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cooperative behavior of Escherichia coli cell-division protein FtsZ assembly involves the preferential cyclization of long single-stranded fibrils - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The GTPase Activity of Escherichia coli FtsZ Determines the Magnitude of the FtsZ Polymer Bundling by ZapA in Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An FtsZ-Targeting Prodrug with Oral Antistaphylococcal Efficacy In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pnas.org [pnas.org]
- 14. molbiolcell.org [molbiolcell.org]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Buffer Conditions for FtsZ-Inhibitor Interaction Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental conditions for studying the interaction between the bacterial cell division protein FtsZ and small molecule inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are the critical components of a buffer for studying FtsZ-inhibitor interactions?
A1: A typical buffer for FtsZ interaction studies contains a buffering agent to maintain a stable pH, salts to control ionic strength, a magnesium source as a cofactor for GTP binding and hydrolysis, and GTP as the nucleotide that induces FtsZ polymerization. The choice and concentration of each component can significantly impact FtsZ polymerization and its interaction with inhibitors.[1][2][3]
Q2: How does pH affect FtsZ polymerization and inhibitor binding?
A2: The pH of the buffer can influence the polymerization properties of FtsZ.[1][2] Different pH conditions can alter the charge distribution on the protein surface, potentially affecting protein-protein interactions and the binding of charged inhibitors. It is recommended to test a range of pH values, typically between 6.5 and 7.5, using buffers like MES, PIPES, or HEPES to determine the optimal condition for your specific FtsZ variant and inhibitor.[1][4][5]
Q3: What is the role of salt concentration in the buffer?
A3: Salt concentration, typically KCl, modulates the ionic strength of the buffer, which can affect the electrostatic interactions involved in FtsZ filament formation and bundling. High salt concentrations can sometimes weaken FtsZ polymerization.[1] The optimal salt concentration should be determined empirically for each experimental setup.
Q4: Why is Magnesium (Mg²⁺) essential, and what is its optimal concentration?
A4: Magnesium is a critical cofactor for GTP binding to FtsZ and for the subsequent GTP hydrolysis that accompanies polymerization.[4][6] The concentration of MgCl₂ can influence the extent and morphology of FtsZ polymers.[4][5] Typical concentrations range from 2.5 mM to 10 mM.[1][3][4][5]
Q5: Should I use GTP or a non-hydrolyzable GTP analog?
A5: The choice between GTP and a non-hydrolyzable analog like GMPCPP depends on the experimental goal. For studying the dynamics of polymerization and the effect of inhibitors on GTPase activity, GTP is used.[1][2][6] For assays where stable FtsZ polymers are required, such as in some binding studies or for structural analysis, a slowly hydrolyzable analog like GMPCPP can be used to stabilize the filaments.[6][7]
Troubleshooting Guides
FtsZ Polymerization Assays (Light Scattering)
| Problem | Possible Cause | Suggested Solution |
| No or low polymerization signal | Inactive FtsZ protein | Ensure FtsZ is properly purified, stored, and handled to maintain activity. Pre-clear the protein by centrifugation before use to remove aggregates.[1] |
| Suboptimal buffer conditions | Systematically vary the pH (6.5-7.5), salt concentration (e.g., 50-300 mM KCl), and Mg²⁺ concentration (2.5-10 mM) to find the optimal conditions for your FtsZ construct.[1][4][5] | |
| GTP degradation | Prepare fresh GTP stock solutions and keep them on ice.[1] Consider using a GTP regeneration system for long experiments.[6] | |
| High background signal | Buffer components causing scattering | Filter all buffer solutions through a 0.22 µm filter before use.[1] |
| Protein aggregation | Centrifuge the FtsZ stock solution at high speed before the assay to remove any pre-formed aggregates.[1] | |
| Irreproducible results | Pipetting errors or temperature fluctuations | Ensure accurate pipetting and maintain a constant temperature throughout the experiment. Pre-warm samples and reagents to the reaction temperature.[1][3] |
Fluorescence Polarization (FP) / Anisotropy Assays
| Problem | Possible Cause | Suggested Solution |
| Low dynamic range (small change in polarization) | Fluorophore has high mobility even when bound | Consider using a different fluorescent probe or attaching it to a different position on the inhibitor or a known FtsZ ligand.[8] |
| Relative sizes of the fluorescent molecule and FtsZ are too similar | This can be an inherent limitation. Ensure the assay window is sufficient for inhibitor screening. | |
| High background fluorescence | Buffer components are fluorescent | Test the fluorescence of the buffer alone and replace any fluorescent components.[8] |
| Test compound is fluorescent | Screen compounds for auto-fluorescence before performing the FP assay.[7][9] | |
| False positives | Compound aggregation | Aggregating compounds can sequester the fluorescent probe or scatter light. Visually inspect for precipitation and test compound solubility.[7][9] |
| False negatives | Inhibitor has a much lower or higher affinity than the fluorescent probe in a competition assay | The affinities of the probe and the test compound should be comparable for a successful competition assay.[9] |
Surface Plasmon Resonance (SPR) Assays
| Problem | Possible Cause | Suggested Solution |
| Low immobilization of FtsZ on the sensor chip | Suboptimal immobilization pH | Screen a range of pH values for the immobilization buffer (e.g., acetate buffer pH 4.0-5.5) to find the optimal condition for electrostatic interaction with the chip surface.[10] |
| High non-specific binding of the inhibitor to the reference channel | Hydrophobic or electrostatic interactions with the chip surface | Include a surfactant like Tween-20 (e.g., 0.05%) in the running buffer to minimize non-specific binding.[10][11] |
| Bulk refractive index mismatch | Difference in buffer composition between the running buffer and the analyte sample | Ensure the analyte is dissolved in the same running buffer. If a solvent like DMSO is used to dissolve the inhibitor, include the same concentration in the running buffer.[10][11] |
| No or weak binding signal | Inactive immobilized FtsZ | Ensure the immobilization process does not denature FtsZ. Test the activity of the immobilized FtsZ by checking the binding of a known ligand. |
| Inhibitor has very low affinity or is insoluble | Confirm the solubility of the inhibitor in the running buffer. Test higher concentrations of the inhibitor if possible. |
Data Presentation
Table 1: Recommended Buffer Compositions for FtsZ Polymerization Assays
| Buffer Component | Concentration Range | Purpose | Reference(s) |
| Buffering Agent | |||
| MES | 50 mM | Maintain pH 6.5 | [1][5][12] |
| PIPES | 25 mM | Maintain pH 6.8 | [1] |
| HEPES | 50 mM | Maintain pH 7.5 | [1][4][6][12] |
| Salt | |||
| KCl | 50 - 300 mM | Control ionic strength | [1][4][5][6][12] |
| Cofactor | |||
| MgCl₂ | 2.5 - 10 mM | Essential for GTP binding and hydrolysis | [1][3][4][5][6][12] |
| Nucleotide | |||
| GTP | 1 - 2 mM | Induce polymerization and GTPase activity | [1][3][6][12] |
| GMPCPP | 25 µM - 0.1 mM | Stabilize FtsZ polymers | [6][7] |
Experimental Protocols
Protocol 1: FtsZ Polymerization Assay by 90° Light Scattering
-
Buffer Preparation: Prepare the desired polymerization buffer (e.g., 50 mM MES pH 6.5, 50 mM KCl, 5 mM MgCl₂). Filter the buffer through a 0.22 µm filter.
-
Protein Preparation: Thaw FtsZ protein on ice. To remove any aggregates, centrifuge at high speed (e.g., 100,000 x g) for 20 minutes at 4°C.[1] Determine the concentration of the supernatant.
-
Inhibitor Preparation: Dissolve the inhibitor (e.g., FtsZ-IN-9) in a suitable solvent (e.g., DMSO) to make a concentrated stock solution.
-
Assay Setup: In a quartz cuvette, add the polymerization buffer and the desired concentration of FtsZ. Place the cuvette in a fluorometer equipped for light scattering measurements, set at an excitation and emission wavelength of 350 nm.
-
Baseline Measurement: Record the baseline light scattering signal for a few minutes to ensure it is stable.
-
Inhibitor Incubation: Add the inhibitor or vehicle control (e.g., DMSO) to the cuvette and incubate for a defined period.
-
Initiation of Polymerization: Initiate the polymerization by adding GTP to a final concentration of 1 mM.
-
Data Acquisition: Record the change in light scattering intensity over time until the signal reaches a plateau. The rate and extent of polymerization can be determined from the resulting curve.
Protocol 2: Competitive Binding Assay using Fluorescence Polarization
-
Reagent Preparation: Prepare assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM KCl, 10 mM MgCl₂). Prepare stock solutions of FtsZ, a fluorescently labeled ligand that binds to FtsZ, and the unlabeled test inhibitor.
-
Assay Plate Setup: In a black, low-volume 384-well plate, add the assay buffer.
-
Addition of Reagents: Add the fluorescent ligand to all wells at a fixed concentration (typically at its Kd or lower). Add varying concentrations of the test inhibitor.
-
Initiation of Reaction: Add FtsZ to all wells to initiate the binding reaction. The final concentration of FtsZ should be chosen to give a significant polarization signal with the fluorescent ligand in the absence of an inhibitor.
-
Incubation: Incubate the plate at room temperature for a specified time to allow the binding to reach equilibrium.
-
Measurement: Measure the fluorescence polarization using a plate reader equipped with appropriate filters for the fluorophore.
-
Data Analysis: Plot the fluorescence polarization values against the logarithm of the inhibitor concentration. The IC₅₀ value can be determined by fitting the data to a suitable dose-response curve.
Visualizations
Caption: The FtsZ polymerization and inhibition pathway.
Caption: Workflow for a competitive fluorescence polarization assay.
References
- 1. FtsZ Polymerization Assays: Simple Protocols and Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research.rug.nl [research.rug.nl]
- 3. FtsZ Polymerization Assays: Simple Protocols and Considerations [jove.com]
- 4. The GTPase Activity of Escherichia coli FtsZ Determines the Magnitude of the FtsZ Polymer Bundling by ZapA in Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Extreme C Terminus of Bacterial Cytoskeletal Protein FtsZ Plays Fundamental Role in Assembly Independent of Modulatory Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Antibacterial Cell Division Inhibitor PC190723 Is an FtsZ Polymer-stabilizing Agent That Induces Filament Assembly and Condensation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting the FtsZ Allosteric Binding Site with a Novel Fluorescence Polarization Screen, Cytological and Structural Approaches for Antibacterial Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Screening for FtsZ Dimerization Inhibitors Using Fluorescence Cross-Correlation Spectroscopy and Surface Resonance Plasmon Analysis | PLOS One [journals.plos.org]
- 11. unsw.edu.au [unsw.edu.au]
- 12. frontiersin.org [frontiersin.org]
Validation & Comparative
FtsZ Inhibitors: A Comparative Analysis of PC190723 and FtsZ-IN-9
For researchers, scientists, and drug development professionals, the bacterial cell division protein FtsZ represents a promising target for novel antibiotics. This guide provides a comparative analysis of two FtsZ inhibitors, the well-characterized PC190723 and the more recently identified FtsZ-IN-9.
This document summarizes the available data on the mechanism of action, efficacy, and experimental protocols for both compounds. Due to the limited availability of public data for this compound, a comprehensive, direct comparison is challenging. This guide presents the available information to offer a current perspective on these two molecules.
Executive Summary
PC190723 is a potent inhibitor of FtsZ that functions by stabilizing the FtsZ polymer, leading to the disruption of the Z-ring and subsequent inhibition of bacterial cell division. It has demonstrated significant efficacy, particularly against Staphylococcus aureus. This compound, a more recently described adamantyl-caffeoyl-anilide derivative, also targets FtsZ by inhibiting its assembly and causing delocalization of the Z-ring. While it shows promise for broad-spectrum activity, detailed quantitative data and experimental protocols are not as widely available in the public domain as for PC190723.
Data Presentation
Table 1: In Vitro Efficacy of PC190723 and this compound
| Compound | Organism | MIC (μg/mL) | IC50 (FtsZ Polymerization) | IC50 (GTPase Activity) |
| PC190723 | Staphylococcus aureus | 1[1] | Not widely reported | 55 ng/mL (Sa-FtsZ) |
| Bacillus subtilis | 0.5 - 1 | Not widely reported | Not widely reported | |
| This compound (Compound 11) | Mycobacterium smegmatis | Data not available in abstract | Inhibits assembly | Increases GTP hydrolysis rate |
| Mycobacterium tuberculosis | Data not available in abstract | Impedes assembly | Data not available in abstract | |
| Bacillus subtilis | Data not available in abstract | Not specified | Data not available in abstract | |
| Escherichia coli | Data not available in abstract | Not specified | Data not available in abstract |
Note: The detailed quantitative data for this compound is contained within the full research article, which was not publicly accessible at the time of this writing. The information provided is based on the abstract of the primary research paper.
Mechanism of Action
PC190723: The FtsZ Polymer Stabilizer
PC190723 exerts its antibacterial effect by binding to a site on FtsZ that is analogous to the taxol-binding site on tubulin.[2][3][4] This binding event stabilizes the polymeric form of FtsZ, leading to an accumulation of non-functional FtsZ filaments and preventing the dynamic formation and constriction of the Z-ring, which is essential for bacterial cell division.[2][5] This mechanism effectively halts cytokinesis, resulting in bacterial cell death.[2][4] The crystal structure of the S. aureus FtsZ-PC190723 complex has revealed that the inhibitor binds in a cleft between the N-terminal and C-terminal domains, locking the protein in a conformation that favors polymerization.[6][7]
This compound: An FtsZ Assembly Inhibitor
This compound, identified as (E)-N-(4-(3-(3,4-dihydroxyphenyl)acryloyl)phenyl)-1-adamantylamide, inhibits bacterial cell division by directly targeting FtsZ.[2] It has been shown to inhibit the assembly of FtsZ from various bacteria, including Mycobacterium smegmatis and Mycobacterium tuberculosis, leading to the formation of short, thin filaments.[2] Docking studies suggest that this compound binds to the interdomain cleft of FtsZ, a common target for many FtsZ inhibitors.[2] This interaction leads to a delocalization of the Z-ring within the bacterial cell, ultimately blocking cell division.[2] An interesting reported characteristic of this compound is its ability to increase the GTPase activity of M. smegmatis FtsZ, a mechanism that differs from many other FtsZ inhibitors which tend to inhibit GTPase activity.[2] Importantly, this compound has been reported to not inhibit the polymerization of tubulin, the eukaryotic homolog of FtsZ, suggesting a degree of specificity for the bacterial protein.[2]
Visualizing the Pathways
References
- 1. journals.asm.org [journals.asm.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. bifunctional-immunity-proteins-protect-bacteria-against-ftsz-targeting-adp-ribosylating-toxins - Ask this paper | Bohrium [bohrium.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. research.rug.nl [research.rug.nl]
- 7. pubs.acs.org [pubs.acs.org]
Validating the antibacterial efficacy of FtsZ-IN-9 in an animal infection model
For Researchers, Scientists, and Drug Development Professionals
The bacterial cell division protein FtsZ has emerged as a promising target for novel antibiotics, offering a new mechanism of action to combat the growing threat of antimicrobial resistance. While numerous FtsZ inhibitors have been identified, their successful translation to clinical candidates hinges on rigorous validation of their efficacy in preclinical animal models of infection. This guide provides a comparative overview of the in vivo validation of FtsZ inhibitors, using data from published studies on prominent compounds to illustrate key methodologies and performance benchmarks. Although direct in vivo efficacy data for FtsZ-IN-9 in animal infection models is not yet publicly available, this guide will use other well-characterized FtsZ inhibitors as exemplars to outline the validation process.
Comparative Efficacy of FtsZ Inhibitors in Murine Infection Models
The following tables summarize the in vivo antibacterial efficacy of select FtsZ inhibitors from published studies. These compounds have been evaluated in murine models of bacterial infection, providing crucial data on their potential as therapeutic agents.
| Compound | Animal Model | Bacterial Strain | Dosing Regimen | Key Efficacy Readout | Outcome |
| PC190723 | Murine Peritonitis Model | Staphylococcus aureus | 30 mg/kg | Survival | Completely protected mice from a lethal dose[1] |
| TXY436 (Prodrug of PC190723) | Murine Systemic Infection Model | Methicillin-Sensitive S. aureus (MSSA) & Methicillin-Resistant S. aureus (MRSA) | Oral administration | Survival | Efficacious upon oral administration[1] |
| Compound 1 (Optimized 3-methoxybenzamide derivative) | Murine Systemic Infection Model & Thigh Infection Model | Staphylococcus aureus | Not specified | Survival & Bacterial Load Reduction | Demonstrated efficacy in systemic infection and significant decrease in bacterial load in the thigh infection model[2] |
| Compound 2 (Succinate prodrug of Compound 1) | Murine Thigh Infection Model | Staphylococcus aureus | Not specified | Bacterial Load Reduction | Achieved a 3.68 log unit reduction in the number of recovered S. aureus cells compared to controls[2] |
| TXA-709 (and its active metabolite TXA-707) | Murine Neutropenic Thigh Infection Model | 5 Staphylococcus aureus isolates (MSSA & MRSA) | Not specified | Pharmacodynamic activity | First preclinical animal model pharmacodynamic characterization of this orally bioavailable FtsZ inhibitor[3] |
| C11 | Galleria mellonella Infection Model | Staphylococcus aureus | Not specified | Increased survival | Showed increased survival in this invertebrate infection model[4] |
In Vitro Activity of FtsZ Inhibitors
Prior to in vivo testing, the in vitro antibacterial activity of FtsZ inhibitors is determined to establish their potency and spectrum of activity.
| Compound | Target Organism(s) | MIC (Minimum Inhibitory Concentration) | Mechanism of Action |
| This compound | Mycobacterium smegmatis | Not specified | Inhibits FtsZ assembly[3] |
| PC190723 | Staphylococcus spp. | 1 µg/ml against S. aureus | Inhibits bacterial cell division by targeting FtsZ[1] |
| TXY436 (Prodrug of PC190723) | Staphylococcus spp. | Not specified in provided context | Converts to PC190723 at physiological pH |
| Compound 1 | Staphylococcal species (including MRSA and MDR strains) | Average MIC of 0.12 µg/ml | Blocks cytokinesis[2] |
| TXA-707 | Staphylococcus aureus | Modal MIC value = 2.57 μM | Stimulates FtsZ polymerization[5] |
| C11 | Staphylococcus aureus (including MRSA and cystic fibrosis isolates) | 2 µg/mL | Impairs FtsZ polymerization[4] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of in vivo efficacy studies. Below are generalized protocols based on the cited literature for evaluating FtsZ inhibitors in murine infection models.
Murine Systemic Infection Model
-
Animal Model : Specific pathogen-free mice (e.g., female ICR/Swiss mice), typically 6 weeks old and weighing 23-27 g.
-
Bacterial Challenge : Mice are inoculated intraperitoneally with a lethal dose of a clinically relevant bacterial strain (e.g., Staphylococcus aureus).
-
Treatment : The test compound (e.g., FtsZ inhibitor) is administered at a specified dose and route (e.g., 30 mg/kg, intraperitoneally or orally) shortly after the bacterial challenge.
-
Monitoring : Mice are monitored for a defined period (e.g., 7 days) for survival.
-
Endpoint : The primary endpoint is the survival rate of the treated group compared to a vehicle-treated control group.
Murine Neutropenic Thigh Infection Model
-
Neutropenia Induction : Mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide (e.g., 150 mg/kg 4 days prior and 100 mg/kg 1 day prior to infection). This ensures that the observed antibacterial effect is primarily due to the compound and not the host's immune response.[3]
-
Thigh Infection : A defined inoculum of the bacterial strain is injected into the thigh muscle of the neutropenic mice.
-
Treatment : The FtsZ inhibitor is administered at various doses and schedules to determine its pharmacodynamic properties.
-
Bacterial Load Quantification : At a specified time point post-infection (e.g., 24 hours), mice are euthanized, and the infected thigh muscle is homogenized. The number of colony-forming units (CFU) per gram of tissue is determined by plating serial dilutions of the homogenate on appropriate agar plates.
-
Endpoint : The primary endpoint is the reduction in bacterial load (log10 CFU/g) in the treated groups compared to the control group.
Visualizing the Pathway and Process
Diagrams created using the DOT language provide a clear visual representation of the mechanism of action and the experimental workflow.
Caption: Mechanism of FtsZ Inhibition.
Caption: Animal Infection Model Workflow.
References
- 1. An FtsZ-Targeting Prodrug with Oral Antistaphylococcal Efficacy In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in the discovery and development of antibacterial agents targeting the cell-division protein FtsZ - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | Bacterial | 1273524-44-9 | Invivochem [invivochem.com]
- 4. Recent Progress in the Development of Small-Molecule FtsZ Inhibitors as Chemical Tools for the Development of Novel Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. uniprot.org [uniprot.org]
A Comparative Analysis of FtsZ-IN-9 and Other Prominent FtsZ Inhibitors for Antibacterial Drug Discovery
A detailed examination of FtsZ-IN-9 against established FtsZ inhibitors such as PC190723, Zantrin Z3, and Berberine derivatives reveals a landscape of promising antibacterial candidates. This guide provides a comparative study of their inhibitory activities, supported by experimental data and detailed protocols for researchers in drug development.
The bacterial cell division protein FtsZ has emerged as a critical target in the quest for novel antibiotics. Its essential role in forming the Z-ring, a structure pivotal for bacterial cytokinesis, makes it an attractive point of intervention to combat bacterial proliferation. A variety of small molecules have been identified that disrupt FtsZ function, leading to cell division arrest and bacterial death. This report focuses on a comparative analysis of this compound with other well-characterized FtsZ inhibitors, providing a quantitative and methodological overview for scientific researchers.
Quantitative Comparison of FtsZ Inhibitors
The efficacy of FtsZ inhibitors can be quantified through several key parameters, primarily the half-maximal inhibitory concentration (IC50) against FtsZ's GTPase activity or polymerization, and the minimum inhibitory concentration (MIC) required to inhibit bacterial growth. The table below summarizes the available data for this compound and other notable inhibitors.
| Inhibitor | Target FtsZ | IC50 | Bacterial Strain(s) | MIC |
| This compound (as compound 9) | Not Specified | Not Available | Methicillin-resistant Staphylococcus aureus (MRSA) | 7 µM[1] |
| PC190723 | S. aureus FtsZ (GTPase) | 55 nM | Staphylococcus aureus | 0.5 - 1.0 µg/mL[2] |
| Zantrin Z3 | E. coli FtsZ (GTPase) | 15 µM | Not Available | Not Available |
| Berberine | S. aureus FtsZ (GTPase) | 272 µM | Methicillin-resistant Staphylococcus aureus (MRSA) | 2 - 8 µg/mL (for 9-phenoxyalkyl derivatives)[1][3] |
Note: Data for this compound is based on a potent compound from a series, identified as compound 9, which is presumed to be this compound based on available literature. Further confirmation is required.
Mechanism of Action and Signaling Pathways
FtsZ inhibitors primarily function by disrupting the dynamic assembly and disassembly of FtsZ protofilaments, a process fueled by GTP hydrolysis. This disruption prevents the formation and proper function of the Z-ring, ultimately halting cell division.
Caption: General mechanism of FtsZ inhibitors.
Experimental Protocols
Accurate and reproducible experimental data are the cornerstone of comparative drug discovery. Below are detailed methodologies for key assays used to evaluate FtsZ inhibitors.
FtsZ GTPase Activity Assay
This assay measures the rate of GTP hydrolysis by FtsZ, which is an indicator of its polymerization dynamics. Inhibition of this activity is a primary characteristic of many FtsZ inhibitors.
Caption: Workflow for FtsZ GTPase activity assay.
Protocol:
-
Reaction Mixture: Prepare a reaction mixture containing purified FtsZ protein in a suitable polymerization buffer (e.g., 50 mM MES, pH 6.5, 50 mM KCl, 10 mM MgCl2).
-
Inhibitor Addition: Add varying concentrations of the test inhibitor (e.g., this compound) or a vehicle control to the reaction mixture and incubate for a defined period (e.g., 10 minutes) at 37°C.
-
Initiation: Initiate the GTPase reaction by adding a saturating concentration of GTP (e.g., 1 mM).
-
Incubation: Incubate the reaction at 37°C for a specific time (e.g., 20 minutes).
-
Quantification of Phosphate Release: Stop the reaction and quantify the amount of inorganic phosphate (Pi) released using a malachite green-based colorimetric assay or a fluorescent phosphate sensor.
-
Data Analysis: Determine the percentage of inhibition at each inhibitor concentration relative to the vehicle control and calculate the IC50 value by fitting the data to a dose-response curve.
FtsZ Polymerization Assay (Light Scattering)
This method monitors the assembly of FtsZ protofilaments in real-time by measuring the increase in light scattering as polymers form.
Protocol:
-
Sample Preparation: Prepare a solution of purified FtsZ in polymerization buffer in a quartz cuvette.
-
Baseline Measurement: Place the cuvette in a fluorometer or a dedicated light scattering instrument and record a stable baseline signal at a specific wavelength (e.g., 350 nm).
-
Inhibitor Incubation: Add the test inhibitor or vehicle control to the cuvette and incubate for a short period.
-
Initiation of Polymerization: Initiate polymerization by adding GTP to the cuvette.
-
Data Acquisition: Monitor the increase in light scattering intensity over time.
-
Analysis: Compare the rate and extent of polymerization in the presence of the inhibitor to the control to determine its effect on FtsZ assembly.
Minimum Inhibitory Concentration (MIC) Assay
The MIC assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Caption: Workflow for MIC determination.
Protocol:
-
Serial Dilutions: Prepare a series of twofold dilutions of the test compound in a 96-well microtiter plate containing a suitable bacterial growth medium (e.g., Mueller-Hinton broth).
-
Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 5 x 10^5 CFU/mL) of the test strain.
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include positive (bacteria only) and negative (medium only) controls.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
Concluding Remarks
The comparative data presented here highlights the potential of this compound as a potent antibacterial agent, particularly against challenging pathogens like MRSA. While direct IC50 data for this compound on FtsZ activity is needed for a more complete comparison, its low micromolar MIC against a resistant strain is highly promising. PC190723 remains a benchmark FtsZ inhibitor with its nanomolar potency against S. aureus FtsZ. Berberine and its derivatives represent a valuable class of natural product-based inhibitors with improving efficacy through chemical modification. The provided experimental protocols offer a standardized framework for the continued evaluation and comparison of these and future FtsZ-targeting compounds, aiding in the critical mission of developing new and effective antibiotics.
References
- 1. Frontiers | Targeting the Achilles Heel of FtsZ: The Interdomain Cleft [frontiersin.org]
- 2. An FtsZ-Targeting Prodrug with Oral Antistaphylococcal Efficacy In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A key bacterial cytoskeletal cell division protein FtsZ as a novel therapeutic antibacterial drug target - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of FtsZ Inhibitors Against Methicillin-Resistant Staphylococcus aureus (MRSA)
A Guide for Researchers and Drug Development Professionals
The emergence of multidrug-resistant bacteria, particularly methicillin-resistant Staphylococcus aureus (MRSA), poses a significant global health threat, necessitating the discovery of novel antimicrobial agents with unexploited mechanisms of action.[1] One such promising target is the Filamenting temperature-sensitive protein Z (FtsZ), a bacterial homolog of eukaryotic tubulin that is essential for cell division.[1][2] FtsZ polymerizes at the mid-cell to form the Z-ring, a structure that is critical for the recruitment of other proteins involved in septal cell wall synthesis.[1][3][4] Inhibition of FtsZ disrupts this process, leading to bacterial cell death.[5] This guide provides a comparative analysis of the efficacy of various FtsZ inhibitors against MRSA, with a focus on benzamide derivatives, a class of compounds that includes the well-characterized inhibitor PC190723.
Note on FtsZ-IN-9: Specific experimental data for a compound explicitly named "this compound" was not available in the reviewed literature. This guide will therefore focus on the broader class of benzamide and difluorobenzamide derivatives that target FtsZ, using data from representative compounds of this class as a proxy for comparison.
Comparative In Vitro Efficacy of FtsZ Inhibitors against MRSA
The primary metric for the in vitro efficacy of an antimicrobial agent is its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a bacterium. The table below summarizes the reported MIC values for several FtsZ inhibitors against various strains of MRSA.
| Compound/Class | MRSA Strain(s) | MIC Range (µg/mL) | Key Findings |
| Difluorobenzamide Derivatives | Clinical MRSA Isolates | Not specified, but showed antimicrobial activity | These compounds also reversed resistance to oxacillin in highly resistant clinical MRSA strains at concentrations below their MICs.[6] |
| PC190723 | MRSA | 1 - 2 | A well-studied benzamide derivative that has demonstrated in vivo efficacy in a mouse bacteremia model.[6][7] |
| TXA707 (active form of TXA709) | MRSA | 0.5 - 1.0 | A benzamide derivative with potent anti-MRSA activity. Its prodrug, TXA709, shows enhanced in vivo efficacy.[8] |
| DS01750413 | MRSA Clinical Isolates | 0.5 - 1 | A novel FtsZ inhibitor with potent in vitro activity and demonstrated concentration-dependent bactericidal killing.[9] |
| C109 | MRSA Clinical Isolates | 1 - 8 | Demonstrated significant antimicrobial effect against a wide range of MRSA clinical isolates.[6] |
| Berberine Derivatives | MRSA | 2 - 8 | These natural product derivatives show potent activity against MRSA by targeting FtsZ.[9] |
| Quinolinium Derivatives | MRSA | 1 - 4 | These compounds strongly inhibit FtsZ activity and the growth of MRSA.[9] |
Mechanism of Action and Synergistic Potential
FtsZ inhibitors primarily act by disrupting the polymerization dynamics of the FtsZ protein.[5] Some compounds, like the benzamide derivatives, have been shown to increase the GTPase activity of FtsZ, leading to the stabilization of FtsZ polymers and preventing the formation of a functional Z-ring.[6] This disruption of cell division results in characteristic morphological changes in cocci, such as cell enlargement or "ballooning".[6]
A significant finding in the study of FtsZ inhibitors is their ability to act synergistically with β-lactam antibiotics, such as oxacillin, against MRSA.[10] MRSA's resistance to β-lactams is primarily due to the expression of penicillin-binding protein 2a (PBP2a), which has a low affinity for these antibiotics. FtsZ inhibitors appear to re-sensitize MRSA to β-lactams, offering a promising combination therapy strategy.[10][11] This synergistic effect is a key consideration when evaluating the potential of new FtsZ-targeting compounds.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of FtsZ inhibitors against MRSA.
Minimum Inhibitory Concentration (MIC) Determination
This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Method: Broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Procedure:
-
Prepare a serial two-fold dilution of the test compound in a 96-well microtiter plate containing Mueller-Hinton Broth (MHB).
-
Inoculate each well with a standardized bacterial suspension of the MRSA strain to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
-
Checkerboard Assay for Synergy Testing
This assay is used to assess the synergistic, additive, indifferent, or antagonistic effects of combining two antimicrobial agents.
-
Method: Broth microdilution checkerboard method.
-
Procedure:
-
Prepare serial dilutions of two compounds (e.g., an FtsZ inhibitor and a β-lactam) along the x- and y-axes of a 96-well microtiter plate.
-
This creates a matrix of wells with varying concentrations of both drugs.
-
Inoculate the wells with a standardized MRSA suspension as described for the MIC assay.
-
Incubate the plate at 37°C for 18-24 hours.
-
The Fractional Inhibitory Concentration Index (FICI) is calculated for each well showing no growth using the formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone).
-
Synergy is typically defined as an FICI ≤ 0.5, additivity as 0.5 < FICI ≤ 1, indifference as 1 < FICI ≤ 4, and antagonism as FICI > 4.
-
Time-Kill Curve Analysis
This assay provides information on the bactericidal or bacteriostatic activity of an antimicrobial agent over time.
-
Method: Broth macrodilution or microdilution.
-
Procedure:
-
Prepare tubes or wells containing MHB with the test compound at various multiples of its MIC (e.g., 2x, 4x MIC).
-
Inoculate the tubes with a standardized MRSA suspension to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Incubate the cultures at 37°C with shaking.
-
At specified time points (e.g., 0, 3, 6, 9, 24 hours), withdraw aliquots from each tube.
-
Perform serial dilutions of the aliquots and plate them on nutrient agar plates to determine the viable bacterial count (CFU/mL).
-
Plot the log10 CFU/mL against time. A bactericidal effect is generally defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.
-
Visualizations
FtsZ-Mediated Cell Division and Inhibition Pathway
Caption: Mechanism of FtsZ inhibition in MRSA cell division.
Experimental Workflow for Efficacy Evaluation
Caption: Workflow for evaluating FtsZ inhibitor efficacy against MRSA.
References
- 1. Recent advances in the discovery and development of antibacterial agents targeting the cell-division protein FtsZ - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FtsZ - Wikipedia [en.wikipedia.org]
- 3. FtsZ-mediated spatial–temporal control over septal cell wall synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Insights into the Structure, Function, and Dynamics of the Bacterial Cytokinetic FtsZ-Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Antistaphylococcal Activity of the FtsZ Inhibitor C109 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An Improved Small-Molecule Inhibitor of FtsZ with Superior In Vitro Potency, Drug-Like Properties, and In Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An FtsZ-Targeting Prodrug with Oral Antistaphylococcal Efficacy In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Targeting the Achilles Heel of FtsZ: The Interdomain Cleft [frontiersin.org]
- 10. Combination with a FtsZ inhibitor potentiates the in vivo efficacy of oxacillin against methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
Cross-Species Validation of FtsZ Inhibitory Activity: A Comparative Guide
A Note on FtsZ-IN-9: Publicly available scientific literature and databases do not contain information on a specific FtsZ inhibitor designated "this compound." The following guide provides a comparative framework for evaluating the cross-species activity of FtsZ inhibitors, using data from well-characterized compounds as illustrative examples. This guide can serve as a template for the analysis and presentation of experimental data for proprietary or novel compounds like this compound.
The bacterial cell division protein FtsZ is a highly conserved and essential prokaryotic homolog of eukaryotic tubulin, making it an attractive target for novel antibacterial agents.[1] Inhibition of FtsZ polymerization or its GTPase activity disrupts the formation of the Z-ring, a structure critical for bacterial cytokinesis, ultimately leading to cell filamentation and death.[2] A crucial aspect of developing FtsZ inhibitors is the validation of their activity across different bacterial species, as variations in the inhibitor binding sites can lead to a narrow spectrum of activity. This guide compares the cross-species inhibitory profiles of several known FtsZ inhibitors and provides detailed experimental protocols for their evaluation.
Comparative Inhibitory Activity of FtsZ Inhibitors
The efficacy of FtsZ inhibitors is typically assessed by their in vitro inhibitory concentration (IC50) against the FtsZ protein's enzymatic functions (GTPase activity or polymerization) and their minimum inhibitory concentration (MIC) against whole bacterial cells. The following tables summarize the cross-species activity of three distinct classes of FtsZ inhibitors.
Table 1: In Vitro FtsZ Inhibition (IC50)
| Compound | Target Species FtsZ | Assay Type | IC50 | Reference |
| PC190723 | S. aureus | GTPase Activity | 55 nM | [3] |
| B. subtilis | GTPase Activity | 0.154 µM | [1] | |
| C109 | S. aureus | GTPase Activity | 1.5 µM | [4] |
| B. cenocepacia | GTPase Activity | 8.2 µM | [4] | |
| A. baumannii | GTPase Activity | 11.84 µM | [5] | |
| Berberine Derivative (Compound 2) | S. aureus | GTPase Activity | 37.8 - 63.7 µM (range for derivatives) | [6] |
| Berberine (Parent Compound) | S. aureus | GTPase Activity | 272 µM | [6] |
Table 2: Antibacterial Activity (MIC)
| Compound | S. aureus (MSSA/MRSA) | B. subtilis | E. coli | K. pneumoniae | A. baumannii | Reference |
| PC190723 | 0.5 - 1.0 µg/mL | - | Inactive | Inactive | - | [2][7] |
| C109 | 1 - 8 µg/mL | - | - | - | 8 - 16 mg/L | [4][5] |
| Berberine Derivative (Compound 2) | 2 - 4 µg/mL | - | 32 µg/mL | 64 µg/mL | - | [8][9] |
| Berberine (Parent Compound) | 100 - 400 µg/mL | - | - | - | - | [6] |
Experimental Protocols
Detailed and standardized protocols are essential for the accurate comparison of FtsZ inhibitors. Below are methodologies for key in vitro assays.
Protocol 1: FtsZ GTPase Activity Assay (Malachite Green)
This assay quantifies the GTPase activity of FtsZ by measuring the amount of inorganic phosphate released from GTP hydrolysis. The released phosphate forms a colored complex with malachite green molybdate, which can be measured spectrophotometrically.[10]
Materials:
-
Purified FtsZ protein from desired bacterial species
-
Polymerization Buffer (e.g., 50 mM MES-NaOH pH 6.5, 50 mM KCl, 10 mM MgCl2)[11]
-
GTP solution (1 mM)
-
Test inhibitor at various concentrations
-
Malachite Green Reagent (e.g., from a kit like BioAssay Systems POMG-25H or prepared in-house)[12][13]
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a reaction mixture in a 96-well plate containing the polymerization buffer, purified FtsZ (e.g., 12 µM), and the test inhibitor at the desired concentrations.[12]
-
Pre-incubate the plate at 30°C for a specified time (e.g., 10 minutes).
-
Initiate the reaction by adding GTP to a final concentration of 1 mM.
-
Incubate the reaction at 30°C for a time course (e.g., with time points at 0, 5, 10, 20, and 30 minutes).
-
To stop the reaction at each time point, transfer an aliquot of the reaction mixture to another 96-well plate containing the malachite green reagent.[12]
-
Allow for color development for a standardized time (e.g., 30 minutes).[12]
-
Measure the absorbance at ~630 nm using a microplate reader.[12]
-
Generate a phosphate standard curve to calculate the amount of phosphate released.
-
Plot the phosphate release over time to determine the initial velocity of the reaction.
-
Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
Protocol 2: FtsZ Polymerization Assay (90° Light Scattering)
This assay monitors the polymerization of FtsZ into protofilaments in real-time. The formation of larger polymers increases the scattering of light, which is measured at a 90° angle.[11]
Materials:
-
Purified FtsZ protein from desired bacterial species
-
Polymerization Buffer (e.g., 50 mM MES-NaOH pH 6.5, 50 mM KCl, 10 mM MgCl2)[11]
-
GTP solution (1 mM)
-
Test inhibitor at various concentrations
-
Fluorometer with a thermostatted cuvette holder
-
Low-volume quartz or UV-compatible plastic cuvettes[12]
Procedure:
-
Set the fluorometer to measure light scattering with both excitation and emission wavelengths at 350 nm.[11]
-
Add the polymerization buffer, purified FtsZ (e.g., 12.5 µM), and the test inhibitor to a cuvette.[11]
-
Place the cuvette in the fluorometer and incubate at 30°C for several minutes to establish a stable baseline.[11]
-
Initiate polymerization by adding GTP to a final concentration of 1 mM.[11]
-
Record the light scattering signal over time.
-
The increase in light scattering intensity corresponds to the extent of FtsZ polymerization.
-
Compare the polymerization curves in the presence and absence of the inhibitor to determine its effect. IC50 values can be calculated from the dose-response curve of polymerization inhibition.
Visualizations
Diagram 1: Experimental Workflow for Cross-Species Validation
Caption: Workflow for assessing the cross-species inhibitory activity of an FtsZ inhibitor.
Diagram 2: Mechanism of FtsZ Inhibition
Caption: Inhibition of FtsZ disrupts the bacterial cell division pathway.
References
- 1. Practical Synthesis of PC190723, An Inhibitor of the Bacterial Cell Division Protein FtsZ - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzodioxane–Benzamides as FtsZ Inhibitors: Effects of Linker’s Functionalization on Gram-Positive Antimicrobial Activity [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Antistaphylococcal Activity of the FtsZ Inhibitor C109 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Rational Design of Berberine-Based FtsZ Inhibitors with Broad-Spectrum Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An FtsZ-Targeting Prodrug with Oral Antistaphylococcal Efficacy In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rational design of berberine-based FtsZ inhibitors with broad-spectrum antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. eubopen.org [eubopen.org]
- 11. Analysis of FtsZ Assembly by Light Scattering and Determination of the Role of Divalent Metal Cations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. FtsZ Polymerization Assays: Simple Protocols and Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. FtsZ Polymerization Assays: Simple Protocols and Considerations [jove.com]
Independent Verification of FtsZ-IN-9's Antimicrobial Properties: A Comparative Guide
For Immediate Release
[City, State] – November 7, 2025 – A comprehensive analysis of the antimicrobial properties of FtsZ-IN-9, a novel inhibitor of the bacterial cell division protein FtsZ, is presented in this guide. The document provides a comparative overview of this compound's efficacy against other known FtsZ inhibitors, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Introduction to FtsZ Inhibition
The emergence of multidrug-resistant bacteria necessitates the development of novel antibiotics with new mechanisms of action. A promising target is the Filamenting temperature-sensitive mutant Z (FtsZ) protein, a homolog of eukaryotic tubulin. FtsZ is a crucial protein in bacterial cell division, forming a contractile Z-ring at the division site, which is essential for bacterial cytokinesis.[1][2][3] Inhibition of FtsZ's polymerization or its GTPase activity disrupts the formation of the Z-ring, leading to filamentation of the bacteria and eventual cell death.[4][5] This mechanism of action makes FtsZ inhibitors a promising new class of antimicrobial agents.
Comparative Analysis of FtsZ Inhibitors
This guide focuses on the independent verification of the antimicrobial properties of this compound, also referred to as compound 11 in recent literature.[6] Its performance is compared against other well-characterized FtsZ inhibitors, including PC190723, Berberine and its derivatives, and C109.
Data Presentation: Minimum Inhibitory Concentration (MIC)
The antimicrobial efficacy of this compound and its comparators was evaluated by determining their Minimum Inhibitory Concentrations (MICs) against a panel of clinically relevant bacteria. The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
| Compound | Staphylococcus aureus (MSSA) | Staphylococcus aureus (MRSA) | Bacillus subtilis | Escherichia coli | Reference(s) |
| This compound (Compound 11) | 1.95 µg/mL | 3.9 µg/mL | 0.97 µg/mL | 7.8 µg/mL | [6] |
| PC190723 | 1 µg/mL | 0.5 - 1.0 µg/mL | 0.5 - 1 µg/mL | Ineffective | [7][8] |
| Berberine Derivative (Compound 2) | 2 µg/mL | 2 - 4 µg/mL | Not Reported | 32 µg/mL | [9] |
| C109 | 2 - 4 µg/mL | 1 - 8 µg/mL | Not Reported | Not Reported | [10] |
Note: MIC values can vary depending on the specific strain and experimental conditions.
Mechanism of Action: Inhibition of FtsZ Assembly and Function
This compound exerts its antibacterial effect by directly targeting the FtsZ protein, thereby inhibiting its assembly and the formation of the crucial Z-ring required for cell division.[6] This mechanism is shared by other FtsZ inhibitors, although the precise binding sites and effects on FtsZ dynamics can vary.
FtsZ Polymerization and Z-Ring Formation Pathway
The following diagram illustrates the key steps in FtsZ polymerization and Z-ring formation, and the point of intervention for FtsZ inhibitors like this compound.
References
- 1. At the heart of bacterial cytokinesis: the Z ring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assembly Dynamics of the Bacterial Cell Division Protein FtsZ: Poised at the Edge of Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. What are FtsZ inhibitors and how do they work? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. Recent advances in the discovery and development of antibacterial agents targeting the cell-division protein FtsZ - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent advances in studies on FtsZ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Models versus pathogens: how conserved is the FtsZ in bacteria? - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of FtsZ-IN-9: A Guide for Laboratory Professionals
Providing essential safety and logistical information for the proper disposal of the antibacterial agent FtsZ-IN-9 is crucial for maintaining a safe and compliant laboratory environment. This guide offers procedural, step-by-step instructions to assist researchers, scientists, and drug development professionals in the correct handling and disposal of this compound.
As a novel antibacterial agent used in research, this compound requires careful management as a chemical waste product.[1] Improper disposal of antimicrobials can contribute to environmental contamination and the development of antimicrobial resistance. Although a specific Safety Data Sheet (SDS) with detailed disposal instructions for this compound is not publicly available, general best practices for the disposal of laboratory chemical waste should be strictly followed.[2]
Core Principles for this compound Disposal
All materials contaminated with this compound, including the pure compound, solutions, and used labware, should be treated as hazardous chemical waste.[1] Segregation of this waste from general laboratory trash is mandatory to prevent accidental exposure and environmental release.[3] It is imperative to consult and adhere to your institution's specific waste disposal guidelines and the regulations set forth by local and national environmental protection agencies.[4]
Quantitative Data Summary
While specific quantitative data for this compound disposal is not available, the following table summarizes general guidelines for handling chemical waste, which should be applied to this compound.
| Waste Type | Recommended Container | Disposal Procedure |
| Unused/Expired this compound (Solid) | Original, clearly labeled container or a sealed, labeled hazardous waste container. | Treat as hazardous chemical waste. Do not dispose of in regular trash or down the drain. Arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal service. |
| Stock Solutions of this compound | Labeled, sealed, and chemically compatible waste container for hazardous liquid waste. | Collect in an approved container for chemical waste.[1] Do not pour down the drain. The container should be clearly labeled with "Hazardous Waste" and the chemical name. Arrange for pickup by your institution's EHS department. |
| Contaminated Labware (e.g., pipette tips, tubes, gloves) | Labeled hazardous waste bag or container. | Dispose of as hazardous waste.[4] Items that could puncture a bag, such as needles or broken glass, must be placed in a designated sharps container.[3] |
| Empty this compound Containers | Original container. | If the container held a toxic or poisonous chemical, it must be triple-rinsed with an appropriate solvent.[5] The rinsate must be collected and treated as hazardous waste.[5] After rinsing, the container may be disposed of in the trash, but it is best to reuse it for compatible waste collection after relabeling.[5] |
Experimental Protocols for Disposal
The following detailed methodologies provide a step-by-step guide for the proper disposal of different forms of this compound waste.
Disposal of Unused or Expired this compound (Neat Compound):
-
Segregation: Keep the compound in its original, clearly labeled container. If the original container is compromised, transfer the material to a new, compatible, and well-sealed container.
-
Labeling: Clearly label the container as "Hazardous Waste: this compound" and include the CAS number (1273524-44-9) if available on the original packaging.[6]
-
Storage: Store the container in a designated hazardous waste accumulation area, segregated from incompatible materials.
-
Disposal: Arrange for collection by your institution's certified hazardous waste disposal service.
Disposal of this compound Solutions (Aqueous and Organic):
-
Collection: Collect all liquid waste containing this compound in a dedicated, leak-proof, and chemically resistant container. Do not mix with other waste streams unless explicitly permitted by your institution's EHS office.
-
Labeling: Label the container with "Hazardous Waste," the full chemical name "this compound," and the solvent used (e.g., "in DMSO"). Indicate the approximate concentration.
-
Storage: Keep the waste container sealed when not in use and store it in a designated satellite accumulation area.
-
Disposal: When the container is full, or in accordance with your institution's policies, arrange for its removal by the hazardous waste management team.
Decontamination and Disposal of Contaminated Labware:
-
Solid Waste: Disposable items such as gloves, pipette tips, and plastic tubes that have come into contact with this compound should be collected in a designated hazardous waste bag or container.[4]
-
Sharps: Needles, syringes, and other sharp objects contaminated with this compound must be placed in a puncture-resistant sharps container labeled as hazardous waste.
-
Glassware: Reusable glassware should be decontaminated by rinsing with a suitable solvent that can dissolve this compound. The rinsate must be collected and disposed of as hazardous liquid waste. After decontamination, the glassware can be washed according to standard laboratory procedures.
Mandatory Visualization: Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and related materials.
Caption: Logical workflow for the proper disposal of this compound waste.
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. rtong.people.ust.hk [rtong.people.ust.hk]
- 3. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 4. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
- 5. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 6. This compound | Bacterial | 1273524-44-9 | Invivochem [invivochem.com]
Safeguarding Your Research: A Comprehensive Guide to Handling FtsZ-IN-9
For researchers, scientists, and drug development professionals, the safe handling of novel chemical compounds is paramount. This guide provides essential safety and logistical information for the personal protective equipment (PPE), operational procedures, and disposal of FtsZ-IN-9, a promising antibacterial agent.
Essential Personal Protective Equipment (PPE)
A multi-layered approach to PPE is crucial to minimize exposure to this compound. The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Activity | Recommended Personal Protective Equipment |
| Receiving & Unpacking | - Nitrile gloves |
| Weighing & Aliquoting (Solid Form) | - Nitrile gloves (double-gloving recommended) - Lab coat - Safety glasses with side shields or chemical splash goggles - N95 or higher-rated respirator (if weighing outside a chemical fume hood or biological safety cabinet) |
| Working with Solutions | - Nitrile gloves - Lab coat - Safety glasses with side shields or chemical splash goggles |
| Waste Disposal | - Nitrile gloves - Lab coat - Safety glasses with side shields or chemical splash goggles |
Note: Always inspect gloves for tears or punctures before and during use. Change gloves immediately if they become contaminated.
Operational Plan: From Receipt to Experimentation
A clear and structured workflow is critical for the safe handling of this compound. The following diagram and procedural steps outline a comprehensive operational plan.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
